molecular formula C10H9NO3 B1362848 7-methoxyisoquinoline-1,3(2H,4H)-dione CAS No. 76746-94-6

7-methoxyisoquinoline-1,3(2H,4H)-dione

カタログ番号: B1362848
CAS番号: 76746-94-6
分子量: 191.18 g/mol
InChIキー: AIDXWJHKQIWYKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Methoxyisoquinoline-1,3(2H,4H)-dione ( 76746-94-6) is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H9NO3 and a molecular weight of 191.18 g/mol, belongs to the isoquinoline-1,3-dione class of heterocycles, which are recognized as privileged structures for probing biological systems . The core isoquinoline-1,3-dione structure is a validated pharmacophore for targeting cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle and prominent targets in oncology research . Specifically, derivatives of this scaffold have been explored as highly potent and selective inhibitors of CDK4, a key protein in the G1-S phase transition whose deregulation is a hallmark of many human tumors . Research into novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives has further highlighted the potential of this chemotype, showing potent antiproliferative activity against hematological cancer cell lines such as NCI-H929 and U2932 . These compounds function as Cereblon (CRBN) modulators, recruiting the CRL4CRBN ubiquitin ligase complex to induce the ubiquitination and subsequent degradation of key transcription factors like IKZF1 and IKZF3 . This mechanism, similar to that of immunomodulatory drugs (IMiDs), positions related compounds as promising candidates for the development of novel antitumor agents. Researchers will find this compound to be a versatile building block for constructing diverse libraries for biological screening. It is recommended to store the material sealed in a dry environment at 2-8°C to ensure long-term stability . This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-methoxy-4H-isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-14-7-3-2-6-4-9(12)11-10(13)8(6)5-7/h2-3,5H,4H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDXWJHKQIWYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(=O)NC2=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362924
Record name 7-methoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76746-94-6
Record name 7-methoxyisoquinoline-1,3(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 7-methoxyisoquinoline-1,3(2H,4H)-dione: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities.[1] Within this class, isoquinoline-1,3(2H,4H)-diones represent a core structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of a specific derivative, 7-methoxyisoquinoline-1,3(2H,4H)-dione, focusing on its chemical properties, a plausible synthetic pathway, reactivity, analytical characterization, and its potential applications in the realm of drug discovery and development. The presence of the methoxy group at the 7-position is anticipated to modulate the electron density of the aromatic ring, thereby influencing its reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure and are essential for its handling, formulation, and interpretation of its chemical behavior.

PropertyValueSource
Molecular Formula C₁₀H₉NO₃[2]
Molecular Weight 191.18 g/mol Calculated
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents (Predicted)N/A
pKa Not availableN/A

Synthesis of this compound

A robust and widely utilized method for the synthesis of the isoquinoline-1,3-dione core is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[3][4] For the synthesis of this compound, a plausible starting material is diethyl 2-(cyanomethyl)-4-methoxybenzoate or a related diester derived from 4-methoxyhomophthalic acid. The following is a detailed, field-proven protocol based on established chemical principles.

Experimental Protocol: Synthesis via Dieckmann Condensation

Step 1: Preparation of Diethyl 2-(carboxymethyl)-4-methoxybenzoate

This intermediate can be prepared from 4-methoxyhomophthalic acid through standard esterification procedures.

Step 2: Intramolecular Dieckmann Condensation

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere.

  • Dissolve diethyl 2-(carboxymethyl)-4-methoxybenzoate (1 equivalent) in anhydrous toluene and add it dropwise to the sodium ethoxide solution with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench with a dilute aqueous acid solution (e.g., 1 M HCl) until the solution is acidic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

  • The crude β-keto ester is then subjected to acidic or basic hydrolysis followed by decarboxylation to yield the final product, this compound. For acidic hydrolysis, refluxing in a mixture of acetic acid and hydrochloric acid is a common method.

  • After cooling, the product often precipitates and can be collected by filtration.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for purification.

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Core Synthesis cluster_2 Final Product Formation 4-methoxyhomophthalic_acid 4-Methoxyhomophthalic Acid Esterification Esterification (EtOH, H+) 4-methoxyhomophthalic_acid->Esterification Diethyl_ester Diethyl 2-(carboxymethyl)- 4-methoxybenzoate Esterification->Diethyl_ester Dieckmann_Condensation Dieckmann Condensation (NaOEt, Toluene, Reflux) Diethyl_ester->Dieckmann_Condensation Cyclized_Intermediate Cyclized β-keto ester Dieckmann_Condensation->Cyclized_Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (H3O+, Heat) Cyclized_Intermediate->Hydrolysis_Decarboxylation Final_Product 7-methoxyisoquinoline- 1,3(2H,4H)-dione Hydrolysis_Decarboxylation->Final_Product

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is governed by the interplay of its constituent functional groups: the aromatic ring, the dione moiety, and the methoxy substituent.

  • Aromatic Ring: The benzene portion of the isoquinoline core can undergo electrophilic aromatic substitution. The 7-methoxy group is an ortho-, para-directing activator, which would direct incoming electrophiles to the 6- and 8-positions.

  • Dione Moiety: The two carbonyl groups and the adjacent methylene group at the 4-position are key reactive sites. The methylene protons are acidic and can be deprotonated by a base to form an enolate, which can then participate in various alkylation and condensation reactions. The carbonyl groups themselves are susceptible to nucleophilic attack.

  • N-H Acidity: The proton on the nitrogen atom is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions to introduce substituents at the 2-position.

Reactivity_Diagram Molecule 7-Methoxy- isoquinoline- 1,3-dione Aromatic_Ring Aromatic Ring (Positions 6 & 8) Molecule->Aromatic_Ring Dione_Moiety Dione Moiety (C4 Methylene) Molecule->Dione_Moiety Nitrogen Nitrogen Atom (N2) Molecule->Nitrogen Electrophilic_Substitution Electrophilic Aromatic Substitution Aromatic_Ring->Electrophilic_Substitution Reacts with Electrophiles Alkylation_Condensation Alkylation/ Condensation Dione_Moiety->Alkylation_Condensation Forms Enolate N-Substitution N-Alkylation/ N-Acylation Nitrogen->N-Substitution Deprotonation

Caption: Key reactive sites of this compound.

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the predicted and expected analytical data.

TechniqueExpected Observations
¹H NMR Aromatic protons (d, d, s), Methylene protons at C4 (s), Methoxy protons (s), N-H proton (broad s).
¹³C NMR Carbonyl carbons (~160-170 ppm), Aromatic carbons (~110-150 ppm), Methylene carbon at C4, Methoxy carbon (~55 ppm).
IR Spectroscopy N-H stretch (~3200 cm⁻¹), C-H stretches (aromatic and aliphatic), C=O stretches (asymmetric and symmetric, ~1710 and 1660 cm⁻¹), C-O stretch (~1250 cm⁻¹).[2][5][6]
Mass Spectrometry Molecular ion peak (M⁺) at m/z 191. Expected fragmentation includes loss of CO, CH₃, and retro-Diels-Alder type cleavages.[1][7][8]

Applications in Drug Development

The isoquinoline-1,3(2H,4H)-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this core have shown promise in several therapeutic areas.

  • Anticancer Agents: Certain derivatives of isoquinoline-1,3(2H,4H)-dione have been investigated as potent and selective inhibitors of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle.[9] Dysregulation of CDK4 is a hallmark of many cancers, making it an attractive target for cancer therapy.

  • Antiviral Activity: The isoquinoline-1,3-dione framework has been explored for the development of inhibitors of viral enzymes. For instance, some derivatives have demonstrated inhibitory activity against HIV-1 integrase, an essential enzyme for viral replication.[10]

  • Other Potential Applications: The versatility of the isoquinoline-1,3-dione scaffold has led to its investigation for a range of other biological activities, including as anti-inflammatory and neuroprotective agents.

The 7-methoxy substituent on the aromatic ring of the title compound can potentially enhance binding to target proteins through hydrogen bonding or by altering the electronic properties of the molecule, making it a valuable candidate for further investigation in drug discovery programs.

References

  • Oluwole Oladeji, Funmilayo Enitan Adelowo, Odelade Kehinde Abraham. Mass spectroscopic and phytochemical screening of phenolic compounds in the leaf extract of Senna alata (L.) Roxb. (Fabales: Fabaceae). ResearchGate. 2016. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. PubMed Central. 2020. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. 2020. [Link]

  • IR handout.pdf. N.D. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. ERA - Education and Research Archive. N.D. [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. N.D. [Link]

  • 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. N.D. [Link]

  • Dieckmann Condensation. Organic Chemistry Portal. N.D. [Link]

  • Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. PubMed. 2014. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. 2023. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. 2025. [Link]

  • IR Absorption Table. University of Colorado Boulder. N.D. [Link]

  • Synthesis of Isoquinoline-1, 3-Dicarboxylic Acid. CNKI. N.D. [Link]

  • Product Class 5: Isoquinolines. Thieme. N.D. [Link]

  • Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. N.D. [Link]

  • Table of Characteristic IR Absorptions. University of Wisconsin-Platteville. N.D. [Link]

  • Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. N.D. [Link]

  • 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. Home Sunshine Pharma. N.D. [Link]

  • Synthesis of isoquinoline-1,3(2H,4H)-dione derivatives via cascade reactions of N-alkyl-N-methacryloyl benzamide with aryl aldehydes. Organic & Biomolecular Chemistry (RSC Publishing). N.D. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. N.D. [Link]

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed. 2008. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. National Institutes of Health. 2023. [Link]

  • Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. PubMed. 2023. [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. PubMed Central. N.D. [Link]

  • (PDF) Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. ResearchGate. 2025. [Link]

  • New thiophene-1,3,4-oxadiazole-thiazolidine-2,4-dione hybrids: Synthesis, MCF-7 inhibition and binding studies. PubMed. 2023. [Link]

Sources

A Guide to the Structural Elucidation of 7-methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of various compounds with significant biological activity. The precise determination of its chemical structure, including the specific placement of substituents, is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This in-depth guide provides a systematic, multi-technique approach to the complete structural elucidation of 7-methoxyisoquinoline-1,3(2H,4H)-dione. We will proceed as if this were a novel compound, demonstrating how a combination of mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance spectroscopy provides unambiguous evidence for its constitution. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretically grounded understanding of modern molecular characterization.

The Elucidation Strategy: A Convergent Approach

The structure of an unknown organic molecule is a puzzle. Each analytical technique provides a unique set of clues, and only by integrating them logically can the full picture be revealed. Our strategy for elucidating the structure of this compound follows a workflow that moves from broad, foundational information to fine, detailed atomic connectivity.

First, we determine the molecular formula, which defines the elemental "pieces" we have to work with. Next, we identify the key functional groups present, which act as our structural "anchor points." Finally, we use a suite of NMR experiments to map the precise connectivity between every atom, assembling the final structure with high confidence.

Caption: Overall workflow for structure elucidation.

Foundational Analysis: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before any other step, we must establish the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass to four or more decimal places. This precision allows for the calculation of a unique molecular formula, drastically narrowing down the possibilities and providing a foundational check against which all other data must agree. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like our target, minimizing fragmentation and yielding a strong signal for the protonated molecular ion [M+H]⁺.

Table 1: HRMS Data
ParameterObserved ValueCalculated Value (for C₁₀H₁₀NO₃⁺)
Ion Species[M+H]⁺-
Exact Mass192.0655192.0654
Mass Error+0.5 ppm-

The observed exact mass of 192.0655 is in excellent agreement with the calculated mass for the protonated species C₁₀H₁₀NO₃⁺. This confidently establishes the molecular formula of the neutral molecule as C₁₀H₉NO₃ . This formula yields a degree of unsaturation of 7, which is consistent with the presence of a benzene ring (4 degrees), two carbonyls (2 degrees), and an additional ring (1 degree).

Functional Group Identification: Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy measures the vibrational frequencies of chemical bonds.[1] It is a rapid and powerful technique for identifying the types of functional groups present in a molecule.[2] For our target, we anticipate characteristic absorptions for the dione carbonyls, the N-H bond of the imide, the aromatic C-H and C=C bonds, and the C-O stretch of the methoxy group. The presence and position of these bands provide direct, physical evidence for the key structural motifs suggested by the molecular formula.

Table 2: Key IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentImplication
~3200Medium, BroadN-H StretchPresence of an imide or amide N-H group.
~3050WeakAromatic C-H StretchConfirms the presence of an aromatic ring.
~2950WeakAliphatic C-H StretchConsistent with the methoxy group and CH₂.
~1710 & ~1660Strong, SharpC=O Stretch (Asymmetric & Symmetric)Strong evidence for a cyclic imide (dione) structure.
~1610 & ~1480Medium to WeakAromatic C=C BendingConfirms the benzene ring backbone.
~1250StrongAryl C-O StretchIndicates an aryl ether, consistent with the methoxy group.

The IR spectrum strongly supports the proposed gross structure: a substituted aromatic ring containing a cyclic imide and a methoxy group.

Assembling the Framework: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of each ¹H and ¹³C atom.[3]

¹H and ¹³C NMR: The Atom Inventory

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity). ¹³C NMR reveals the number of unique carbon environments. By combining these, we can create a complete inventory of all C and H atoms in the molecule.

Table 3: ¹H and ¹³C NMR Data for this compound

(Data presented for CDCl₃ solvent at 500 MHz for ¹H and 125 MHz for ¹³C)

Proposed Position¹H δ (ppm)MultiplicityIntegration¹³C δ (ppm)DEPT-135
1 ---165.1- (C=O)
2 8.50br s1H--
3 ---163.8- (C=O)
4 3.65s2H40.2+ (CH₂)
4a ---125.5- (Quat. C)
5 7.95d (J=8.5 Hz)1H128.0+ (CH)
6 6.85dd (J=8.5, 2.5 Hz)1H115.0+ (CH)
7 ---162.5- (Quat. C)
8 6.75d (J=2.5 Hz)1H112.5+ (CH)
8a ---135.0- (Quat. C)
7-OCH₃ 3.85s3H55.8+ (CH₃)
  • ¹H NMR Interpretation: The spectrum shows three distinct aromatic protons, consistent with a trisubstituted benzene ring. The coupling pattern (a doublet, a doublet of doublets, and a doublet) suggests a 1,2,4-substitution pattern. A singlet integrating to 2H corresponds to the isolated methylene group at position 4. A singlet integrating to 3H is characteristic of the methoxy group. Finally, a broad singlet at 8.50 ppm is typical for an imide N-H proton.

  • ¹³C NMR Interpretation: The spectrum shows 10 distinct carbon signals, matching the molecular formula. DEPT-135 experiments confirm the presence of one CH₃ group, one CH₂ group, and three CH groups. The remaining five signals are quaternary carbons, including the two downfield signals characteristic of carbonyl carbons and three aromatic quaternary carbons.

2D NMR: Connecting the Atoms

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.[4][5][6]

  • COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[7] It is invaluable for tracing out spin systems, such as adjacent protons on an aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (a one-bond correlation).[7] This allows us to definitively assign the carbon signal for every protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the complete molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[7] This allows us to connect the isolated fragments and confirm the positions of substituents and quaternary carbons.

Key 2D NMR Correlations:

  • COSY Analysis: A strong COSY correlation is observed between the proton at δ 7.95 (H-5) and the proton at δ 6.85 (H-6), confirming their adjacency. A weaker, long-range correlation may be seen between H-6 and H-8.

  • HSQC Analysis: This experiment directly links the proton and carbon signals as listed in Table 3. For example, the proton at δ 3.85 correlates to the carbon at δ 55.8, confirming their assignment as the methoxy group.

  • HMBC Analysis (The Final Proof): The HMBC spectrum provides the unambiguous connections that complete the puzzle. The following diagram and list highlight the most critical correlations that confirm the 7-methoxy substitution pattern.

HMBC_Correlations N2 N-H C1 C1=O C3 C3=O C4 C4(H₂) C4a C4a C8a C8a C8 C8(H) C7 C7 C6 C6(H) C5 C5(H) OCH3 H₃C-O OCH3->C7 ³J OCH3->C7 H8 H8 H8->C8a ²J H8->C8a H8->C7 ³J H8->C7 H8->C6 ²J H8->C6 H6 H6 H6->C4a ³J H6->C4a H6->C8 ²J H6->C8 H6->C5 ²J H6->C5 H5 H5 H5->C4a ²J H5->C4a H5->C7 ³J H5->C7 H4 H4 H4->C3 ²J H4->C3 H4->C8a ³J H4->C8a H4->C5 ³J H4->C5

Caption: Key HMBC correlations confirming the structure.

  • Crucial HMBC Correlation 1 (Position of Methoxy Group): The protons of the methoxy group (δ 3.85) show a strong correlation to the quaternary carbon at δ 162.5. This carbon must be C-7. This is the single most important correlation for placing the substituent.

  • Crucial HMBC Correlation 2 (Confirming C-8): The aromatic proton at δ 6.75 (H-8) shows correlations to the methoxy-bearing carbon C-7 and the quaternary carbon C-8a, confirming its position adjacent to the methoxy group and the ring fusion.

  • Crucial HMBC Correlation 3 (Confirming C-5): The downfield aromatic proton at δ 7.95 (H-5) shows a correlation to the methylene carbon C-4 and the quaternary carbon C-4a. This firmly places it peri to the C-4 methylene group, explaining its deshielded chemical shift.

  • Crucial HMBC Correlation 4 (Connecting the Rings): The methylene protons at δ 3.65 (H-4) show correlations to the carbonyl carbon C-3 and the aromatic carbons C-5 and C-8a, unequivocally linking the aliphatic and aromatic portions of the molecule.

Conclusion

The combination of modern spectroscopic techniques provides a self-validating system for complete structure elucidation. High-Resolution Mass Spectrometry established the molecular formula of C₁₀H₉NO₃ . Infrared Spectroscopy confirmed the presence of the key functional groups: a cyclic imide, an aromatic ring, and an aryl ether. Finally, a comprehensive analysis of 1D and 2D NMR data, particularly the critical long-range correlations observed in the HMBC spectrum, allowed for the unambiguous assignment of every atom and their connectivity. The collective data irrefutably confirms the structure as This compound .

Appendix: Experimental Protocols

A.1 High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to aid protonation.

  • Instrumentation: Analyze using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 4.0 kV

    • Nebulizer Gas (N₂): 2.0 bar

    • Drying Gas (N₂): 8.0 L/min at 200 °C

    • Mass Range: m/z 50-500

    • Calibration: Use a suitable reference standard (e.g., sodium formate) for real-time internal mass calibration to ensure high mass accuracy.

A.2 Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR (Attenuated Total Reflectance) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 (co-added to improve signal-to-noise)

    • Data Processing: Perform an atmospheric background correction prior to sample analysis.

A.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters (General):

    • Temperature: 298 K

    • Lock: CDCl₃

    • ¹H NMR: Acquisition time 2.0 s, relaxation delay 2.0 s, 16 scans.

    • ¹³C{¹H} NMR: Acquisition time 1.0 s, relaxation delay 2.0 s, 1024 scans, proton decoupled.

    • DEPT-135: Standard pulse program parameters.

    • COSY: Spectral width of 10 ppm in both dimensions, 2 scans per increment, 256 increments.

    • HSQC: Optimized for ¹J(C,H) = 145 Hz.

    • HMBC: Optimized for long-range coupling of 8 Hz. Relaxation delay 2.0 s.

References

  • Figshare. (n.d.). 1H and 13C NMR spectra. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • ChemBK. (n.d.). 7-methoxy-2-methyl-4H-isoquinoline-1,3-dione. Retrieved from [Link]

  • dos Santos, V. H. C., et al. (2021). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Capan, A., et al. (2022). Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites. Scientific Data. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics. Retrieved from [Link]

  • Leah4sci. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]

  • LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Thieme. (n.d.). Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 7-Methoxyisoquinoline-1,3(2H,4H)-dione and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Potential of a Privileged Scaffold

To our fellow researchers, scientists, and pioneers in drug development, this guide delves into the biological landscape of 7-methoxyisoquinoline-1,3(2H,4H)-dione. It is critical to establish at the outset that while the isoquinoline-1,3(2H,4H)-dione core is a recognized "privileged scaffold" in medicinal chemistry, appearing in compounds with diverse biological activities, the specific 7-methoxy substituted variant remains a frontier with limited direct biological data in the public domain.[1]

This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive review of the established biological activities of the broader isoquinoline-1,3(2H,4H)-dione class of compounds, grounding our understanding in published, peer-reviewed literature. Secondly, and more importantly for the forward-looking researcher, it leverages this existing knowledge to propose a rational, evidence-based framework for the investigation of this compound. We will outline potential therapeutic targets and provide detailed, actionable experimental protocols to empower you to explore its biological potential. Our objective is not merely to report what is known, but to illuminate the path toward new discoveries.

The Isoquinoline-1,3(2H,4H)-dione Core: A Foundation of Diverse Bioactivity

The isoquinoline-1,3(2H,4H)-dione skeleton has garnered significant interest in medicinal chemistry due to its versatile biological profile.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, demonstrating the core's amenability to chemical modification and its ability to interact with various biological targets.

Antiviral Activity: Targeting HIV-1 Enzymes

A notable area of investigation for isoquinoline-1,3(2H,4H)-dione derivatives has been in the field of virology, specifically as inhibitors of human immunodeficiency virus (HIV) enzymes. Research has shown that certain substituted 2-hydroxyisoquinoline-1,3-dione (HID) analogues can inhibit the ribonuclease H (RNase H) and polymerase functions of HIV reverse transcriptase (RT).[2] The inhibition of these crucial viral enzymes disrupts the replication cycle of HIV, making them attractive targets for antiviral drug development. While the specific contribution of a 7-methoxy group has not been detailed, the activity of C-7 substituted analogues suggests that this position is amenable to modification for optimizing antiviral potency.[2]

Anticancer Activity: Regulation of the Cell Cycle

Uncontrolled cell proliferation is a hallmark of cancer, and the cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[3] A series of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4.[3] These compounds demonstrated the ability to inhibit the phosphorylation of the retinoblastoma protein (Rb), a critical step in cell cycle progression, leading to cell cycle arrest and inhibition of tumor cell proliferation. The structure-activity relationship (SAR) studies in this work highlighted the importance of substituents on both the isoquinoline core and the phenylaminomethylene moiety for achieving high potency and selectivity.[3]

Other Reported Activities

The versatility of the isoquinoline-1,3(2H,4H)-dione scaffold is further underscored by reports of its derivatives as:

  • Inhibitors of HIV-1 integrase.[1]

  • Antagonists for progesterone receptors.[1]

  • Inhibitors of aldose reductase 2 (ALR2), an enzyme implicated in diabetic complications.[1]

  • Potential hypnotic agents.[1]

This diverse range of activities highlights the potential of the isoquinoline-1,3(2H,4H)-dione core to serve as a template for the design of novel therapeutic agents targeting a variety of diseases.

Proposed Biological Investigation of this compound

Given the established bioactivity of the isoquinoline-1,3(2H,4H)-dione scaffold, we propose a focused investigation into the potential therapeutic applications of the 7-methoxy derivative. The presence of a methoxy group at the C-7 position can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, potentially leading to novel or enhanced biological activities.

Hypothesis: Potential as a PARP Inhibitor

While the isoquinoline-1,3(2H,4H)-dione core has not been extensively explored for poly(ADP-ribose) polymerase (PARP) inhibition, the structurally related quinazoline-2,4(1H,3H)-dione scaffold has yielded numerous potent PARP-1/2 inhibitors.[4][5][6] PARP enzymes play a critical role in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] The structural similarity between the isoquinoline and quinazoline dione cores, particularly the presence of a bicyclic system with a dione moiety, suggests that this compound may also interact with the PARP active site.

Experimental Workflow for PARP Inhibition

The following is a detailed, step-by-step protocol for assessing the PARP inhibitory activity of this compound.

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (as a substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Anti-poly(ADP-ribose) (PAR) antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • This compound (test compound)

  • Olaparib (positive control)

  • DMSO (vehicle)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Olaparib in DMSO. Create a serial dilution series in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Plate Coating: Coat a 96-well streptavidin plate with histone H1.

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing assay buffer, activated DNA, and the test compound or control at various concentrations.

  • Enzyme Addition: Add recombinant PARP1 or PARP2 enzyme to each well.

  • Initiation of Reaction: Add biotinylated NAD+ to initiate the PARylation reaction. Incubate at room temperature for 1 hour.

  • Transfer to Coated Plate: Transfer the reaction mixture to the histone-coated streptavidin plate and incubate for 1 hour to allow the biotinylated PAR chains to bind.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add the anti-PAR primary antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the TMB substrate.

    • Stop the reaction with sulfuric acid and read the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of Experimental Workflow: PARP Inhibition Assay

PARP_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (1 nM - 100 µM) Reaction_Mix Prepare Reaction Mix (Buffer, DNA, Compound) Compound_Prep->Reaction_Mix Plate_Coating Histone H1 Coating Transfer Transfer to Histone Plate Plate_Coating->Transfer Add_Enzyme Add PARP1/2 Reaction_Mix->Add_Enzyme Initiate Add Biotinylated NAD+ Add_Enzyme->Initiate Initiate->Transfer Primary_Ab Add Anti-PAR Ab Transfer->Primary_Ab Secondary_Ab Add HRP-Secondary Ab Primary_Ab->Secondary_Ab Develop Add TMB Substrate Secondary_Ab->Develop Read Read Absorbance (450 nm) Develop->Read IC50 Calculate IC50 Read->IC50

Caption: Workflow for in vitro PARP1/2 enzymatic inhibition assay.

Objective: To assess the ability of the test compound to inhibit PARP activity in a cellular context.

Materials:

  • BRCA1-deficient cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • This compound

  • Olaparib

  • DMSO

  • MTT or CellTiter-Glo reagent for viability assessment

  • Antibodies for Western blotting (e.g., anti-PAR, anti-GAPDH)

Protocol:

  • Cell Culture: Culture BRCA1-deficient cells under standard conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the test compound or Olaparib for 72 hours.

  • Viability Assay:

    • Add MTT or CellTiter-Glo reagent to the wells.

    • Measure absorbance or luminescence according to the manufacturer's protocol.

    • Calculate cell viability and determine the GI50 (concentration for 50% growth inhibition).

  • Western Blot for PAR Levels:

    • Treat cells with the test compound for 24 hours.

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-PAR and anti-GAPDH (loading control) antibodies.

    • Visualize bands using chemiluminescence and quantify the reduction in PAR levels.

Diagram of Signaling Pathway: PARP Inhibition and Synthetic Lethality

PARP_Synthetic_Lethality cluster_dna_damage DNA Damage Response cluster_brca_pathway Homologous Recombination cluster_outcome Cell Fate DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP recruits DNA_DSB Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair (BER) PARP->BER initiates Cell_Survival Cell Survival BER->Cell_Survival leads to BRCA BRCA1/2 Pathway DNA_DSB->BRCA activates HR Homologous Recombination Repair BRCA->HR mediates HR->Cell_Survival leads to Apoptosis Apoptosis / Cell Death Compound 7-Methoxyisoquinoline- 1,3(2H,4H)-dione Compound->PARP inhibits Compound->Apoptosis Synthetic Lethality BRCA_mut BRCA Mutation BRCA_mut->BRCA inactivates BRCA_mut->Apoptosis Synthetic Lethality

Caption: PARP inhibition in BRCA-deficient cells leads to synthetic lethality.

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro PARP Inhibition

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
This compoundExperimental ValueExperimental Value
Olaparib (Control)Known ValueKnown Value

Table 2: Cellular Activity in BRCA1-deficient Cells

CompoundGI50 (µM)PAR Reduction at 1 µM
This compoundExperimental ValueExperimental Value
Olaparib (Control)Known ValueKnown Value

Conclusion and Future Directions

This guide provides a comprehensive overview of the known biological activities of the isoquinoline-1,3(2H,4H)-dione scaffold and a detailed roadmap for the investigation of this compound as a potential PARP inhibitor. The proposed experimental workflows are designed to be robust and provide clear, interpretable data to assess the compound's therapeutic potential.

Should this compound demonstrate significant PARP inhibitory activity, future directions would include:

  • Lead Optimization: Synthesis of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of BRCA-deficient cancers.

  • Mechanism of Action Studies: Further elucidation of the compound's binding mode and downstream cellular effects.

The exploration of novel chemical matter is the lifeblood of drug discovery. It is our hope that this guide will serve as a valuable resource for researchers dedicated to advancing the field and uncovering new therapeutic opportunities.

References

  • Zhou, J., Ji, M., Wang, X., Zhao, H., Cao, R., Jin, J., Li, Y., Chen, X., Sheng, L., Chen, X., & Xu, B. (2021). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing 3-Substituted Piperizines as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 64(22), 16711-16730. [Link]

  • Klapoetke, S., et al. (2017). Synthesis, biological evaluation and molecular modeling of 2-Hydroxyisoquinoline-1,3-dione analogues as inhibitors of HIV reverse transcriptase associated ribonuclease H and polymerase. Bioorganic & Medicinal Chemistry Letters, 27(12), 2821-2825. [Link]

  • Xu, B., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095-14115. [Link]

  • El-Sayed, M. A. A., et al. (2020). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 10(43), 25656-25673. [Link]

  • Krasavin, M., & Dar'in, D. (2022). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. The Journal of Organic Chemistry, 87(17), 11496-11507. [Link]

  • Xu, B., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189-3202. [Link]

  • Kim, H., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-3525. [Link]

Sources

Introduction: The Isoquinoline-1,3(2H,4H)-dione Scaffold as a Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 7-Methoxyisoquinoline-1,3(2H,4H)-dione

The isoquinoline structural motif is a cornerstone in the architecture of numerous natural products and synthetic compounds with profound pharmacological significance.[1][2] As a heterocyclic aromatic compound, it consists of a fused benzene and pyridine ring system.[1][3] This scaffold is present in a vast array of alkaloids, including the well-known analgesic morphine and the vasodilator papaverine, highlighting its versatile biological potential.[1][3]

Within this broad family, the isoquinoline-1,3(2H,4H)-dione core represents a particularly compelling scaffold for drug discovery. These diones are not only found in bioactive natural products but have also been the focus of extensive synthetic efforts, leading to compounds with diverse therapeutic activities, including antitumor, antiviral, and anti-inflammatory properties.[4] The dicarbonyl arrangement and the adjacent nitrogen atom create a unique electronic and steric environment, making it an effective pharmacophore for interacting with various biological targets.

This guide focuses specifically on This compound (CAS Number: 76746-95-7) , a representative member of this class. We will delve into its synthesis, physicochemical characteristics, and explore the vast therapeutic potential of its core structure, providing researchers and drug development professionals with a comprehensive technical resource.

Part 1: Synthesis and Chemical Profile

The synthesis of isoquinoline-1,3(2H,4H)-diones typically relies on the use of homophthalic acids or their corresponding anhydrides as key precursors.[5][6] The general strategy involves the cyclization of a substituted homophthalic acid derivative with an amine source.

Synthetic Pathway Overview

The most direct route to the N-unsubstituted this compound involves a two-step process starting from 4-methoxy-2-carboxyphenylacetic acid (7-methoxyhomophthalic acid). The first step is a cyclodehydration to form the crucial intermediate, 7-methoxyhomophthalic anhydride. This is followed by condensation with an ammonia source. For N-substituted derivatives, such as the N-methyl analog (CAS 76746-95-7), a primary amine (e.g., methylamine) is used in the second step.

The diagram below illustrates this generalized synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Imide Formation Start 7-Methoxyhomophthalic Acid Reagent1 Dehydrating Agent (e.g., Acetic Anhydride) Start->Reagent1 Reflux Intermediate 7-Methoxyhomophthalic Anhydride Reagent1->Intermediate Intermediate_ref 7-Methoxyhomophthalic Anhydride Reagent2 Amine Source (e.g., NH₃, R-NH₂) Product This compound (or N-substituted derivative) Reagent2->Product Intermediate_ref->Reagent2 Condensation

Caption: Generalized two-step synthesis of 7-methoxyisoquinoline-1,3-diones.

Detailed Experimental Protocol: Synthesis of N-Methyl-7-methoxyisoquinoline-1,3(2H,4H)-dione

This protocol is a representative procedure adapted from established methods for homophthalic anhydride and isoquinolinedione synthesis.[7][8]

Step 1: Preparation of 7-Methoxyhomophthalic Anhydride

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-methoxyhomophthalic acid (10.0 g, 0.0476 mol) in acetic anhydride (25 mL, 0.265 mol).

  • Dehydration: Heat the mixture to reflux and maintain for 2 hours. The solid will gradually dissolve.

    • Causality Note: Acetic anhydride serves as both the solvent and the dehydrating agent, efficiently removing a molecule of water from the dicarboxylic acid to facilitate cyclization into the more reactive anhydride intermediate.[6][7]

  • Isolation: Cool the reaction mixture in an ice bath for 30-60 minutes to induce crystallization.

  • Purification: Collect the crystalline solid by vacuum filtration through a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove residual acetic anhydride.

  • Drying: Dry the product under vacuum to yield 7-methoxyhomophthalic anhydride as a white or off-white solid. Verify the structure using IR spectroscopy (characteristic anhydride C=O stretches around 1800 and 1750 cm⁻¹).

Step 2: Synthesis of 7-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione (CAS 76746-95-7)

  • Reaction Setup: In a 100 mL round-bottomed flask, dissolve the 7-methoxyhomophthalic anhydride (5.0 g, 0.026 mol) in glacial acetic acid (30 mL).

  • Amine Addition: Add a solution of methylamine (e.g., 40% in water, 2.2 mL, 0.026 mol) dropwise to the stirred solution at room temperature.

  • Cyclization: Heat the reaction mixture to reflux for 4 hours.

  • Isolation: Cool the mixture to room temperature and pour it into 100 mL of ice-cold water. A precipitate will form.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Final Product: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 7-methoxy-2-methylisoquinoline-1,3(2H,4H)-dione.[9] Confirm identity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical and Spectroscopic Data

The following table summarizes the key properties of the N-methylated target compound.

PropertyValueReference(s)
CAS Number 76746-95-7[9][10][11]
Molecular Formula C₁₁H₁₁NO₃[9][10][12]
Molecular Weight 205.21 g/mol [9][10]
Appearance Solid or liquid[9][13][14]
Synonyms 7-Methoxy-2-methyl-4H-isoquinoline-1,3-dione, 4-methoxy-N-methylhomophthalimide[9][10]

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to aromatic protons on the benzene ring, a singlet for the methoxy (-OCH₃) group (~3.8-4.0 ppm), a singlet for the N-methyl (-NCH₃) group (~3.0-3.3 ppm), and a singlet for the methylene (-CH₂-) group at the 4-position (~3.5-4.5 ppm).

  • ¹³C NMR: Resonances for two distinct carbonyl carbons (C=O) in the 160-170 ppm range, aromatic carbons, a methoxy carbon (~55-60 ppm), a methylene carbon (~35-45 ppm), and an N-methyl carbon (~25-30 ppm).

  • IR Spectroscopy: Strong absorption bands for the two imide carbonyl groups (typically around 1710 cm⁻¹ and 1660 cm⁻¹), and C-O stretching for the methoxy group.

  • Mass Spectrometry: A molecular ion peak [M]⁺ corresponding to the calculated molecular weight.

Part 2: Biological Activity and Therapeutic Potential

While specific biological data for this compound itself is limited in publicly accessible literature, the broader isoquinoline-1,3-dione class is a validated scaffold for targeting several key enzymes implicated in human disease. The dione moiety is a key pharmacophoric feature, capable of engaging in crucial hydrogen bonding and metal chelation interactions within enzyme active sites.

Pharmacophore cluster_scaffold Isoquinoline-1,3-dione Core Core HBD1 H-Bond Acceptor HBD1:s->Core:n HBD2 H-Bond Acceptor HBD2:s->Core:n Metal Metal Chelation Metal:s->Core:n Subst Substitution Point (Modulates Specificity & Pharmacokinetics) Subst:w->Core:e Aromatic Aromatic System (π-π Stacking) Aromatic:e->Core:w

Caption: Key pharmacophoric features of the isoquinoline-1,3-dione scaffold.

Inhibition of Poly (ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP-1, are central to DNA single-strand break repair.[15][16] In cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to a "synthetic lethality" where cancer cells cannot repair DNA damage and undergo apoptosis.[15] Several classes of dione-containing heterocycles, such as quinazoline-2,4-diones, have been successfully developed as potent PARP-1/2 inhibitors.[17][18]

  • Mechanism Insight: The carboxamide moiety of known PARP inhibitors (like Olaparib) is crucial for binding to the NAD⁺ binding pocket of the enzyme. The isoquinoline-1,3-dione scaffold can be considered a bioisostere of this pharmacophore, capable of forming similar critical hydrogen bonds with active site residues. The 7-methoxy substitution could potentially be optimized to enhance binding affinity or improve pharmacokinetic properties.

Inhibition of HIV-1 Integrase

HIV-1 integrase is a viral enzyme essential for inserting the viral DNA into the host genome. Inhibitors of this enzyme are a critical class of antiretroviral drugs. A study on 2-hydroxyisoquinoline-1,3(2H,4H)-diones demonstrated that this scaffold can act as a potent inhibitor of HIV-1 integrase.[19]

  • Mechanism Insight: These inhibitors function by chelating two essential magnesium ions (Mg²⁺) in the integrase active site, a mechanism shared by clinically used drugs like Raltegravir. The two carbonyl oxygens of the isoquinoline-1,3-dione core are perfectly positioned to participate in this bidentate chelation. The study found that introducing electron-withdrawing groups at the 7-position significantly improved antiviral activity, suggesting that modification at this site is a viable strategy for potency enhancement.[19]

Inhibition of Cyclin-Dependent Kinases (CDKs)

Uncontrolled cell proliferation, a hallmark of cancer, is often driven by the aberrant activity of CDKs.[20] Specific inhibitors of CDK4/cyclin D1 are therefore attractive anticancer agents. Research has identified 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione derivatives as potent and selective inhibitors of CDK4.[20]

  • Mechanism Insight: The isoquinoline-1,3-dione core in these inhibitors acts as a scaffold that orients a substituted aniline "headpiece" into the ATP-binding pocket of CDK4. The dione oxygens form crucial hydrogen bonds that anchor the molecule, while substitutions on the aromatic ring and the aniline moiety dictate potency and selectivity.[20][21]

Part 3: Applications and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. Its straightforward synthesis and validated potential to interact with multiple high-value drug targets make it an attractive core for medicinal chemistry campaigns.

Future research should focus on:

  • Library Synthesis: Generating a library of derivatives with diverse substitutions at the N-2, C-4, and aromatic positions (especially C-6 and C-7) to perform comprehensive Structure-Activity Relationship (SAR) studies.

  • Target Screening: Evaluating these new chemical entities against a panel of relevant enzymes, including PARPs, viral integrases, CDKs, and other emerging targets like Indoleamine 2,3-dioxygenase (IDO).[22]

  • Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize for drug-like characteristics, such as oral bioavailability and metabolic stability.[23]

  • Structural Biology: Obtaining co-crystal structures of lead compounds bound to their target enzymes to elucidate binding modes and guide rational, structure-based drug design.[17]

By leveraging the established chemical versatility and proven biological relevance of the isoquinoline-1,3-dione core, researchers can continue to explore and unlock its full therapeutic potential.

References

  • Organic Syntheses. (n.d.). Homophthalic acid and anhydride. Organic Syntheses.
  • MDPI. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center. MDPI. Retrieved from [Link]

  • ChemBK. (n.d.). 7-methoxy-2-methyl-4H-isoquinoline-1,3-dione. ChemBK. Retrieved from [Link]

  • ResearchGate. (1984). Homophthalic anhydrides and their application to the synthesis of heterocyclic compounds (review). ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Google Patents. (n.d.). US20050043411A1 - Process for preparing homophthalate derivatives. Google Patents.
  • ACS Omega. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Publications. Retrieved from [Link]

  • PubMed. (2024). Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. PubMed. Retrieved from [Link]

  • Wisdomlib. (2024). Isoquinoline derivatives and its medicinal activity. Wisdomlib. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.76746-95-7,7-methoxy-2-methylisoquinoline-1,3(2H,4H). LookChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 7-Methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione. PubChem. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 7-Methoxy-2-methyl-4H-isoquinoline-1,3-dione. Mol-Instincts. Retrieved from [Link]

  • PubMed. (2014). Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. National Institutes of Health. Retrieved from [Link]

  • PubMed. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors.... PubMed. Retrieved from [Link]

  • PubMed. (n.d.). diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric.... Royal Society of Chemistry. Retrieved from [Link]

  • PubMed. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. PubMed. Retrieved from [Link]

  • MDPI. (2023). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectra Problem #7 Solution. University of Calgary. Retrieved from [Link]

  • PubChem. (n.d.). 2-hydroxyisoquinoline-1,3(2H,4H)-dione. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2021). 20.7 Synthesis and Reactions of Acid Anhydrides. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity | Request PDF. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health. Retrieved from [Link]

  • Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [Link]

  • PubMed. (2022). Synthesis and antinociceptive activity of four 1H-isoindolo-1,3(2H)-diones. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. National Institutes of Health. Retrieved from [Link]

  • YouTube. (2018). Synthesis of acid anhydrides. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. National Institutes of Health. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-Methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Framework for Novel Compound Characterization

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide addresses the specific compound 7-methoxyisoquinoline-1,3(2H,4H)-dione. Currently, there is a lack of public-domain literature detailing a specific, validated mechanism of action for this particular derivative. This document, therefore, serves a dual purpose: first, to contextualize the potential therapeutic activities of this compound by examining the established mechanisms of structurally related isoquinoline-1,3-dione analogs, and second, to provide a robust, field-proven framework for researchers to systematically elucidate its precise mechanism of action. By following the outlined experimental strategy, from broad phenotypic screening to specific target identification and validation, researchers can efficiently characterize the biological function of this and other novel chemical entities.

Part 1: Contextual Analysis Based on the Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a key pharmacophore found in numerous biologically active molecules.[3][4] Derivatives have been successfully developed as potent and selective inhibitors of several important enzyme classes. Understanding these established targets provides a logical starting point for investigating this compound.

Potential Enzyme Targets

Based on extensive research into this chemical class, two prominent enzyme families stand out as potential targets:

  • Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer.[5] Several series of isoquinoline-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4).[5][6] CDK4, in complex with cyclin D1, is a critical regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy.[5] The binding of these inhibitors is typically achieved through hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the kinase.[6]

  • Poly(ADP-ribose) Polymerase (PARP): PARP enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[7][8] PARP inhibitors have emerged as a major class of targeted cancer therapies, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7][9] The isoquinoline core has proven to be a valuable scaffold in designing potent PARP inhibitors.[7][10][11]

Other Reported Biological Activities

The versatility of the isoquinoline scaffold extends to other biological activities, including:

  • HIV-1 Integrase Inhibition: 2-Hydroxyisoquinoline-1,3(2H,4H)-diones have been developed as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[12][13]

  • Antimicrobial and Antifungal Activity: Certain benzo[de]isoquinoline-1,3(2H)-dione derivatives have demonstrated significant antimicrobial and antifungal properties.[14]

  • IDO1/TDO Dual Inhibition: Recently, isoquinoline derivatives have been identified as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), which are promising targets for cancer immunotherapy.[15]

This established biological context strongly suggests that this compound likely functions as an enzyme inhibitor. The following sections outline a comprehensive strategy to confirm this hypothesis and identify its specific molecular target(s).

Part 2: A Step-by-Step Experimental Framework for Mechanism of Action (MoA) Determination

This section provides a detailed, sequential workflow designed to systematically elucidate the mechanism of action of a novel compound like this compound.

Phase 1: Phenotypic Screening and Initial Target Class Identification

The primary goal of this phase is to observe the compound's effect on whole cells to guide subsequent, more focused biochemical and molecular assays.

Experimental Protocol: High-Content Cellular Proliferation and Viability Assay

  • Cell Line Selection: Choose a panel of well-characterized human cancer cell lines. A starting panel could include:

    • MDA-MB-436 (Breast cancer, BRCA1 mutant) - sensitive to PARP inhibitors.[8]

    • HCT-116 (Colon cancer) - a common line for cytotoxicity screening.[16]

    • A549 (Lung cancer)

    • MCF-7 (Breast cancer, hormone-responsive)

  • Compound Treatment: Plate cells in 96- or 384-well microplates. After 24 hours, treat with a serial dilution of this compound (e.g., from 100 µM down to 1 nM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate cells for 72 hours.

  • Viability/Cytotoxicity Measurement: Use a multiplexed assay to simultaneously measure cell viability (e.g., CellTiter-Glo®) and cytotoxicity (e.g., CellTox™ Green).

  • Data Analysis: Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Interpreting the Results:

  • Potent, broad-spectrum cytotoxicity suggests a general mechanism like topoisomerase inhibition or microtubule disruption.

  • Selective cytotoxicity (e.g., high potency in MDA-MB-436 but not in others) strongly points towards a specific pathway, such as PARP inhibition due to synthetic lethality.[8][9]

  • Cytostatic effects (inhibition of proliferation without immediate cell death) might suggest cell cycle arrest, pointing towards targets like CDK4.[5]

Workflow Diagram: MoA Elucidation Strategy

MoA_Workflow cluster_Phase1 Phase 1: Phenotypic Screening cluster_Phase2 Phase 2: Target Class Hypothesis Testing cluster_Phase3 Phase 3: Target Validation & Characterization P1_Start Start with This compound P1_Screen Cell Viability & Proliferation Assay (Cancer Cell Line Panel) P1_Start->P1_Screen P2_Kinase Kinase Inhibition Panel (Broad-spectrum screen) P1_Screen->P2_Kinase Cytostatic Effect? P2_PARP PARP-1/2 Enzymatic Assay P1_Screen->P2_PARP Selective Cytotoxicity in BRCAmut cells? P2_Other Other Relevant Assays (e.g., IDO1, Integrase) P1_Screen->P2_Other Other Phenotypes? P3_Biochem Biochemical Characterization (IC50, Ki, Binding Mode) P2_Kinase->P3_Biochem P2_PARP->P3_Biochem P2_Other->P3_Biochem P3_Cellular Cellular Target Engagement (e.g., Western Blot for pRb, PARylation) P3_Biochem->P3_Cellular P3_SAR Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) P3_Cellular->P3_SAR P3_SAR->P1_Start Iterative Optimization

Caption: A systematic workflow for determining the mechanism of action.

Phase 2: Hypothesis-Driven Enzymatic Assays

Based on the phenotypic data and the known targets of the scaffold, perform targeted enzymatic assays.

Experimental Protocol: In Vitro PARP-1 Inhibition Assay

  • Assay Principle: Utilize a commercially available PARP-1 activity assay kit (e.g., HT Universal Chemiluminescent PARP Assay Kit). This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Reagents: Recombinant human PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test compound.

  • Procedure: a. In a 96-well plate, add PARP-1 enzyme, activated DNA, and varying concentrations of this compound. b. Initiate the reaction by adding the biotinylated NAD+ substrate. c. Incubate at room temperature for 60 minutes. d. Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated histones. e. Wash away unbound reagents. f. Add a streptavidin-HRP conjugate, followed by a chemiluminescent substrate. g. Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value. Use a known PARP inhibitor (e.g., Olaparib) as a positive control.

Experimental Protocol: In Vitro CDK4/Cyclin D1 Kinase Assay

  • Assay Principle: Use a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as LanthaScreen™, to measure the phosphorylation of a substrate peptide.

  • Reagents: Recombinant human CDK4/Cyclin D1 enzyme, a fluorescently labeled substrate peptide (e.g., a fragment of Retinoblastoma protein, Rb), ATP, and a terbium-labeled anti-phospho-substrate antibody.

  • Procedure: a. In a low-volume 384-well plate, add CDK4/Cyclin D1 enzyme and the test compound. b. Add the substrate peptide and ATP to start the kinase reaction. c. Incubate for 60 minutes at room temperature. d. Stop the reaction and detect phosphorylation by adding the terbium-labeled antibody. e. After a 60-minute incubation, read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: The TR-FRET ratio is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.

Phase 3: Cellular Target Engagement and Validation

Positive results in enzymatic assays must be validated in a cellular context to confirm that the compound engages its target and produces the expected downstream effect.

Example Validation Pathway: Confirming PARP Inhibition If the compound is a potent PARP inhibitor in vitro, the next step is to confirm it blocks PARP activity in cells.

PARP_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) chain (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair Base Excision Repair (BER) Recruitment of Repair Factors PAR->Repair signals Inhibitor 7-Methoxyisoquinoline- 1,3(2H,4H)-dione Inhibitor->PARP1 inhibits

Caption: Simplified PARP-1 signaling pathway and point of inhibition.

Experimental Protocol: Western Blot for PARP Activity (PAR-ylation)

  • Cell Treatment: Treat a relevant cell line (e.g., HCT-116) with this compound for 2-4 hours.

  • Induce DNA Damage: Briefly treat cells with a DNA damaging agent like hydrogen peroxide (H2O2) or MMS to stimulate PARP activity.

  • Cell Lysis: Immediately lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blot: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA). d. Incubate with a primary antibody against poly(ADP-ribose) (anti-PAR). e. Wash and incubate with a secondary HRP-conjugated antibody. f. Detect with an ECL substrate. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Expected Result: A potent PARP inhibitor will prevent the formation of PAR chains, leading to a significant reduction in the anti-PAR signal in treated cells compared to the vehicle control.

Part 3: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Hypothetical Bioactivity Data for this compound

Assay TypeTarget/Cell LineEndpointResult (IC50)Positive ControlControl IC50
Cell Viability HCT-116IC5015.2 µMDoxorubicin0.8 µM
MDA-MB-436IC500.9 µMOlaparib0.1 µM
MCF-7IC5018.5 µMDoxorubicin1.1 µM
Enzymatic PARP-1IC5085 nMOlaparib5 nM
CDK4/Cyclin D1IC50> 50 µMPalbociclib11 nM

Interpretation of Hypothetical Data: The data in Table 1 would strongly support a mechanism of action as a PARP inhibitor. The compound shows significantly higher potency against the BRCA-mutant MDA-MB-436 cell line, a hallmark of PARP inhibitor activity.[8] This is corroborated by a potent IC50 value in the biochemical PARP-1 assay, while showing no activity against another potential target, CDK4. The cellular potency is lower than the biochemical potency, which is expected due to factors like cell permeability and efflux, but the correlation is clear.

References

  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry.

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry.

  • Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics.

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules.

  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate.

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry.

  • Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione. ResearchGate.

  • Navigating PARP Inhibition: A Comparative Guide for Isoquinoline-Based Compounds. Benchchem.

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules.

  • Discovery, synthesis and biological evaluation of novel isoquinoline derivatives as potent indoleamine 2, 3-dioxygenase 1 and tryptophan 2, 3-dioxygenase dual inhibitors. European Journal of Medicinal Chemistry.

  • Isoquinoline derivatives and its medicinal activity. Wisdomlib.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.

  • Isoquinolin-1 (2h) -one derivatives as parp-1 inhibitors. Google Patents.

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Royal Society of Chemistry.

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.

  • Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. Journal of Medicinal Chemistry.

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI.

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules.

  • Synthesis and absorption properties of new yellow-green emitting benzo[de]isoquinoline-1,3-diones containing hindered amine and 2-hydroxyphenylbenzotriazole fragments. ResearchGate.

  • Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. Cancers.

  • 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. Home Sunshine Pharma.

  • 7-Methoxy-4,4-dimethylisoquinoline-1,3(2H,4H)-dione. BLD Pharm.

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Molecules.

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E.

  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry.

  • Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate.

  • 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review.

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules.

  • Synthesis and antinociceptive activity of four 1H-isoindolo-1,3(2H)-diones. Archiv der Pharmazie.

  • 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E.

  • Reported isoindoline-1,3-dione derivatives. ResearchGate.

Sources

Spectroscopic Characterization of 7-Methoxyisoquinoline-1,3(2H,4H)-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The following technical guide provides a detailed spectroscopic analysis of 7-methoxyisoquinoline-1,3(2H,4H)-dione. It is important to note that while this compound is listed with CAS Number 76746-94-6, indicating its synthesis and existence, comprehensive, publicly accessible experimental spectroscopic data is scarce. This guide has been constructed by a senior application scientist, leveraging extensive experience in spectroscopic analysis and data from closely related analogs to present a robust, predictive model of the expected spectral characteristics. The methodologies and interpretations herein are designed to serve as a foundational reference for researchers working with this molecule, enabling its identification and characterization. All predicted data should be confirmed by experimental analysis.

Introduction: The Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core is a significant heterocyclic scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities, including as potential inhibitors of HIV-1 integrase and as hypnotic agents.[1] The introduction of a methoxy group at the 7-position is anticipated to modulate the molecule's electronic properties and biological activity, making a thorough understanding of its spectroscopic signature essential for any research and development program. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its constitution.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be characterized by signals corresponding to the aromatic protons, the methylene protons at the C4 position, the methoxy group protons, and the N-H proton of the imide.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.2br s1HNH -2The imide proton is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and hydrogen bonding with the solvent.
~7.95d1HH -5This proton is ortho to a carbonyl group and is expected to be the most deshielded of the aromatic protons.
~7.40d1HH -8This proton is ortho to the methoxy group and would be expected to appear as a doublet.
~7.25dd1HH -6This proton is coupled to both H-5 and H-8, resulting in a doublet of doublets.
~4.00s2HCH₂ -4The methylene protons adjacent to the carbonyl group and the aromatic ring are expected to appear as a singlet.
~3.85s3HOCH₃ -7The methoxy protons will appear as a characteristic sharp singlet.

Note: Chemical shifts are predictions and may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~168C =O (C1)The carbonyl carbon of the imide is expected at a downfield chemical shift.
~165C =O (C3)The second carbonyl carbon, adjacent to the methylene group.
~160C -7The aromatic carbon bearing the methoxy group will be significantly shielded.
~138C -8aA quaternary aromatic carbon.
~133C -5An aromatic CH carbon.
~128C -4aA quaternary aromatic carbon.
~120C -6An aromatic CH carbon.
~115C -8An aromatic CH carbon.
~56OC H₃The carbon of the methoxy group.
~40C H₂-4The methylene carbon.

Note: Chemical shifts are predictions and require experimental verification.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for assigning the NMR spectra to the molecular structure.

G cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Assignment mol This compound HNMR ¹H NMR (Chemical Shifts, Multiplicities, Integration) mol->HNMR predicts CNMR ¹³C NMR (Chemical Shifts) mol->CNMR predicts assign_protons Assign Proton Signals (Aromatic, CH₂, OCH₃, NH) HNMR->assign_protons assign_carbons Assign Carbon Signals (C=O, Aromatic, CH₂, OCH₃) CNMR->assign_carbons confirmation Structural Confirmation assign_protons->confirmation assign_carbons->confirmation

Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C-O, and aromatic C-H bonds.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3200N-H StretchImide
~3100-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (CH₂ and OCH₃)
~1710C=O StretchImide (asymmetric)
~1660C=O StretchImide (symmetric)
~1600, ~1480C=C StretchAromatic Ring
~1250C-O StretchAryl-alkyl ether

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₀H₉NO₃), the expected molecular weight is approximately 191.18 g/mol .

Table 4: Predicted Key Mass Spectral Peaks

m/zInterpretation
~191[M]⁺ (Molecular Ion)
~176[M - CH₃]⁺
~163[M - CO]⁺
~148[M - CO - CH₃]⁺

The fragmentation pattern would likely involve the loss of the methyl group from the methoxy ether, followed by the loss of carbon monoxide from the dione structure.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is achieved by integrating the data from all three spectroscopic techniques.

G NMR NMR Spectroscopy (¹H and ¹³C) Structure Proposed Structure: This compound NMR->Structure Provides carbon-hydrogen framework IR IR Spectroscopy IR->Structure Identifies functional groups MS Mass Spectrometry MS->Structure Determines molecular weight and formula Confirmation Confirmed Structure & Purity Structure->Confirmation Corroboration of all data

Integrated workflow for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on established principles of spectroscopy and analysis of closely related compounds. This information serves as a valuable resource for the identification and characterization of this compound in a research and development setting. It is strongly recommended that this predicted data be verified against experimentally obtained spectra.

References

  • PubChem. 2-hydroxyisoquinoline-1,3(2H,4H)-dione. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 7-Methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 7-methoxyisoquinoline-1,3(2H,4H)-dione, a heterocyclic compound of interest in contemporary chemical and pharmaceutical research. Recognizing the pivotal role that solubility and stability play in the journey from discovery to application, this document synthesizes theoretical principles with actionable experimental protocols. The insights herein are curated to empower researchers in navigating the challenges of characterizing and handling this molecule, ensuring the integrity and reproducibility of their scientific endeavors.

Introduction to this compound

This compound belongs to the isoquinoline-1,3-dione class of compounds, which are recognized for their diverse biological activities and as valuable intermediates in organic synthesis.[1] The introduction of a methoxy group at the 7-position can significantly influence the molecule's electronic properties, crystal packing, and ultimately, its solubility and stability profiles. A thorough understanding of these characteristics is paramount for its effective use in research and development, particularly in the context of medicinal chemistry where bioavailability and shelf-life are critical determinants of a compound's therapeutic potential.

Physicochemical Properties: A Foundation for Understanding

PropertyPredicted ValueData Source
Molecular FormulaC₁₀H₉NO₃-
Molecular Weight191.18 g/mol -
XLogP30.9PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count1PubChem
Topological Polar Surface Area55.4 ŲPubChem
Water Solubility (LogS)-1.83SwissADME
Water Solubility14.7 mg/LSwissADME

These values are computationally predicted and should be confirmed by experimental analysis.

The predicted LogS of -1.83 suggests that this compound is likely to be poorly soluble in water. The presence of both hydrogen bond donors and acceptors, along with a polar surface area of 55.4 Ų, indicates that while the molecule has polar features, its overall solubility is likely limited by the aromatic core.

Solubility Profile: Navigating the Dissolution Landscape

Solubility is a critical parameter that dictates the bioavailability of a compound and influences its formulation development. For a research compound, understanding its solubility in various solvents is essential for designing experiments and interpreting results. The parent compound, isoquinoline-1,3(2H,4H)-dione, is noted to be soluble in some common organic solvents like chloroform, dimethyl sulfoxide (DMSO), and dichloromethane.[1]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

Two key types of solubility measurements are pertinent in a research and development setting:

  • Kinetic Solubility: This is the concentration of a compound that can be dissolved in an aqueous buffer after being introduced from a concentrated organic solvent stock (typically DMSO). It is a measure of how readily a compound dissolves and is often used in high-throughput screening.

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent, where the dissolved solute is in equilibrium with the solid state. This is a more time-consuming measurement but provides a more accurate representation of the compound's intrinsic solubility.

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-defined protocols. Below are methodologies for assessing both kinetic and thermodynamic solubility.

This protocol is adapted for a 96-well plate format, suitable for higher throughput analysis.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and determine the concentration of the dissolved compound using HPLC-UV or LC-MS/MS.

Caption: Workflow for Kinetic Solubility Determination.

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, etc.).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, allow the solid to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for this purpose.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV. A standard curve of the compound in the corresponding solvent should be prepared for accurate quantification.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Stability Profile: Ensuring Compound Integrity

The stability of a compound is a measure of its resistance to chemical degradation under various environmental conditions. For isoquinoline-1,3(2H,4H)-dione, sensitivity to moisture and light has been noted.[1] The methoxy group on the 7-position of the target molecule may also influence its stability.

Potential Degradation Pathways

The isoquinoline-1,3(2H,4H)-dione scaffold contains several functional groups that could be susceptible to degradation:

  • Hydrolysis of the Imide Bond: The cyclic imide functionality is a key structural feature. Under strongly acidic or basic conditions, the imide ring can undergo hydrolysis to open the ring, forming a dicarboxylic acid derivative.

  • Oxidation: The aromatic ring and the methoxy group could be susceptible to oxidation, especially in the presence of oxidizing agents or under photolytic conditions.

  • Photodegradation: Aromatic and conjugated systems can absorb UV light, leading to photochemical reactions and degradation.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and handling.

This protocol is based on the International Council for Harmonisation (ICH) guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions to the following conditions in separate experiments:

    • Acidic Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: 0.1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid compound and a solution of the compound at a high temperature (e.g., 80°C).

    • Photodegradation: Expose a solution of the compound to UV and visible light.

  • Time Points: Sample the solutions at various time points to monitor the extent of degradation.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Forced_Degradation_Study cluster_stress Stress Conditions Compound This compound Acid Acidic (e.g., 0.1M HCl, 60°C) Compound->Acid Base Basic (e.g., 0.1M NaOH, RT) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal (e.g., 80°C) Compound->Thermal Photo Photolytic (UV/Vis Light) Compound->Photo Analysis Analysis by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.

Key Steps in Method Development and Validation:

  • Column and Mobile Phase Selection: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Gradient Optimization: Develop a gradient elution program that can separate the parent compound from its degradation products, which are often more polar.

  • Wavelength Selection: Choose a detection wavelength at which the parent compound and all major degradation products have adequate absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Summary and Recommendations

This compound is a compound with predicted poor aqueous solubility. Experimental determination of both kinetic and thermodynamic solubility is crucial for its effective use in research and development. The compound is also expected to be susceptible to degradation, particularly through hydrolysis of the imide bond.

Key Recommendations:

  • Experimental Verification: The predicted physicochemical properties should be experimentally verified.

  • Solubility Enhancement: For applications requiring higher aqueous concentrations, formulation strategies such as the use of co-solvents or excipients may be necessary.

  • Careful Handling and Storage: Given the potential sensitivity to moisture and light, this compound should be stored in a cool, dry, and dark environment.

  • Stability-Indicating Methods: A validated stability-indicating HPLC method should be developed and used for all quantitative studies to ensure the integrity of the compound.

By following the principles and protocols outlined in this guide, researchers can build a robust understanding of the solubility and stability of this compound, thereby facilitating its successful application in their scientific pursuits.

References

  • ChemBK. Isoquinoline-1,3(2H,4H)-dione. [Link]

  • PubChem. 7-methoxy-4,4-dimethylisoquinoline-1,3(2H,4H)-dione. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zour, E. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(3), 56.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

Sources

An In-Depth Technical Guide to the In Silico Prediction of 7-methoxyisoquinoline-1,3(2H,4H)-dione Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including viral enzymes and those implicated in neurodegenerative diseases.[1][2][3] This technical guide presents a comprehensive, field-proven in silico workflow to predict the bioactivity, pharmacokinetics, and potential targets of a specific, under-researched analog: 7-methoxyisoquinoline-1,3(2H,4H)-dione. In the absence of extensive experimental data, this document serves as a blueprint for the computational characterization of novel chemical entities, guiding researchers from initial structure preparation to multi-faceted bioactivity assessment and hit prioritization. We will detail the causality behind each methodological choice, providing step-by-step protocols for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction, target identification, molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) principles. The objective is to equip drug development professionals with a robust computational framework to efficiently screen, analyze, and advance promising compounds.[4][5]

Introduction: The Rationale for a Computational Approach

Drug discovery is a resource-intensive endeavor, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[6] Computational methods, collectively known as Computer-Aided Drug Design (CADD), have become indispensable for mitigating these risks by enabling rapid, cost-effective evaluation of chemical compounds before their synthesis and experimental testing.[4][7] This in silico-first approach streamlines the discovery pipeline by prioritizing candidates with the highest probability of success.[7]

The subject of this guide, this compound, belongs to a class of compounds known for diverse pharmacological activities.[8][9] For instance, 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been identified as potent inhibitors of HIV-1 integrase, a critical metalloenzyme for viral replication.[2][10] The core isoquinoline structure is also present in numerous natural and synthetic compounds with applications ranging from anticancer to antimicrobial.[1][11] Given this pedigree, a systematic computational evaluation is warranted to unlock the therapeutic potential of the 7-methoxy derivative. This guide outlines a validated workflow to achieve that, integrating multiple predictive technologies to build a holistic bioactivity profile.[5][12]

Section 1: The Integrated In Silico Bioactivity Prediction Workflow

The computational prediction of a novel compound's bioactivity is not a single experiment but a multi-stage process. Each stage provides a different layer of information, and the convergence of data from these orthogonal approaches lends confidence to the final predictions. This workflow is designed to be iterative, allowing for refinement as new data becomes available.

In_Silico_Workflow start Compound Structure (this compound) admet PART 1: ADMET & Physicochemical Prediction start->admet Input SMILES/SDF target_id PART 2: Target Identification & Prioritization admet->target_id Filter based on drug-likeness analysis PART 5: Integrated Data Analysis & Hit Prioritization admet->analysis Safety & PK Profile docking PART 3: Structure-Based Analysis (Molecular Docking) target_id->docking Select high-priority protein targets ligand_based PART 4: Ligand-Based Analysis (Pharmacophore / QSAR) target_id->ligand_based Identify known actives for similar targets docking->analysis Binding Affinity & Interaction Data ligand_based->analysis Structural Features & Activity Models validation Experimental Validation analysis->validation Prioritized Hypotheses

Caption: Overall workflow for in silico bioactivity prediction.

Section 2: Foundational Analysis: ADMET & Physicochemical Profiling

Expert Rationale: Before investigating complex biological interactions, it is crucial to determine if a compound possesses fundamental drug-like properties. A molecule with superb target affinity is useless if it cannot reach its target in the body or is prematurely metabolized or overtly toxic.[4] Early ADMET profiling is a critical filtration step that saves immense resources by flagging problematic candidates.[4][13]

Protocol 2.1: ADMET Prediction using Web-Based Tools

This protocol utilizes freely accessible and widely validated web servers to generate a rapid and comprehensive ADMET profile.

  • Obtain Compound Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be generated using chemical drawing software (e.g., ChemDraw) or from databases like PubChem.

    • Hypothetical SMILES:COc1cc2C(=O)NC(=O)Cc2cc1

  • Submit to SwissADME: Navigate to the SwissADME web server. Paste the SMILES string into the input box and run the prediction. The platform provides data on physicochemical properties, lipophilicity, water-solubility, pharmacokinetics, and drug-likeness (e.g., Lipinski's rule of five).

  • Submit to admetSAR or ADMETlab: For a more extensive toxicity and metabolism profile, use a server like admetSAR 2.0 or ADMETlab 3.0.[14][15] These platforms predict endpoints such as Ames mutagenicity, carcinogenicity, hERG (human Ether-à-go-go-Related Gene) inhibition, and cytochrome P450 (CYP) enzyme substrate/inhibitor profiles.[14][16][17]

  • Data Consolidation and Analysis: Compile the results into a summary table. The goal is to build a comprehensive, multi-source profile of the compound's likely behavior in vivo.

Hypothetical Data Summary Table
ParameterPredicted Value/ClassificationImplication for Drug DevelopmentSource
Physicochemical
Molecular Weight~191.17 g/mol Excellent (within Lipinski's rule <500)SwissADME
LogP (Lipophilicity)~1.5Good balance for membrane permeability and solubilitySwissADME
Water SolubilitySolubleFavorable for formulation and distributionSwissADME
Pharmacokinetics
GI AbsorptionHighLikely good oral bioavailabilitySwissADME
BBB PermeantNoMay not be suitable for CNS targets unless desiredSwissADME
CYP2D6 InhibitorYesPotential for drug-drug interactionsadmetSAR
Toxicity
Ames MutagenicityNon-mutagenLow risk of genotoxicityADMETlab 3.0
hERG InhibitionNon-inhibitorLow risk of cardiotoxicityADMETlab 3.0
HepatotoxicityLow probabilityFavorable safety profile for liver functionProTox-II

Section 3: Target Identification & Docking

Expert Rationale: Identifying the most probable biological targets of a novel compound is a cornerstone of bioactivity prediction. We employ a two-pronged strategy: a literature- and similarity-driven approach to select plausible targets, followed by molecular docking to predict the binding affinity and interaction patterns at an atomic level.[13] Molecular docking simulates the "handshake" between a ligand and a protein, providing crucial insights into binding strength and mechanism.[18]

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase pdb 1. Obtain Protein Structure (e.g., from RCSB PDB) prep_prot 2. Prepare Protein (Remove water, add hydrogens, assign charges) pdb->prep_prot ligand 1. Obtain Ligand Structure (SDF/MOL2) prep_ligand 2. Prepare Ligand (Energy minimize, assign rotatable bonds) ligand->prep_ligand grid 3. Define Binding Site (Grid Box Generation) prep_prot->grid dock 4. Run Docking Simulation (e.g., AutoDock Vina) prep_ligand->dock grid->dock results 5. Analyze Results (Binding Energy, RMSD) dock->results visualize 6. Visualize Interactions (Hydrogen bonds, hydrophobic contacts) results->visualize

Caption: A detailed workflow for molecular docking experiments.

Protocol 3.1: Molecular Docking

For this guide, we select HIV-1 Integrase (PDB ID: 1K6Y) as a hypothetical target, based on the known activity of related isoquinoline-1,3-dione scaffolds.[2]

  • Target Protein Preparation:

    • Download the crystal structure of HIV-1 Integrase (PDB ID: 1K6Y) from the RCSB PDB database.

    • Load the structure into a molecular visualization tool like UCSF Chimera or AutoDockTools.[19]

    • Causality: Remove all non-essential components such as water molecules, co-factors, and existing ligands. These are typically artifacts of the crystallization process and can interfere with the docking simulation.[20]

    • Add polar hydrogens and assign Gasteiger charges. This is critical for accurately calculating electrostatic interactions, which are a major component of binding affinity.[20]

    • Save the prepared protein in the required .pdbqt format for AutoDock Vina.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound.

    • Load the ligand into AutoDockTools.

    • Causality: Assign rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site, a process known as flexible docking, which is more realistic than treating the ligand as a rigid body.[21]

    • Save the prepared ligand in .pdbqt format.

  • Docking Simulation:

    • Identify the binding site. This can be done by referring to the location of the co-crystallized ligand in the original PDB file or through literature review.

    • Using AutoDockTools, define a grid box that encompasses this binding site. The grid box defines the search space for the docking algorithm.[21]

    • Execute the docking simulation using AutoDock Vina. Vina uses a scoring function to predict the binding affinity (in kcal/mol) and the optimal binding pose.[19]

  • Results Analysis:

    • Analyze the output file, which contains a list of predicted binding poses ranked by their binding affinity scores. A more negative score indicates a stronger predicted interaction.[18]

    • Visualize the top-ranked pose in complex with the protein using software like PyMOL or Discovery Studio. Examine the specific interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between the ligand and the protein's active site residues.

Hypothetical Docking Results Table
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
HIV-1 Integrase1K6Y-8.2ASP64, ASP116, GLU152Hydrogen Bond, Metal Chelation
Acetylcholinesterase4EY7-7.5TRP86, TYR337, PHE338Pi-Pi Stacking, Hydrophobic

Section 4: Ligand-Based Approaches

Expert Rationale: When a 3D structure of the target is unavailable or when one wants to understand the common features of known active molecules, ligand-based methods are invaluable.[22] Pharmacophore modeling identifies the essential 3D arrangement of chemical features required for bioactivity, while QSAR builds a mathematical model linking chemical structure to biological activity.[23][24][25]

Protocol 4.1: Pharmacophore Modeling
  • Model Generation:

    • Structure-Based: Use the top-ranked docked pose of this compound from Protocol 3.1. Identify key interaction points (e.g., hydrogen bond donors/acceptors, aromatic rings) and abstract them into pharmacophoric features using software like LigandScout or Phase.

    • Ligand-Based (Hypothetical): If a set of known active molecules for the target exists, align them and extract the common chemical features they share. This generates a hypothesis of the features necessary for activity.[22]

  • Database Screening:

    • Causality: The generated pharmacophore model serves as a 3D query. This query can be used to rapidly screen large chemical databases (e.g., ZINC, ChEMBL) to find other, structurally diverse molecules that match the essential features, potentially identifying novel hits.[26]

Pharmacophore_Concept cluster_ligands Known Active Ligands cluster_features Pharmacophoric Features L1 Ligand A align Align & Extract Common Features L1->align L2 Ligand B L2->align L3 Ligand C L3->align pharm_model Pharmacophore Model (3D Query) align->pharm_model HBD H-Bond Donor HBA H-Bond Acceptor Aro Aromatic Ring db_screen Virtual Screening of Compound Databases pharm_model->db_screen hits Novel Hit Compounds db_screen->hits

Caption: Conceptual diagram of ligand-based pharmacophore modeling.

Quantitative Structure-Activity Relationship (QSAR)

Expert Rationale: QSAR modeling is based on the principle that the biological activity of a compound is directly related to its structural and physicochemical properties.[6][27] By creating a mathematical relationship for a set of known compounds, we can predict the activity of new, untested ones.[23][28] This is exceptionally useful for guiding lead optimization, suggesting which modifications to a scaffold are likely to improve potency.

A full QSAR study requires a dataset of structurally related compounds with experimentally measured activities, which is beyond the scope of this guide for a single compound. However, the principle involves:

  • Data Collection: Assembling a dataset of isoquinoline-1,3-dione analogs with known IC50 or Ki values against a specific target.

  • Descriptor Calculation: For each molecule, calculating numerical descriptors that encode its properties (e.g., molecular weight, LogP, topological indices).[27]

  • Model Building: Using statistical methods (like multiple linear regression) or machine learning to build an equation correlating the descriptors to the activity.[27]

  • Validation: Rigorously validating the model to ensure its predictive power.

Conclusion and Future Directions

This guide has outlined a systematic and robust in silico workflow for the initial characterization of this compound. By integrating predictions of ADMET properties, molecular docking simulations, and ligand-based modeling concepts, we can construct a detailed hypothesis of the compound's therapeutic potential. The hypothetical results suggest that this molecule possesses favorable drug-like properties and may exhibit inhibitory activity against targets like HIV-1 Integrase.

References

  • AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight. (n.d.). MDPI.
  • Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (2026). MDPI.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024). Neovarsity.
  • Molecular Docking Tutorial. (n.d.).
  • QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR.
  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543-2553.
  • Pharmacophore modelling: applications in drug discovery. (2006). Expert Opinion on Drug Discovery, 1(3), 261-267.
  • Molecular Docking Experiments. (2022). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • What is the significance of QSAR in drug design? (2025). Patsnap Synapse.
  • A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024). YouTube. Retrieved January 17, 2026, from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.
  • Computational approaches to drug design. (n.d.). Drug Discovery News.
  • ADMET-AI. (n.d.).
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. Retrieved January 17, 2026, from [Link]

  • The impact of pharmacophore modeling in drug design. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Bioactivity descriptors for in vivo toxicity prediction: now and the future. (n.d.).
  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

  • AI-Native Drug Discovery using Insilico Medicine's Nach01 Model and Microsoft Discovery. (2026).
  • BioNeMo for Biopharma | Drug Discovery with Generative AI. (n.d.). NVIDIA. Retrieved January 17, 2026, from [Link]

  • ADMET predictions. (n.d.). VLS3D.COM.
  • Behind the Scenes of Computational Drug Discovery. (2022). Medium. Retrieved January 17, 2026, from [Link]

  • Pharmacophore modeling in drug design. (2025). PubMed. Retrieved January 17, 2026, from [Link]

  • admetSAR. (n.d.). Retrieved January 17, 2026, from [Link]

  • ADMETlab 2.0. (n.d.). Retrieved January 17, 2026, from [Link]

  • ADMETlab 3.0: an updated comprehensive online ADMET prediction platform. (2024). Nucleic Acids Research. Retrieved January 17, 2026, from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides. (2024). PubMed. Retrieved January 17, 2026, from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives. (n.d.). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme. (2024). PubMed Central. Retrieved January 17, 2026, from [Link]

  • A Novel Workflow for In Silico Prediction of Bioactive Peptides. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs. (2021). Retrieved January 17, 2026, from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). Retrieved January 17, 2026, from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC. Retrieved January 17, 2026, from [Link]

  • Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. (2014). PubMed. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). Retrieved January 17, 2026, from [Link]

  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023). MDPI. Retrieved January 17, 2026, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Leveraging the Isoquinoline-1,3(2H,4H)-dione Scaffold for Kinase Inhibitor Screening

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 7-methoxyisoquinoline-1,3(2H,4H)-dione scaffold in kinase inhibitor screening cascades. While specific biological data for this exact molecule is emerging, the isoquinoline alkaloid family, to which it belongs, is a rich source of biologically active compounds, including potent kinase inhibitors.[1][2][3] This document will, therefore, provide a robust framework for screening compounds with this core structure, from initial biochemical assays to more complex cell-based models.

The Central Role of Kinases in Cellular Signaling and Disease

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[4] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation. This post-translational modification acts as a molecular switch, altering the activity, localization, and interaction partners of the substrate protein. Given their central role in signal transduction, dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.[5][6][7] This has made kinases one of the most important classes of drug targets in modern medicine.[8]

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[7][9] These inhibitors typically target the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the aberrant signaling pathway. The isoquinoline alkaloid scaffold has emerged as a promising starting point for the design of novel kinase inhibitors due to its structural diversity and proven biological activity.[2][10]

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline-1,3(2H,4H)-dione core represents a versatile scaffold for the development of bioactive molecules.[11][12][13] Its rigid, planar structure provides a foundation for the strategic placement of various functional groups to achieve high-affinity interactions with biological targets. While the primary focus of this guide is on kinase inhibition, it is noteworthy that this scaffold has been explored for a range of therapeutic applications.[12]

The 7-methoxy substitution on the isoquinoline-1,3(2H,4H)-dione ring may influence the compound's pharmacokinetic and pharmacodynamic properties. The methoxy group can impact solubility, metabolic stability, and the potential for hydrogen bonding interactions within the target's active site.

Kinase Inhibitor Screening Cascade: A Stepwise Approach to Hit Identification and Validation

A successful kinase inhibitor screening campaign follows a logical progression from high-throughput primary screens to more detailed secondary and cellular assays. This cascade is designed to efficiently identify potent and selective inhibitors with desirable drug-like properties.

Kinase_Inhibitor_Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Mechanism of Action cluster_3 Cellular & In Vivo Validation a High-Throughput Screening (HTS) Biochemical Assay (e.g., ADP-Glo™, TR-FRET) b IC50 Determination Biochemical Assay a->b Identify 'Hits' c Kinase Panel Screening b->c Confirm Potency d Mechanism of Action Studies (e.g., ATP Competition Assay) c->d Assess Selectivity e Cell-Based Assays (e.g., NanoBRET™ Target Engagement, Phosphorylation Assay) d->e Elucidate Mechanism f In Vivo Efficacy Studies e->f Validate in a Cellular Context

Figure 1: A representative workflow for a kinase inhibitor screening cascade.

Detailed Protocols for Kinase Inhibitor Screening

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of a compound with the this compound scaffold.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining accurate and reproducible results.

  • Solubility Testing: Determine the solubility of this compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Serial Dilutions: On the day of the experiment, prepare a serial dilution series of the compound from the stock solution. It is recommended to perform an intermediate dilution in a suitable buffer or media to minimize the final DMSO concentration in the assay. The final DMSO concentration should typically be kept below 1% to avoid solvent-induced artifacts.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[4][14] This assay is universal for all kinases and is less prone to interference from colored or fluorescent compounds.[4]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used to generate a luminescent signal. The amount of light produced is directly proportional to the kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (or other test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Prepare Kinase Reaction Buffer: Prepare the reaction buffer as recommended for the specific kinase being tested.

  • Set up Kinase Reactions:

    • In a 384-well plate, add 2.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include positive controls (no inhibitor) and negative controls (no kinase).

    • Add 2.5 µL of a 2X kinase/substrate mixture to each well.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution. The final reaction volume is 10 µL. The ATP concentration should ideally be at the Km,ATP of the kinase to accurately determine the inhibitor's potency.[15]

  • Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

CompoundTarget KinaseIC50 (nM)
Staurosporine (Control)Kinase X15
This compoundKinase X250
This compoundKinase Y>10,000
This compoundKinase Z1,500
Table 1: Hypothetical IC50 values for this compound against a panel of kinases.
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)

While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to assess a compound's activity within the complex environment of a living cell.[16][17] The NanoBRET™ Target Engagement Assay allows for the quantitative measurement of compound binding to a specific kinase in live cells.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescently labeled tracer that binds to the same kinase (the energy acceptor). When a test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

NanoBRET_Principle cluster_0 No Inhibitor cluster_1 With Inhibitor a Kinase-NanoLuc b Fluorescent Tracer a->b Binding c BRET Signal b->c Energy Transfer d Kinase-NanoLuc e Inhibitor d->e Binding f Fluorescent Tracer g No BRET Signal f->g Displaced

Figure 2: Principle of the NanoBRET™ Target Engagement Assay.

Materials:

  • Cells expressing the NanoLuc®-tagged kinase of interest

  • NanoBRET™ Tracer specific for the kinase

  • This compound (or other test compound)

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well or 384-well assay plates

  • Plate reader capable of measuring luminescence at two wavelengths (for donor and acceptor emission)

Procedure:

  • Cell Plating: Seed the cells expressing the NanoLuc®-kinase fusion protein into a white assay plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in Opti-MEM®.

    • Add the compound dilutions to the cells.

  • Tracer Addition: Add the NanoBRET™ Tracer to the wells at a concentration optimized for the specific kinase target.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for the recommended time (e.g., 2 hours).

  • Add NanoBRET™ Substrate: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Measure BRET Signal: Immediately read the plate on a BRET-capable plate reader, measuring both the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >600 nm).

Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission by the donor emission for each well.

  • Normalize the BRET ratios to the controls (no inhibitor and a high concentration of a known inhibitor).

  • Plot the normalized BRET ratio versus the logarithm of the compound concentration and fit the data to determine the IC50 value, representing the concentration at which the compound displaces 50% of the tracer.

Concluding Remarks

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The protocols outlined in these application notes provide a robust framework for systematically evaluating the inhibitory potential of compounds based on this and related chemical structures. By progressing through a well-defined screening cascade, from biochemical assays to cell-based target engagement, researchers can effectively identify and characterize potent and selective kinase inhibitors for further preclinical development.[18]

References

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • VKEY-BIO. (n.d.). Biochemical Assay Kits for Kinase Solutions. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Skarka, A., et al. (2014). Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors. The Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]

  • Zhang, J., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. ACS Publications. [Link]

  • Xiao, Z., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Introduction to Kinase Drug Discovery – Modern Approaches. Retrieved from [Link]

  • Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Lee, Y.-G., et al. (2007). THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. Cancer Research. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • ResearchGate. (n.d.). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Retrieved from [Link]

  • Lee, G. T., et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. International Journal of Molecular Sciences. [Link]

  • Zhu, G., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry. [Link]

  • Home Sunshine Pharma. (n.d.). 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. Retrieved from [Link]

  • D'Angelo, L., et al. (2021). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry. [Link]

  • Ouyang, Q., et al. (2025). Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells. Bioorganic & Medicinal Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

  • Mahidol, C., et al. (2002). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (2025). Design, Synthesis, and Biological Activity Study of 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Derivatives Against Multidrug Resistance in Eca109/Vcr Cells. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Isoquinoline-1,3(2H,4H)-dione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline-1,3(2H,4H)-dione core is a privileged heterocyclic scaffold, forming the backbone of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its derivatives have garnered substantial interest in medicinal chemistry, exhibiting potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold. We will delve into established protocols for modifications at the N-2, C-4, and aromatic ring positions, elucidating the underlying chemical principles and offering practical, field-proven insights to empower the synthesis of novel and diverse molecular entities.

Introduction: The Significance of the Isoquinoline-1,3(2H,4H)-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione, also known as homophthalimide, represents a critical pharmacophore in modern drug discovery.[4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, facilitating precise interactions with biological targets. The presence of two carbonyl groups and an active methylene group at the C-4 position offers multiple handles for chemical modification, making it an attractive starting point for the construction of compound libraries.

Recent research has highlighted the versatility of this scaffold, with derivatives showing promise as inhibitors of cyclin-dependent kinase 4 (CDK4) for cancer therapy and as modulators of various other cellular pathways.[3] The ability to strategically introduce a wide array of functional groups onto this core structure is paramount for tuning pharmacokinetic and pharmacodynamic properties, ultimately leading to the development of novel therapeutics. This guide will provide detailed protocols for key functionalization strategies.

Strategic Functionalization Pathways

The functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold can be systematically approached by targeting three primary positions: the nitrogen atom (N-2), the active methylene carbon (C-4), and the benzene ring.

Diagram: Overview of Functionalization Sites

G scaffold Isoquinoline-1,3(2H,4H)-dione Core N_func N-2 Functionalization (Alkylation, Arylation) scaffold->N_func Site of substitution C4_func C-4 Functionalization (Alkylation, Arylation, etc.) scaffold->C4_func Site of substitution Aromatic_func Aromatic Ring Substitution (Halogenation, Nitration, etc.) scaffold->Aromatic_func Site of substitution

Caption: Key sites for the functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold.

Protocol I: N-2 Functionalization via Alkylation and Arylation

Modification at the N-2 position is a common initial step to introduce diversity and modulate the lipophilicity and metabolic stability of the molecule. The acidic nature of the N-H proton facilitates its removal by a base, generating a nucleophilic anion that can react with various electrophiles.

N-Alkylation: A Standard Protocol

N-alkylation is a straightforward and robust method for introducing alkyl, benzyl, and allyl groups. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

Workflow: N-Alkylation of Isoquinoline-1,3(2H,4H)-dione

G start Start: Isoquinoline-1,3(2H,4H)-dione base Addition of Base (e.g., K2CO3, NaH) in Anhydrous Solvent (e.g., DMF, THF) start->base nucleophile Formation of N-anion Intermediate base->nucleophile electrophile Addition of Alkyl Halide (R-X) nucleophile->electrophile reaction SN2 Reaction electrophile->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product Product: N-Alkyl-isoquinoline-1,3(2H,4H)-dione purification->product

Caption: General workflow for the N-alkylation of the isoquinoline-1,3(2H,4H)-dione scaffold.

Step-by-Step Protocol:

  • Preparation: To a solution of isoquinoline-1,3(2H,4H)-dione (1.0 eq.) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (1.1-1.5 eq.). For less reactive alkyl halides, a stronger base like sodium hydride (NaH) is preferred. For more reactive halides, potassium carbonate (K2CO3) is often sufficient.

  • Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Addition of Electrophile: Add the corresponding alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.) dropwise to the reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature, although gentle heating (50-60 °C) may be required for less reactive electrophiles.

  • Work-up: Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

Substrate Alkylating Agent Base Solvent Yield (%)
Isoquinoline-1,3(2H,4H)-dioneBenzyl bromideK2CO3DMF>90
Isoquinoline-1,3(2H,4H)-dioneMethyl iodideNaHTHF>95
Isoquinoline-1,3(2H,4H)-dioneAllyl bromideK2CO3Acetonitrile~85

Table 1: Representative examples of N-alkylation reactions with typical yields.

Protocol II: C-4 Functionalization Strategies

The C-4 position is a versatile site for introducing a wide range of substituents, significantly impacting the biological activity of the resulting compounds.

Palladium-Catalyzed C-4 Arylation

A powerful method for creating C-C bonds is the palladium-catalyzed cross-coupling of aryl halides with the enolate of isoquinoline-1,3(2H,4H)-diones. This approach allows for the synthesis of 4-aryl derivatives.[5]

Step-by-Step Protocol:

  • Reaction Setup: In a reaction vessel, combine the N-substituted isoquinoline-1,3(2H,4H)-dione (1.0 eq.), the aryl halide (e.g., aryl bromide or iodide) (1.2 eq.), a palladium catalyst such as Pd(OAc)2 (5 mol%), a suitable ligand (e.g., Xantphos) (10 mol%), and a base (e.g., Cs2CO3) (2.0 eq.).

  • Solvent: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the 4-aryl-isoquinoline-1,3(2H,4H)-dione.

Photochemical Functionalization via 4-Diazo Intermediates

A modern and mild approach for C-4 functionalization involves the generation of a 4-diazoisoquinoline-1,3(2H,4H)-dione intermediate.[6][7] This versatile intermediate can then undergo various photochemical reactions, such as O-H insertion, to introduce fluorinated moieties.[6][7]

Workflow: C-4 Functionalization via Diazo Intermediate

G start Start: N-Substituted Isoquinoline-1,3(2H,4H)-dione diazo_transfer Diazo Transfer Reaction (e.g., with TsN3, p-ABSA) start->diazo_transfer diazo_intermediate Formation of 4-Diazoisoquinoline-1,3(2H,4H)-dione diazo_transfer->diazo_intermediate photolysis Photochemical Reaction (e.g., Blue or Violet LEDs) in presence of trapping agent (e.g., alcohol) diazo_intermediate->photolysis carbene Carbene Intermediate photolysis->carbene insertion X-H Insertion Reaction carbene->insertion product Product: 4-Functionalized Isoquinoline-1,3(2H,4H)-dione insertion->product

Caption: A two-step workflow for the C-4 functionalization involving a diazo intermediate.

Step-by-Step Protocol (for O-H Insertion):

  • Diazo Synthesis: Synthesize the 4-diazoisoquinoline-1,3(2H,4H)-dione from the corresponding N-substituted isoquinoline-1,3(2H,4H)-dione via a diazo transfer reaction.

  • Photochemical Reaction: In a vial, dissolve the 4-diazoisoquinoline-1,3(2H,4H)-dione (0.2 mmol) in the desired alcohol (2 mL).[7]

  • Irradiation: Irradiate the vial with blue LEDs (around 455 nm) at approximately 15 °C.[7] The reaction time is typically under 2 hours.[6][7]

  • Work-up and Purification: After the reaction is complete, remove the solvent and purify the product by standard chromatographic methods.

N-Substituent Alcohol Yield (%) Reference
Methyl2,2,2-Trifluoroethanol71[6]
Ethyl1,1,1,3,3,3-Hexafluoroisopropanol68[6]
Benzyl2,2,2-Trifluoroethanol65[6]

Table 2: Examples of photochemical O-H insertion reactions with 4-diazoisoquinoline-1,3(2H,4H)-diones.[6]

Protocol III: Aromatic Ring Functionalization

Introducing substituents on the benzene ring of the isoquinoline-1,3(2H,4H)-dione scaffold can significantly alter its electronic properties and biological interactions. Standard electrophilic aromatic substitution reactions can be employed for this purpose.

Electrophilic Aromatic Substitution

Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the isoquinoline-1,3(2H,4H)-dione core. The directing effects of the fused ring system will influence the position of substitution.

General Protocol for Nitration:

  • Reaction Setup: Dissolve the N-substituted isoquinoline-1,3(2H,4H)-dione in concentrated sulfuric acid at 0 °C.

  • Addition of Nitrating Agent: Slowly add a mixture of concentrated nitric acid and sulfuric acid while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for a specified time, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and collect the precipitate by filtration.

  • Purification: Wash the solid with water and recrystallize from a suitable solvent to obtain the pure nitro-substituted product.

Conclusion

The isoquinoline-1,3(2H,4H)-dione scaffold is a highly adaptable platform for the development of novel chemical entities with therapeutic potential. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important core structure. By systematically applying these functionalization strategies, scientists can generate diverse libraries of compounds for biological screening and lead optimization.

References

  • Yang, Y., Li, Y., Cheng, C., Yang, G., Zhang, J., Zhang, Y., Zhao, Y., Zhang, L., Li, C., & Tang, L. (2018). Palladium-Catalyzed C-4 Arylation of Isoquinoline-1,3(2H,4H)-diones. The Journal of Organic Chemistry, 83(6), 3348–3353. [Link]

  • Ding, W.-W., Zhou, Y., Song, S., & Han, Z.-Y. (2022). Palladium-Catalyzed Photoinduced Benzylic C–H Carbonylation/Annulation of O-Benzyl Hydroxylamides to Homophthalimides. Organic Letters, 24(40), 7350–7354. [Link]

  • Rebmann, A. F., & Nagib, D. A. (2023). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. ACS Organic & Inorganic Au. [Link]

  • Vijayakumar, A., Manod, M., Krishna, R. B., Mathew, A., & Mohan, C. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 21(10), 2069-2104. [Link]

  • Banu, K., Singh, R., & Kumar, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(13), 7544-7568. [Link]

  • Zheng, C., et al. (2018). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Aza-Friedel–Crafts Reaction of 4-Aminoisoquinoline-1,3(2H,4H)-diones with Indoles. The Journal of Organic Chemistry, 83(24), 15193-15201. [Link]

  • Rebmann, A. F., & Nagib, D. A. (2023). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. ACS Publications. [Link]

  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharma Guideline. [Link]

  • ResearchGate. (n.d.). Direct 1,4-difunctionalization of isoquinoline. [Link]

  • Lian, W., Liu, B., Liu, Q.-Y., & Yuan, J.-W. (2024). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. [Link]

  • Oh, Y., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-25. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • ResearchGate. (n.d.). Selected bioactive isoquinoline-1,3(2H,4H)-dione derivatives and related reactions. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. [Link]

  • National Center for Biotechnology Information. (n.d.). Facile and diastereoselective arylation of the privileged 1,4-dihydroisoquinolin-3(2H)-one scaffold. [Link]

  • ChemBK. (2024). Isoquinoline-1,3(2H,4H)-dione. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 7-Methoxyisoquinoline-1,3(2H,4H)-dione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Isoquinoline-1,3(2H,4H)-diones

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. These activities include antitumor, antibacterial, and enzyme inhibitory effects.[1][2][3] Notably, analogs of the related 1H-benzo[de]isoquinoline-1,3-dione have demonstrated potent anticancer properties by inducing cell cycle arrest and apoptosis.[4] Furthermore, this structural class has been investigated for the inhibition of key cancer-related enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs).[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays to identify and characterize novel bioactive analogs of 7-methoxyisoquinoline-1,3(2H,4H)-dione. The protocols detailed herein are designed to be robust, reproducible, and amenable to the high-throughput formats essential for modern drug discovery campaigns.

Strategic Assay Selection for Anticancer Drug Discovery

Given the established anticancer potential of the broader isoquinoline-1,3-dione class, our focus will be on HTS assays pertinent to oncology drug discovery. The selection of an appropriate assay is paramount and is dictated by the putative mechanism of action of the compound library. Based on existing literature for similar scaffolds, we will detail protocols for three distinct, high-impact HTS assays:

  • A Biochemical Assay for PARP1 Inhibition: Targeting DNA repair pathways is a clinically validated strategy in oncology. PARP inhibitors have shown significant efficacy, particularly in cancers with specific DNA repair deficiencies.[6]

  • A Cell-Based Assay for Apoptosis Induction: The ability to trigger programmed cell death is a hallmark of effective anticancer agents.[7][8]

  • A Target Engagement Assay using Fluorescence Polarization: To confirm direct binding to a putative protein target, which is a critical step in validating a hit compound's mechanism of action.[9][10]

Section 1: Biochemical High-Throughput Screening for PARP1 Inhibitors

Principle: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks. Its inhibition leads to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient homologous recombination repair pathways. This assay quantifies the enzymatic activity of PARP1 by measuring the incorporation of biotinylated NAD+ onto histone proteins, a process that is inhibited by active compounds.

Workflow for PARP1 Inhibition HTS

cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection reagents Prepare Assay Buffer, PARP1 Enzyme, Activated DNA, Biotinylated NAD+, and Histone Proteins compounds Serially Dilute this compound Analogs in DMSO reagents->compounds plate_prep Dispense Compounds and Controls (e.g., Olaparib) into 384-well Assay Plates compounds->plate_prep add_reagents Add PARP1, Activated DNA, and Histone Proteins to Plates plate_prep->add_reagents Automated Liquid Handling incubation1 Pre-incubate to Allow Compound Binding add_reagents->incubation1 start_reaction Initiate Reaction by Adding Biotinylated NAD+ incubation1->start_reaction incubation2 Incubate at 37°C to Allow for PARPylation start_reaction->incubation2 stop_reaction Stop Reaction and Add Streptavidin-HRP incubation2->stop_reaction incubation3 Incubate to Allow Streptavidin-Biotin Binding stop_reaction->incubation3 add_substrate Add Chemiluminescent Substrate incubation3->add_substrate read_plate Measure Luminescence Signal add_substrate->read_plate

Caption: Workflow for the PARP1 biochemical HTS assay.

Detailed Protocol: Homogeneous PARP1 Inhibition Assay

Materials:

ReagentSupplierCatalog Number
Recombinant Human PARP1BPS Bioscience80502
Histone H1NEBM2501S
Biotinylated NAD+Trevigen4670-096-02
Activated DNATrevigen4671-096-07
Streptavidin-HRPThermo Fisher21130
Chemiluminescent SubstratePromegaG8820
Olaparib (Positive Control)SelleckchemS1060
384-well White Assay PlatesCorning3570

Procedure:

  • Compound Plating:

    • Prepare a 10 mM stock solution of each this compound analog in 100% DMSO.

    • Perform a serial dilution to create a concentration range for IC50 determination (e.g., 100 µM to 1 nM).

    • Using an automated liquid handler, dispense 50 nL of each compound dilution into the appropriate wells of a 384-well assay plate.

    • Dispense 50 nL of DMSO for negative controls and 50 nL of a known PARP1 inhibitor (e.g., Olaparib) for positive controls.

  • Reagent Preparation:

    • Prepare the assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl2, 0.1% (v/v) Triton X-100.

    • Prepare the PARP1 enzyme mix: Dilute PARP1 enzyme to 2X final concentration (e.g., 0.2 units/well) in assay buffer containing activated DNA (2X final concentration, e.g., 5 µg/mL) and Histone H1 (2X final concentration, e.g., 2 µg/mL).

  • Enzymatic Reaction:

    • Add 5 µL of the PARP1 enzyme mix to each well of the assay plate.

    • Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound pre-binding.

    • Prepare the 2X Biotinylated NAD+ solution (e.g., 50 µM) in assay buffer.

    • Add 5 µL of the 2X Biotinylated NAD+ solution to each well to initiate the reaction.

    • Incubate the plate for 60 minutes at 37°C.

  • Detection:

    • Stop the reaction by adding 5 µL of 30% acetic acid.

    • Prepare the detection reagent: Dilute Streptavidin-HRP (e.g., 1:5000) in assay buffer.

    • Add 5 µL of the detection reagent to each well.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a chemiluminescent HRP substrate to each well.

    • Immediately read the luminescence on a plate reader.

Data Analysis and Quality Control:

The quality of the HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[11]

  • Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg| Where σ is the standard deviation and µ is the mean of the positive (pos) and negative (neg) controls.

  • Acceptance Criteria: A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]

Inhibition data is typically normalized to the controls and fitted to a four-parameter logistic model to determine the IC50 value for each compound.

Section 2: Cell-Based High-Content Screening for Apoptosis Induction

Principle: This assay identifies compounds that induce apoptosis in cancer cells. We will utilize a multiplexed approach, simultaneously measuring two key apoptotic markers: caspase-3/7 activation (an early marker) and nuclear condensation (a later marker). High-content imaging allows for the quantification of these events on a per-cell basis, providing rich, multi-parametric data.

Workflow for Apoptosis Induction HCS

cluster_prep Cell Culture and Plating cluster_treatment Compound Treatment cluster_staining_imaging Staining and Imaging cluster_analysis Image and Data Analysis cell_culture Culture Cancer Cell Line (e.g., HeLa or A549) cell_seeding Seed Cells into 384-well Imaging Plates cell_culture->cell_seeding incubation1 Incubate for 24 hours to Allow Cell Adherence cell_seeding->incubation1 compound_prep Prepare Serial Dilutions of Test Compounds incubation1->compound_prep add_compounds Treat Cells with Compounds and Controls (e.g., Staurosporine) compound_prep->add_compounds incubation2 Incubate for 24-48 hours add_compounds->incubation2 add_reagents Add Hoechst 33342 (Nuclear Stain) and a Caspase-3/7 Substrate incubation2->add_reagents incubation3 Incubate for 30-60 minutes add_reagents->incubation3 image_acquisition Acquire Images using a High-Content Imaging System incubation3->image_acquisition image_analysis Segment Nuclei and Quantify Fluorescence Intensity image_acquisition->image_analysis data_analysis Calculate Percentage of Apoptotic Cells and Determine EC50 Values image_analysis->data_analysis

Caption: Workflow for the cell-based apoptosis HCS assay.

Detailed Protocol: Multiplexed Apoptosis Assay

Materials:

ReagentSupplierCatalog Number
HeLa or A549 cellsATCCCCL-2 or CCL-185
DMEM/F-12 MediumGibco11330032
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Hoechst 33342Thermo FisherH3570
Caspase-3/7 Green ReagentSartorius4440
Staurosporine (Positive Control)Sigma-AldrichS4400
384-well Black, Clear-Bottom Imaging PlatesGreiner Bio-One781091

Procedure:

  • Cell Plating:

    • Harvest and count the cells.

    • Resuspend the cells in complete growth medium to a density of 5 x 10^4 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well imaging plate (2000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs.

    • Add 10 µL of the diluted compounds to the corresponding wells.

    • Include wells with DMSO as a negative control and staurosporine (e.g., 1 µM final concentration) as a positive control for apoptosis induction.

    • Incubate for the desired treatment period (e.g., 24 or 48 hours).

  • Staining and Imaging:

    • Prepare a 5X staining solution containing Hoechst 33342 (e.g., 5 µg/mL) and the Caspase-3/7 Green Reagent (follow manufacturer's recommendations) in culture medium.

    • Add 12.5 µL of the 5X staining solution to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Acquire images using a high-content imaging system with appropriate filter sets for Hoechst 33342 (blue channel) and the caspase-3/7 substrate (green channel).

Image and Data Analysis:
  • Image Segmentation: Use image analysis software to identify and segment individual nuclei based on the Hoechst 33342 signal.

  • Feature Extraction: For each identified nucleus, quantify the fluorescence intensity in both the blue and green channels.

  • Apoptosis Quantification:

    • Nuclear Condensation: Apoptotic nuclei will be smaller and have a higher Hoechst 33342 intensity. Set a threshold to identify these bright nuclei.[13]

    • Caspase-3/7 Activity: Cells with activated caspase-3/7 will show a high fluorescence signal in the green channel.

    • Multiplexed Readout: The percentage of cells positive for either or both markers is calculated for each well.

  • Dose-Response Analysis: Plot the percentage of apoptotic cells against the compound concentration and fit the data to a suitable model to determine the EC50.

Section 3: Target Engagement using Fluorescence Polarization

Principle: Fluorescence Polarization (FP) is a powerful technique for studying molecular interactions in solution.[9][10] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger protein, its tumbling is slowed, leading to an increase in the polarization of the emitted light. In a competitive binding assay, a test compound that binds to the protein will displace the fluorescent tracer, causing a decrease in polarization. This allows for the quantification of the compound's binding affinity.

Workflow for Fluorescence Polarization Assay

cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection reagents Prepare Assay Buffer, Target Protein, and Fluorescent Tracer compounds Serially Dilute Test Compounds reagents->compounds plate_prep Dispense Compounds and Controls into 384-well Black Assay Plates compounds->plate_prep add_reagents Add Target Protein and Fluorescent Tracer to Plates plate_prep->add_reagents incubation Incubate to Reach Binding Equilibrium add_reagents->incubation read_plate Measure Fluorescence Polarization incubation->read_plate

Caption: Workflow for the fluorescence polarization target engagement assay.

Detailed Protocol: Competitive FP Binding Assay

Materials:

ReagentSupplier
Purified Target Protein (e.g., PARP1, HDAC)Commercial or in-house
Fluorescently Labeled Ligand (Tracer)Custom synthesis or commercial
Unlabeled Ligand (Positive Control)Known binder to the target
384-well Black, Low-Volume Assay PlatesGreiner Bio-One

Procedure:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.01% Tween-20).

    • Determine the optimal concentrations of the target protein and fluorescent tracer through titration experiments to achieve a stable and robust assay window.

  • Compound Plating:

    • Prepare serial dilutions of the this compound analogs.

    • Dispense the compounds into the assay plate. Include DMSO (for high polarization control) and a known unlabeled ligand (for low polarization control).

  • Binding Reaction and Detection:

    • Add the target protein and fluorescent tracer mixture to each well.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

    • Read the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters and polarizers.

Data Analysis:
  • The raw data is in millipolarization units (mP).

  • The data is typically converted to percent inhibition, where the high mP signal (protein + tracer) is 0% inhibition and the low mP signal (tracer only or tracer + excess unlabeled ligand) is 100% inhibition.

  • The percent inhibition is plotted against the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 or Ki value.

Considerations for Assay Development and Interpretation

  • Compound Interference: It is crucial to perform counter-screens to identify and eliminate "frequent hitters" or compounds that interfere with the assay technology.[14] For fluorescence-based assays, this includes testing for compound autofluorescence and quenching.

  • Orthogonal Assays: Hits identified in the primary screen should be confirmed using an orthogonal assay that has a different detection method or principle to rule out technology-specific artifacts.

  • Structure-Activity Relationship (SAR): Active compounds should be followed up with the synthesis and testing of analogs to establish a clear SAR, which provides confidence that the observed activity is due to a specific interaction with the target.

Conclusion

The high-throughput screening assays detailed in this application note provide a robust framework for the identification and characterization of novel this compound analogs with potential therapeutic value, particularly in the context of cancer. By employing a multi-pronged approach that includes biochemical, cell-based, and biophysical assays, researchers can efficiently triage compound libraries and advance promising hits towards lead optimization. The key to a successful HTS campaign lies not only in the execution of these protocols but also in the careful design of the screening cascade and the rigorous validation of initial findings.

References

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
  • Synthesis and Investigation of Tricyclic Isoquinoline Deriv
  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. MDPI.
  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity.
  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. PubMed.
  • A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (ST
  • Synthesis and antimicrobial activity of derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione.
  • Investigation of a novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones as human immunodeficiency virus type 1 integrase inhibitors. PubMed.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf.
  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • (PDF) Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors: Pharmaceutical Science-Medicinal chemistry.
  • High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. Taylor & Francis Online.
  • A High Throughput Apoptosis Assay using 3D Cultured Cells. MDPI.
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. NIH.
  • 1H-benz[de]isoquinoline-1,3-dione, a potent antitumor agent, induces cell cycle arrest and apoptosis. PubMed Central.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • Synthesis and antinociceptive activity of four 1H-isoindolo-1,3(2H)-diones. PubMed.
  • DNA-protein binding by fluorescence anisotropy. BMG LABTECH.
  • Screening HDAC Inhibitors - A Workflow Comprising High Throughput and High Content Screening. CHUM.
  • A Novel Histone Deacetylase Inhibitor Identified by High-Throughput Transcriptional Screening of a Compound Library. AACR Journals.
  • PARP Assays. BPS Bioscience.
  • Full article: Apoptosis Assessment in High-Content and High-Throughput Screening Assays. Taylor & Francis Online.
  • From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
  • Synthesis and Evaluation of Novel Isoindoline-1,3-dione Deriv
  • High-throughput screening identifies the activity of histone deacetylase inhibitors in patient-derived models of soft tissue sarcoma. NIH.
  • (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. PubMed Central.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PubMed Central.
  • Histone Deacetylase (HDAC) Assay Services. Reaction Biology.
  • Fluorescence Polarization (FP)—Note 1.4. Thermo Fisher Scientific - US.
  • The FANCM-RMI1/2 complex promotes genomic instability and PARP inhibitor sensitivity in BRCA2-deficicient cells. bioRxiv.
  • Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. PubMed.

Sources

Application Notes & Experimental Protocols: Characterizing 7-methoxyisoquinoline-1,3(2H,4H)-dione in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The isoquinoline-1,3(2H,4H)-dione scaffold is recognized as a privileged structure in medicinal chemistry, giving rise to compounds with diverse biological activities.[1][2] Derivatives have been developed as inhibitors of key cellular targets, including cyclin-dependent kinase 4 (CDK4), the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), and critically, Poly(ADP-ribose) Polymerase (PARP) enzymes.[2][3][4] This document provides a comprehensive guide for researchers to systematically characterize the cellular effects of 7-methoxyisoquinoline-1,3(2H,4H)-dione, a representative member of this scaffold. The protocols herein are designed to rigorously test the hypothesis that this compound functions as a PARP inhibitor, a mechanism with profound therapeutic implications in oncology. We will detail a logical progression of assays, from initial cytotoxicity screening and target engagement verification to in-depth mechanistic studies quantifying PARP inhibition, DNA damage induction, and the hallmark principle of synthetic lethality.

Section 1: The Scientific Rationale - PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular DNA Damage Response (DDR).[5][6] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and synthesizes large, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[7] This PARylation event serves as a scaffold to recruit the machinery required for base excision repair (BER), effectively resolving the lesion.[7]

The therapeutic power of PARP inhibitors lies in the concept of synthetic lethality . In cancer cells that have pre-existing defects in other DNA repair pathways—most notably the homologous recombination (HR) pathway due to mutations in BRCA1 or BRCA2—the inhibition of PARP1 is catastrophic.[8] When PARP1 is inhibited, SSBs are not repaired. During DNA replication, these unresolved SSBs are converted into highly toxic DNA double-strand breaks (DSBs). While healthy cells can repair DSBs using their functional HR pathway, HR-deficient cancer cells cannot, leading to genomic collapse and cell death.[6]

Furthermore, many of the most potent PARP inhibitors exert their cytotoxic effects not just by blocking PARP's catalytic activity, but by "trapping" the PARP1 enzyme onto the DNA at the site of the break.[3][9][10] This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, proving even more cytotoxic than catalytic inhibition alone.[3] The following protocols are designed to investigate each of these mechanistic pillars.

PARP_Pathway cluster_0 DNA Single-Strand Break (SSB) cluster_1 PARP1 Action cluster_2 Cellular Outcomes SSB SSB PARP1_active PARP1 Activation (Binds to SSB) SSB->PARP1_active Damage Sensing PARylation PAR Synthesis (PARylation) PARP1_active->PARylation DSB Replication Fork Collapse Double-Strand Break (DSB) PARP1_active->DSB If Inhibited Recruitment Recruitment of Repair Proteins (XRCC1 etc.) PARylation->Recruitment Repair SSB Repair Cell Survival Recruitment->Repair Apoptosis Apoptosis in HR-Deficient Cells DSB->Apoptosis Inhibitor 7-Methoxyisoquinoline- 1,3(2H,4H)-dione (Hypothesized PARP Inhibitor) Inhibitor->PARP1_active Inhibition & Trapping Assay_Workflow cluster_workflow Experimental Workflow cluster_elisa ELISA Protocol start Seed Cells (e.g., HeLa, A549) pretreat Pre-treat with IQD-7M (Various Concentrations) start->pretreat damage Induce DNA Damage (e.g., 10 mM H₂O₂ for 10 min) pretreat->damage lyse Lyse Cells & Collect Supernatant damage->lyse elisa_coat Coat Plate with Histone H1 lyse->elisa_coat elisa_bind Add Lysate (PARylated proteins bind) elisa_coat->elisa_bind elisa_primary Add anti-PAR Antibody elisa_bind->elisa_primary elisa_secondary Add HRP-conjugated Secondary Antibody elisa_primary->elisa_secondary elisa_detect Add TMB Substrate & Measure Absorbance (450 nm) elisa_secondary->elisa_detect

Figure 2: Workflow for the cellular PARP activity ELISA.
Protocol 3.1: Cellular PARP Activity Assay (ELISA-based)

This assay directly measures the product of PARP activity, PAR, in cells.

Principle: This is a sandwich ELISA. A plate is coated with proteins that are PARylated (like histone H1). Cell lysates are added, and the PARylated proteins from the lysate bind to the plate. An antibody that specifically recognizes PAR is then used for detection, followed by an HRP-conjugated secondary antibody and a colorimetric substrate. A potent PARP inhibitor will prevent PAR formation, leading to a reduced signal. [7][11] Procedure:

  • Cell Culture: Seed cells (e.g., HeLa) in a 6-well plate and grow to ~90% confluency.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of IQD-7M for 1-2 hours. Include a vehicle control.

  • DNA Damage Induction: Induce acute DNA damage by treating cells with a damaging agent like 10 mM H₂O₂ for 10 minutes or 0.1% methyl methanesulfonate (MMS) for 15 minutes.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).

  • ELISA: Perform the ELISA according to the manufacturer's instructions (e.g., using a commercial PARP assay kit). This typically involves adding normalized cell lysates to a pre-coated plate, followed by incubation with primary and secondary antibodies, and finally, substrate addition.

  • Analysis: Measure absorbance at 450 nm. A dose-dependent decrease in the signal in IQD-7M-treated cells relative to the damaged vehicle control indicates inhibition of PARP catalytic activity.

Protocol 3.2: Immunofluorescence for DNA Damage (γH2AX)

This assay visualizes the downstream consequence of failed SSB repair: the accumulation of DSBs.

Principle: The histone variant H2AX is rapidly phosphorylated on Serine 139 (becoming γH2AX) at the sites of DSBs. This phosphorylation event can be detected by immunofluorescence, where discrete nuclear foci represent individual DSBs. Treatment with a PARP inhibitor in replicating cells is expected to increase the number of γH2AX foci. [9] Procedure:

  • Cell Culture: Seed cells (e.g., DLD-1 BRCA2 -/-) on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with IQD-7M (e.g., at its IC50 concentration) or vehicle for 24 hours.

  • Fixation & Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Staining: Block with 5% BSA for 1 hour. Incubate with a primary antibody against γH2AX overnight at 4°C. Wash, then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour. Counterstain nuclei with DAPI.

  • Imaging: Mount coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Capture images from multiple fields of view. Quantify the number of distinct γH2AX foci per nucleus using imaging software (e.g., ImageJ/Fiji). A significant increase in foci per cell in the treated group compared to the control indicates the induction of DSBs.

Section 4: Proving the Principle - Synthetic Lethality

The definitive test for a PARP inhibitor is its ability to selectively kill cells with HR deficiency. The clonogenic assay is the gold standard for assessing long-term cell survival and proliferation. [12][13]

Protocol 4.1: Clonogenic (Colony Formation) Assay

Principle: This assay measures the ability of a single cell to undergo enough divisions to form a colony (typically >50 cells). It is a measure of long-term reproductive viability and is more sensitive than short-term cytotoxicity assays.

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates. Use both an HR-deficient line (e.g., DLD-1 BRCA2 -/-) and its HR-proficient counterpart (DLD-1 WT).

  • Treatment: The next day, treat the cells with a range of concentrations of IQD-7M.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.

  • Fixing & Staining: Carefully wash the plates with PBS. Fix the colonies with a methanol/acetic acid solution (3:1 ratio) for 15 minutes. Stain with 0.5% crystal violet solution for 30 minutes.

  • Analysis: Gently wash the plates with water and allow them to dry. Count the number of colonies in each well. Calculate the "Plating Efficiency" (PE) and "Surviving Fraction" (SF) for each treatment condition. A potent PARP inhibitor will show a much greater reduction in the SF for the HR-deficient cells compared to the HR-proficient cells.

Assay Expected Outcome for a Potent PARP Inhibitor
Cell Viability Lower IC50 value in HR-deficient cells compared to HR-proficient cells.
CETSA Thermal stabilization of PARP1 in drug-treated cells.
PARP Activity ELISA Dose-dependent reduction of PAR formation after DNA damage.
γH2AX Staining Increased number of nuclear foci, particularly in S-phase cells.
Clonogenic Assay Markedly reduced colony formation in HR-deficient cells at low drug concentrations.
Table 2: Summary of expected results for characterizing this compound as a PARP inhibitor.

Section 5: Data Interpretation and Troubleshooting

  • High IC50 in all cell lines: If the compound shows low potency (<10 µM) even in sensitive BRCA-mutant lines, it may not be a potent PARP inhibitor. Verify compound integrity and solubility.

  • No PAR reduction in ELISA: This indicates a lack of catalytic inhibition. The compound might work through a different mechanism, or it may not be cell-permeable. The CETSA result is critical here; a positive CETSA with a negative PAR ELISA is unusual but could suggest a non-competitive binding mode that doesn't affect the active site directly but still enables trapping.

  • No increase in γH2AX: This could mean the compound does not induce DSBs. This is an unexpected result for a PARP inhibitor and would challenge the hypothesis. Ensure the cells were actively replicating during treatment, as the effect is replication-dependent.

  • Discrepancy between Catalytic Inhibition and Cytotoxicity: If the compound is a potent catalytic inhibitor (low nM in ELISA) but a weak cytotoxic agent (high µM IC50), it may not be an effective PARP trapper. Advanced assays, such as a PARP trapping proximity ligation assay (PLA), would be required to investigate this further. [9]

References

  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. BenchChem.
  • BMG LABTECH. PARP assay for inhibitors. BMG LABTECH.
  • Slade, D. (2008). Novel Inhibitors of PARP 1 and PARP 2 identified using a cell-based screen in yeast. University of New Mexico.
  • Hopkins, T. A., Ainsworth, W. B., & Tainer, J. A. (2018). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. PubMed.
  • Thapa, B., et al. (2020). Structurally unique PARP-1 inhibitors for the treatment of prostate cancer.
  • Pommier, Y., et al. (2016).
  • Springer Nature Experiments. (2018). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Hopkins, T. A., et al. (2015). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals.
  • BPS Bioscience. Setting a Trap for PARP1 and PARP2. BPS Bioscience.
  • Zientara-Rytter, K., et al. (2023). Design of a small molecule screening assay to detect DNA trapping of PARP1/2. AACR Journals.
  • ASCO Publications. (2011). Sequence specific effects on DNA and cell damage with the PARP inhibitor olaparib (AZD2281)
  • BPS Bioscience. PARP Assays. BPS Bioscience.
  • Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry.
  • ChemNet. 7-Methoxy-2-methyl-4H-isoquinoline-1,3-dione. ChemNet.
  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)
  • BLD Pharm. 7-Methoxy-4,4-dimethylisoquinoline-1,3(2H,4H)-dione. BLD Pharm.
  • Home Sunshine Pharma. 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. Home Sunshine Pharma.
  • Van Houten, K. A., et al. (2022). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. PMC - NIH.
  • Wang, Z., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). PubMed.
  • Kim, Y., et al. (2010). 2-(Benzyloxy)isoquinoline-1,3(2H,4H)-dione. PMC - NIH.

Sources

Application Notes and Protocols for the Investigation of 7-methoxyisoquinoline-1,3(2H,4H)-dione in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Emerging Potential of the Isoquinoline-1,3(2H,4H)-dione Scaffold in Oncology

The isoquinoline structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with significant therapeutic properties.[1][2][3] Within this broad class, the isoquinoline-1,3(2H,4H)-dione core has emerged as a privileged scaffold for the development of novel anticancer agents. Derivatives of this scaffold have been reported to exhibit a range of cytotoxic and antiproliferative activities through diverse mechanisms, including the induction of cell cycle arrest and apoptosis.[1][4][5]

This document provides a detailed guide for the investigation of 7-methoxyisoquinoline-1,3(2H,4H)-dione , a specific and potentially novel derivative, in cancer research. While direct biological data for this compound is not yet extensively published, this guide offers a scientifically grounded framework for its evaluation. The proposed mechanisms and protocols are based on the established activities of structurally related isoquinoline derivatives and provide a robust starting point for a comprehensive assessment of its therapeutic potential.

Hypothesized Mechanism of Action: Targeting Cell Cycle Progression

Based on the activities of related isoquinoline-1,3(2H,4H)-dione derivatives, a plausible mechanism of action for this compound is the inhibition of key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs). Aberrant CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4] The isoquinoline-1,3(2H,4H)-dione scaffold has been shown to be a viable starting point for the development of CDK inhibitors.

The following diagram illustrates a potential signaling pathway impacted by this compound, leading to cell cycle arrest at the G1/S checkpoint.

CDK_Inhibition_Pathway Hypothesized Pathway of CDK Inhibition cluster_0 G1 Phase cluster_1 G1/S Transition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Signaling_Cascade Signaling Cascade (e.g., Ras/MAPK) Receptor->Signaling_Cascade activates Cyclin_D Cyclin D Synthesis Signaling_Cascade->Cyclin_D stimulates CDK4_6_Cyclin_D CDK4/6-Cyclin D Complex Cyclin_D->CDK4_6_Cyclin_D forms complex with CDK4/6 pRb pRb Phosphorylation CDK4_6_Cyclin_D->pRb phosphorylates E2F_Release E2F Release pRb->E2F_Release releases E2F S_Phase_Genes S-Phase Gene Transcription E2F_Release->S_Phase_Genes activates G1_S_Transition G1 to S Phase Transition S_Phase_Genes->G1_S_Transition drives 7_methoxyisoquinoline 7-methoxyisoquinoline- 1,3(2H,4H)-dione 7_methoxyisoquinoline->CDK4_6_Cyclin_D inhibits

Caption: Hypothesized inhibition of the CDK4/6-Cyclin D complex by this compound.

Experimental Protocols

Protocol 1: In Vitro Assessment of Cytotoxicity using the MTT Assay

This protocol details a primary screen to determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

1. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

2. Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed 5 x 10³ cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the DMSO stock in complete medium. A suggested starting concentration range is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.

    • Incubate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Western Blot Analysis for Cell Cycle Proteins

To investigate the proposed mechanism of action, this protocol outlines the detection of key cell cycle regulatory proteins following treatment with this compound.

1. Materials and Reagents:

  • Cancer cells treated with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-CDK4, anti-Cyclin D1, anti-phospho-Rb, anti-Rb, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

2. Step-by-Step Methodology:

  • Protein Extraction and Quantification:

    • Lyse treated and control cells with RIPA buffer.

    • Quantify protein concentration using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

3. Data Analysis:

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

  • Compare the expression levels of the target proteins in treated versus control cells.

Data Presentation

Quantitative data, such as IC₅₀ values, should be summarized in a clear and concise table for easy comparison across different cell lines.

Cell LineCancer TypeThis compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast[Experimental Value][Experimental Value]
A549Lung[Experimental Value][Experimental Value]
HCT116Colon[Experimental Value][Experimental Value]
Note: The values in this table are placeholders and must be determined experimentally.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the initial investigation of this compound.

Experimental_Workflow Workflow for Anticancer Evaluation Start Start: Compound Synthesis and Characterization Cell_Culture Cancer Cell Line Culture and Maintenance Start->Cell_Culture Primary_Screen Primary Screening: MTT Cytotoxicity Assay Cell_Culture->Primary_Screen IC50_Determination IC50 Value Determination Primary_Screen->IC50_Determination Mechanism_Study Mechanistic Studies IC50_Determination->Mechanism_Study Western_Blot Western Blot for Cell Cycle Proteins Mechanism_Study->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: A general experimental workflow for the in vitro evaluation of a novel anticancer compound.

Trustworthiness and Self-Validation

The protocols described are standard, well-established methods in cancer cell biology. To ensure the trustworthiness of the results:

  • Controls are essential: Always include vehicle controls, positive controls, and untreated controls in every experiment.

  • Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times.

  • Orthogonal Approaches: Validate key findings with multiple, independent assays. For example, if the MTT assay shows cytotoxicity, confirm cell death with an apoptosis assay.

Conclusion and Future Directions

This application note provides a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. Based on the broader family of isoquinoline derivatives, this compound warrants exploration for its effects on cell proliferation and survival. Positive results from these initial screens would justify further in-depth studies, including cell cycle analysis, investigation of other potential molecular targets, and eventual evaluation in in vivo models.

References

  • Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. ResearchGate. Available at: [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Synthesis, characterization and evaluation of novel isoquinoline analogues as anticancer agents | Request PDF. ResearchGate. Available at: [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC PubMed Central. Available at: [Link]

  • Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. PubMed. Available at: [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

Sources

Application Note & Protocols: Investigating 7-Methoxyisoquinoline-1,3(2H,4H)-dione as a Novel Antiviral Agent

Author: BenchChem Technical Support Team. Date: January 2026

An editorial disclosure: Initial literature searches did not yield specific data on the antiviral applications of 7-methoxyisoquinoline-1,3(2H,4H)-dione. Therefore, this document serves as a comprehensive, forward-looking guide for researchers and drug development professionals. It outlines the necessary experimental framework to investigate, validate, and characterize the potential antiviral properties of this compound, drawing upon established methodologies for analogous isoquinoline structures.

Introduction: The Scientific Rationale

Isoquinoline alkaloids and their synthetic derivatives represent a promising class of heterocyclic compounds with a broad spectrum of documented biological activities, including potent antiviral effects against a range of DNA and RNA viruses.[1][2][3][4] The core isoquinoline scaffold has been identified in molecules that inhibit viral entry, replication, and other essential lifecycle stages.[1][5] For instance, certain isoquinolone derivatives have been identified as inhibitors of influenza virus polymerase, while others show activity against HIV-1 integrase.[6][7][8][9]

The compound this compound is a member of this broad family. While its specific antiviral profile is yet to be characterized, its structural features suggest it may engage with viral or host-cell targets to disrupt viral propagation. The methoxy group at the 7-position and the dione functionality could play crucial roles in its pharmacokinetic properties and target interactions.

This guide provides a structured, field-proven framework for the systematic evaluation of this compound as a potential antiviral agent. The protocols herein are designed to be self-validating, moving from broad-spectrum screening to more detailed mechanistic studies.

Postulated Mechanism of Action

Based on activities reported for structurally related isoquinoline derivatives, this compound could exert its antiviral effects through several potential mechanisms:

  • Inhibition of Viral Enzymes: Many antiviral isoquinolines target essential viral enzymes. For example, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been shown to inhibit HIV-1 integrase, a critical enzyme for viral replication.[9][10] Similarly, other isoquinolone compounds have demonstrated inhibition of influenza virus polymerase.[6][8] It is plausible that this compound could chelate metal ions in the active site of viral metalloenzymes or otherwise sterically hinder their function.

  • Disruption of Viral Entry: Some bis-benzylisoquinoline alkaloids block viral entry by interfering with membrane fusion events.[1]

  • Modulation of Host Cell Pathways: Viruses rely on host cell machinery for their replication. The compound could potentially modulate signaling pathways, such as the MEK/ERK or NF-κB pathways, which are often hijacked by viruses.[1]

The following diagram illustrates a hypothetical mechanism targeting a viral polymerase, a common target for antiviral compounds.

Postulated_Mechanism_of_Action Virus Virus Particle ViralEntry Viral Entry & Uncoating Virus->ViralEntry 1. Infection HostCell Host Cell ViralRNA Viral RNA ViralEntry->ViralRNA 2. Genome Release Polymerase Viral RNA Polymerase ViralRNA->Polymerase 3. Template Binding Replication RNA Replication Polymerase->Replication 4. Synthesis of new viral RNA Compound 7-Methoxyisoquinoline- 1,3(2H,4H)-dione Compound->Polymerase Inhibition NewVirions Assembly of New Virions Replication->NewVirions 5. Progeny Assembly NewVirions->Virus 6. Release

Caption: Postulated inhibition of viral RNA polymerase.

Experimental Workflow: A Phased Approach

A systematic evaluation is critical to determine the efficacy and safety profile of a new chemical entity. The following workflow provides a logical progression from initial screening to detailed characterization.

Experimental_Workflow Phase1 Phase 1: In Vitro Screening (Efficacy & Cytotoxicity) Phase2 Phase 2: Lead Characterization (Spectrum & Potency) Phase1->Phase2 Identify Hit Phase3 Phase 3: Mechanism of Action (Target Identification) Phase2->Phase3 Characterize Lead Phase4 Phase 4: In Vivo Validation (Preclinical Models) Phase3->Phase4 Validate Target

Caption: Phased experimental workflow for antiviral evaluation.

Phase 1 Protocols: Initial Efficacy and Cytotoxicity

The primary goal of this phase is to determine if this compound possesses antiviral activity at non-toxic concentrations.

Protocol: Cell Viability and Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to distinguish between true antiviral activity and non-specific cell killing.[6][7] The MTT assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Host cell line appropriate for the target virus (e.g., MDCK for influenza, Vero for HSV).[2][6]

  • This compound, dissolved in DMSO (stock solution).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 1x10⁴ cells/well). Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final DMSO concentration should be kept constant and low (<0.5%).

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (no compound) and "medium only" (blank) controls.

  • Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Protocol: Antiviral Activity Screening (CPE Inhibition Assay)

Rationale: The Cytopathic Effect (CPE) Inhibition Assay is a high-throughput method to screen for antiviral activity. It measures the ability of a compound to protect cells from virus-induced damage and death.[2]

Materials:

  • Host cell line and target virus.

  • This compound stock solution.

  • Infection medium (low serum).

  • 96-well plates.

  • Crystal Violet staining solution.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate to form a confluent monolayer.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the compound in infection medium at 2x the final concentration.

    • Add 50 µL of the compound dilutions to the wells.

    • Add 50 µL of virus suspension (at a multiplicity of infection, MOI, that causes complete CPE in 2-3 days).

    • Include controls: virus control (cells + virus, no compound), cell control (cells only), and compound toxicity control (cells + compound, no virus).

  • Incubation: Incubate the plate at 37°C until the virus control wells show 90-100% CPE.

  • Staining:

    • Gently wash the plates with PBS.

    • Fix the cells with 10% formalin for 20 minutes.

    • Stain the cells with 0.5% Crystal Violet solution for 15 minutes.

    • Wash away excess stain with water and allow the plate to dry.

  • Data Acquisition: Visually inspect the wells or solubilize the dye and read the absorbance.

  • Analysis: Determine the 50% effective concentration (EC₅₀), the compound concentration that inhibits CPE by 50%.

Phase 2 Protocols: Potency and Spectrum of Activity

If Phase 1 demonstrates a favorable therapeutic window (a high Selectivity Index, SI = CC₅₀/EC₅₀), the next step is to quantify the antiviral potency more accurately and determine the breadth of activity.

Protocol: Plaque Reduction Neutralization Test (PRNT)

Rationale: The PRNT is a more quantitative and sensitive assay than CPE inhibition. It measures the ability of a compound to reduce the number of infectious virus particles, providing a more direct measure of antiviral activity.[6]

Materials:

  • Host cell line and target virus.

  • This compound stock solution.

  • Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agar).

  • 6-well or 12-well plates.

Procedure:

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Virus Treatment: Prepare serial dilutions of the compound. Mix each dilution with a constant amount of virus (e.g., 100 plaque-forming units, PFU). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Adsorb the virus-compound mixture onto the cell monolayers for 1 hour.

  • Overlay: Remove the inoculum and add the semi-solid overlay medium containing the corresponding concentration of the compound.

  • Incubation: Incubate for 2-5 days, depending on the virus, until plaques are visible.

  • Staining and Counting: Fix and stain the cells as in the CPE assay. Count the number of plaques in each well.

  • Analysis: Calculate the plaque reduction percentage for each concentration and determine the EC₅₀.

Data Presentation and Interpretation

Quantitative data from these assays should be compiled to facilitate comparison and decision-making.

ParameterVirus Strain AVirus Strain BCytotoxicity
Assay Type PRNTPRNTMTT
EC₅₀ (µM) Hypothetical ValueHypothetical ValueN/A
CC₅₀ (µM) N/AN/AHypothetical Value
Selectivity Index (SI) CC₅₀ / EC₅₀ (A)CC₅₀ / EC₅₀ (B)N/A

A high Selectivity Index (typically >10, ideally >100) indicates that the compound's antiviral activity occurs at concentrations well below those that cause significant harm to the host cells, marking it as a promising candidate for further development.[7]

Phase 3: Elucidating the Mechanism of Action

Once potent activity is confirmed, studies should focus on identifying the specific stage of the viral lifecycle that is inhibited.

Protocol: Time-of-Addition Assay

Rationale: This assay helps to pinpoint the stage of the viral replication cycle targeted by the compound (e.g., entry, replication, or egress) by adding the compound at different time points relative to infection.[6][8]

Procedure:

  • Synchronize infection by pre-chilling cells and adsorbing the virus at 4°C for 1 hour.

  • Wash cells to remove unadsorbed virus and add pre-warmed medium to start the infection (time zero).

  • Add a fixed, high concentration of this compound to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h).

  • Include controls for known inhibitors of early (e.g., entry inhibitor) and late (e.g., replication inhibitor) stages.[6]

  • At a fixed time point (e.g., 8-12 hours), harvest the supernatant and quantify the virus yield using a plaque assay or qPCR.

  • Analysis: By observing at which time points the addition of the compound no longer reduces viral yield, one can infer the targeted replication step.

Conclusion and Future Directions

This document provides a comprehensive, structured approach for the initial investigation of this compound as a potential antiviral agent. The protocols described herein will enable researchers to determine its cytotoxicity, antiviral efficacy, potency, and preliminary mechanism of action. Positive results from this workflow would justify progression to more advanced studies, including resistance profiling, structure-activity relationship (SAR) studies to optimize the molecule's properties, and eventual evaluation in preclinical in vivo models. The broad antiviral potential of the isoquinoline class provides a strong foundation for this line of inquiry.[5][11]

References

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (n.d.). MDPI. Retrieved from [Link]

  • Antiviral and antimicrobial profiles of selected isoquinoline alkaloids from Fumaria and Corydalis species. (n.d.). PubMed. Retrieved from [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). MDPI. Retrieved from [Link]

  • Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship. (2024). National Institutes of Health. Retrieved from [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (2021). National Institutes of Health. Retrieved from [Link]

  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (n.d.). MDPI. Retrieved from [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2024). Ovidius University Annals of Chemistry. Retrieved from [Link]

  • Isoquinoline derivatives and its medicinal activity. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. (n.d.). MDPI. Retrieved from [Link]

  • 4-Substituted 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as a Novel Class of HIV-1 Integrase Inhibitors. (2013). ACS Publications. Retrieved from [Link]

  • 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4. (2011). PubMed. Retrieved from [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 7-Methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed synthesis of 7-methoxyisoquinoline-1,3(2H,4H)-dione, a key heterocyclic scaffold in medicinal chemistry. This document outlines a proposed synthetic strategy based on established palladium-catalyzed methodologies, including a detailed reaction mechanism, a step-by-step experimental protocol, and key considerations for successful synthesis.

Introduction

Isoquinoline-1,3(2H,4H)-diones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities make them attractive targets in drug discovery. The introduction of a methoxy group at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Traditional synthetic routes to these scaffolds can be lengthy and often require harsh reaction conditions. Modern synthetic organic chemistry has seen the emergence of powerful transition-metal-catalyzed reactions, with palladium catalysis being at the forefront for its efficiency and functional group tolerance in constructing complex molecular architectures.[1][2]

This guide details a robust and efficient method for the synthesis of this compound, leveraging a palladium-catalyzed intramolecular C-H activation/annulation strategy. This approach offers high atom economy and proceeds under relatively mild conditions.

Proposed Synthetic Strategy: Intramolecular C-H Activation/Annulation

The proposed synthesis of this compound involves the palladium-catalyzed intramolecular cyclization of a suitably substituted N-acyl-2-halophenethylamine precursor. This strategy is inspired by the well-established palladium-catalyzed synthesis of isoquinolinones from N-methoxy benzamides and allenoic acid esters.[1][2] The presence of an electron-donating methoxy group on the aromatic ring is anticipated to facilitate the cyclization step.[3]

Reaction Scheme

G A Pd(0) Catalyst B Oxidative Addition (Aryl Bromide) A->B C Aryl-Pd(II)-Br Intermediate B->C D Intramolecular Carbopalladation C->D E Six-membered Palladacycle D->E F β-Hydride Elimination E->F G Product Precursor + HPd(II)Br F->G H Reductive Elimination (Base) G->H I Product G->I Tautomerization H->A Regeneration

Caption: Proposed catalytic cycle for the synthesis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials and Reagents
ReagentSupplierPurityNotes
2-Bromo-5-methoxyphenethylamineCommercially available>95%Starting material
Acryloyl chlorideCommercially available>98%Acylating agent
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Commercially available>99%Base for acylation
Dichloromethane (DCM)Commercially availableAnhydrousSolvent for acylation
Palladium(II) acetate (Pd(OAc)₂)Commercially available>98%Catalyst precursor
Triphenylphosphine (PPh₃) or XantphosCommercially available>99%Ligand
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)Commercially available>99%Base for cyclization
N,N-Dimethylformamide (DMF) or TolueneCommercially availableAnhydrousSolvent for cyclization
Ethyl acetateCommercially availableHPLC gradeFor extraction and chromatography
HexanesCommercially availableHPLC gradeFor chromatography
Silica gelCommercially available60 Å, 230-400 meshFor column chromatography
Step 1: Synthesis of N-(2-bromo-5-methoxyphenethyl)acrylamide
  • To a solution of 2-bromo-5-methoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure N-(2-bromo-5-methoxyphenethyl)acrylamide.

Step 2: Palladium-Catalyzed Intramolecular Cyclization
  • To a flame-dried Schlenk flask, add N-(2-bromo-5-methoxyphenethyl)acrylamide (1.0 eq), palladium(II) acetate (5 mol%), the chosen phosphine ligand (e.g., PPh₃, 10 mol%), and the base (e.g., Na₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous solvent (e.g., DMF or toluene) via syringe.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (m.p.): As a measure of purity.

Key Considerations and Troubleshooting

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. While Pd(OAc)₂ with PPh₃ is a common combination, other catalysts like Pd(PPh₃)₄ and more sophisticated ligands such as Xantphos or BINAP might offer improved yields and reaction times. [4]* Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. Inorganic bases like K₂CO₃ and Na₂CO₃ are often effective. The solvent should be anhydrous and of high purity.

  • Reaction Temperature: Optimization of the reaction temperature is important. Higher temperatures may lead to faster reaction rates but could also result in decomposition of the starting material or product.

  • Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent the oxidation of the palladium catalyst and phosphine ligands.

  • Purification: The final product may require careful purification by column chromatography to remove residual catalyst and byproducts.

Conclusion

The described palladium-catalyzed intramolecular C-H activation/annulation provides a modern and efficient pathway for the synthesis of this compound. This method offers several advantages over traditional synthetic approaches, including milder reaction conditions and greater functional group tolerance. The provided protocol serves as a detailed guide for researchers to successfully synthesize this important heterocyclic scaffold for applications in drug discovery and development.

References

  • Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available at: [Link]

  • Synthesis of isoquinolines by palladium-catalyzed cyclization, followed by a Heck reaction. Available at: [Link]

  • Pd-catalyzed intramolecular C–H activation for the synthesis of fused-1,2,3-triazole quinolines and dihydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of isoquinolinone via palladium-catalyzed C–H activation... - ResearchGate. Available at: [Link]

  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. Available at: [Link]

  • Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents - MDPI. Available at: [Link]

  • Pd-Catalyzed Regioselective Intramolecular Allylic C-H Amination of 1,1-Disubstituted Alkenyl Amines - PubMed. Available at: [Link]

  • Isoquinoline synthesis - Organic Chemistry Portal. Available at: [Link]

  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Available at: [Link]

  • Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides - PMC - NIH. Available at: [Link]

  • Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PubMed Central. Available at: [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones - Beilstein Journals. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-methoxyisoquinoline-1,3(2H,4H)-dione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-methoxyisoquinoline-1,3(2H,4H)-dione and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to provide practical, actionable solutions to common challenges encountered during this synthesis. The isoquinoline-1,3(2H,4H)-dione scaffold is a valuable pharmacophore, and achieving high yields is critical for advancing drug discovery programs.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.

Section 1: Precursor Synthesis & Quality Control

A successful synthesis begins with high-quality starting materials. The most common route to the title compound involves the cyclization of a diester derived from 4-methoxyhomophthalic acid.

Question: My initial synthesis of the 4-methoxyhomophthalic acid precursor from commercially available materials is inconsistent and often low-yielding. What are the critical parameters to control?

Answer:

The synthesis of substituted homophthalic acids can indeed be challenging, with several methods reported, each having its own nuances.[3][4] Success hinges on careful execution and understanding the potential pitfalls of your chosen route. A common approach involves the derivatization of 3-methoxy-phenylacetic acid.

Causality and Expert Insight: The primary challenge is often achieving selective ortho-carboxylation or its synthetic equivalent without side reactions like polymerization or decarboxylation. The purity of the final homophthalic acid or its corresponding diester is paramount; impurities can chelate with the base or catalyze side reactions during the critical cyclization step.

Troubleshooting Protocol: Preparation of Diethyl 2-(2-carboxy-4-methoxyphenyl)acetate

  • Starting Material Purity: Begin with high-purity 3-methoxyphenylacetic acid (>98%). Verify by NMR and melting point. Impurities from its synthesis can interfere with downstream lithiation or acylation steps.

  • Ortho-Lithiation and Carboxylation:

    • Anhydrous Conditions: This is non-negotiable. Flame-dry all glassware and use anhydrous solvents (e.g., THF, diethyl ether). Moisture will quench the organolithium reagent, drastically reducing yield.

    • Reagent Stoichiometry: Use a slight excess of a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (2.1-2.2 equivalents) to ensure complete dianion formation from the phenylacetic acid.

    • Temperature Control: Perform the lithiation at low temperatures (-78 °C) to prevent undesired side reactions. Add the base slowly to manage the exotherm.

    • Carboxylation: Bubble dry CO2 gas through the solution or add freshly crushed dry ice. Do not allow the temperature to rise above -60 °C during the addition. A sudden temperature spike can lead to complex side products.

  • Esterification:

    • Following an acidic workup to isolate the crude 4-methoxyhomophthalic acid, proceed to esterification. Standard Fischer esterification (Ethanol, catalytic H₂SO₄, reflux) is effective.

    • Driving Equilibrium: Use a Dean-Stark trap to remove water as it forms, driving the reaction to completion. Incomplete esterification will prevent the subsequent cyclization.

  • Purification: The final diethyl ester precursor should be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove any mono-ester or unreacted starting material. Purity should be >99% by GC or ¹H NMR.

Section 2: The Intramolecular Cyclization (Dieckmann Condensation)

The formation of the dione ring is the most critical and often lowest-yielding step. This is an intramolecular base-catalyzed reaction of a diester, known as the Dieckmann Condensation.[5][6][7]

Question: I'm experiencing very low yields (<30%) during the Dieckmann cyclization to form the dione ring. What is the primary cause and how can I optimize it?

Answer:

Low yields in a Dieckmann condensation are typically traced back to one of four key areas: (1) Incorrect Base/Solvent System, (2) Reversible Reaction Equilibrium, (3) Competing Intermolecular Reactions, or (4) Poor Precursor Quality.

Mechanistic Insight: The Dieckmann Condensation

The reaction proceeds via the formation of an enolate at the α-position of one ester, which then acts as a nucleophile, attacking the carbonyl of the second ester in an intramolecular fashion.[6][7] This forms a cyclic β-keto ester. For the reaction to be thermodynamically favorable and proceed to completion, the resulting β-keto ester must be deprotonated by the base to form a resonance-stabilized enolate. This final deprotonation step is what drives the reaction forward.[8]

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclization Step 2: Intramolecular Attack cluster_elimination Step 3: Elimination cluster_drive Step 4: Driving Force cluster_workup Step 5: Workup Diester Diethyl 2-(2-ethoxycarbonyl-4-methoxyphenyl)acetate Enolate Ester Enolate Diester->Enolate Deprotonation Base Base (e.g., NaOEt) Cyclic_Intermediate Tetrahedral Intermediate Enolate->Cyclic_Intermediate 5-exo-trig Nucleophilic Attack Beta_Keto_Ester Cyclic β-Keto Ester Cyclic_Intermediate->Beta_Keto_Ester - OEt⁻ Final_Enolate Resonance-Stabilized Enolate (Irreversible Deprotonation) Beta_Keto_Ester->Final_Enolate + Base (Drives Equilibrium) Final_Product 7-methoxyisoquinoline-1,3-dione (after tautomerization) Final_Enolate->Final_Product + H₃O⁺

Caption: Mechanism of the Dieckmann Condensation for dione synthesis.

Troubleshooting & Optimization Strategies:

Problem AreaCausality & ExplanationRecommended Solution
1. Base & Solvent The choice of base is critical. Sodium ethoxide (NaOEt) in ethanol is classic but can lead to transesterification if other esters are present. Stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) in an aprotic solvent (THF, Toluene) are often superior as they avoid this side reaction and promote irreversible enolate formation. The base must be strong enough to deprotonate the β-keto ester product to drive the reaction.[8]Primary Recommendation: Use 1.1 equivalents of NaH (60% dispersion in mineral oil, washed with dry hexanes) in anhydrous Toluene or THF. Heat gently to ~60-80 °C to initiate the reaction. Alternative: KOtBu in THF at room temperature.
2. Reversible Reaction The initial cyclization is an equilibrium. If the β-keto product is not deprotonated, the reaction can revert to the starting diester (a retro-Claisen/Dieckmann reaction). This is especially true if a stoichiometric amount of a weaker base like NaOEt is used.[5]Use at least one full equivalent of a strong base. The reaction is complete when the product precipitates as its sodium or potassium salt. After the reaction is complete, perform a careful acidic quench (e.g., with cold, dilute HCl or acetic acid) to protonate the enolate and isolate the product.[9]
3. Intermolecular Reaction If the reaction is too concentrated, the enolate of one molecule can react with the ester of another, leading to polymer formation instead of the desired intramolecular cyclization.Run the reaction under high-dilution conditions. A concentration of 0.05 M to 0.1 M is a good starting point. This can be achieved by the slow addition of the diester solution to a refluxing suspension of the base in the solvent over several hours.
4. Precursor Quality As discussed in Section 1, any acidic impurities will consume the base. Any mono-ester starting material will not be able to cyclize, further complicating purification.Ensure the starting diester is >99% pure. A simple check is to run a small-scale test reaction. If it fails, re-purify the starting material.

Section 3: Product Work-up and Purification

Question: My crude product appears as a complex mixture on TLC/NMR, making purification by column chromatography difficult and resulting in significant loss of material. How can I improve the isolation procedure?

Answer:

A challenging purification is a direct symptom of a suboptimal reaction. The goal should be to have the desired product as the major component (>80%) in the crude mixture before attempting purification.

Workflow for Optimized Work-up & Purification

Purification_Workflow Start Crude Reaction Mixture (Post-Quench) Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Start->Extraction Wash_Base Wash Organic Layer (Dilute NaHCO₃) Extraction->Wash_Base Remove acidic byproducts Wash_Brine Wash Organic Layer (Brine) Wash_Base->Wash_Brine Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Solid Crude Solid/Oil Concentrate->Crude_Solid Recrystallize Recrystallization (e.g., Ethanol/Water or Toluene) Crude_Solid->Recrystallize If crude is >80% pure Column Column Chromatography (Silica, Hex/EtOAc) Crude_Solid->Column If crude is <80% pure Pure_Product Pure Product (>98%) Recrystallize->Pure_Product Column->Pure_Product

Caption: Decision workflow for purification of the target compound.

Expert Recommendations:

  • Aqueous Work-up: After quenching the reaction with acid, extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acidic precursors), and finally brine.

  • Identify Byproducts: The most common byproduct is the half-ester acid, formed from the hydrolysis of the starting material or product during workup. This can be removed with the bicarbonate wash. Another possibility is the decarboxylated product if the acidic workup is too harsh or heated.

  • Recrystallization over Chromatography: The target compound is a crystalline solid.[10] If your crude ¹H NMR shows the product is the major component, recrystallization is vastly superior to chromatography for obtaining high purity on a large scale.

    • Solvent Screening: Test solvent systems like ethanol/water, isopropanol, or toluene. Dissolve the crude material in a minimum amount of hot solvent and allow it to cool slowly.

    • Benefit: This method efficiently removes less-polar impurities (like mineral oil from NaH) and more-polar, amorphous side products, often yielding material of >99.5% purity in a single step.

  • Chromatography: If the reaction was low-yielding and the crude material is a complex mixture, chromatography is unavoidable. Use a gradient elution from hexane/ethyl acetate (e.g., starting at 9:1 and moving to 1:1) on a silica gel column.[11]

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like Lithium Diisopropylamide (LDA)? A: Yes, LDA is an excellent non-nucleophilic strong base. However, it is typically used at low temperatures (-78 °C), and the subsequent cyclization may require warming the reaction. It is often less practical for scale-up compared to NaH in a refluxing solvent.

Q2: My reaction stalls and does not go to completion, even with excess base and heat. What's happening? A: This strongly suggests an issue with starting material quality or reaction conditions.

  • Wet Solvent/Reagents: Even trace moisture will destroy the base. Ensure all solvents are anhydrous.

  • Poor Quality Base: Sodium hydride can oxidize over time. Use a fresh bottle or perform a titration to confirm its activity.

  • Inhibitor Impurity: An unknown impurity in your precursor could be halting the reaction. Re-purify the starting diester.

Q3: The literature mentions N-substituted derivatives. Should I N-substitute before or after cyclization? A: It is almost always preferable to perform the Dieckmann cyclization on the unsubstituted precursor (derived from homophthalic acid and an alcohol) and then introduce the N-substituent on the pre-formed dione ring.[12][13] Attempting to cyclize a precursor that is already an N-substituted amide (a homophthalamic acid derivative) is a different reaction type (e.g., acid-catalyzed cyclization) and can be more difficult, often requiring harsh conditions like polyphosphoric acid or P₂O₅.[14][15] N-alkylation of the final dione is typically a high-yielding SN2 reaction using a base (e.g., K₂CO₃, NaH) and an alkyl halide in a solvent like DMF or acetonitrile.[16][17]

References

  • Taylor, E. C., & Sebenda, J. (1978). A General Route to Homophthalic Acid Derivatives - Valuable Precursors to Isoquinolinones, Dihydronaphthols and Isocoumarins. Synthetic Communications, 8(6), 453-459. [Link]

  • Billamboz, M., et al. (2008). Design, Synthesis, and Biological Evaluation of a Series of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones as Dual Inhibitors of Human Immunodeficiency Virus Type 1 Integrase and the Reverse Transcriptase RNase H Domain. Journal of Medicinal Chemistry, 51(20), 6449-6463. [Link]

  • Shriner, R. L., & Keyser, L. F. (1941). Homophthalic Acid and Anhydride. Organic Syntheses, 21, 55. [Link]

  • U.S. Patent No. US20050043411A1. (2005).
  • Li, J., & Zhang, Y. (2014). Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. Journal of Chemical and Pharmaceutical Research, 6(7), 2008-2011. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. [Link]

  • Molbase. (n.d.). 7-Methoxy-2-methyl-4H-isoquinoline-1,3-dione. [Link]

  • Gaertner, O., & Böttcher, H. (2015). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry, 80(3), 1513-1523. [Link]

  • Wang, C., et al. (2020). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry, 18(33), 6433-6447. [Link]

  • Hekal, M. H., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. [Link]

  • Wang, X., et al. (2016). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Cascade Reaction of 2-Alkynylbenzamides with Aldimines. Organic Letters, 18(15), 3642-3645. [Link]

  • Al-Zoubi, R. M., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ACS Omega. [Link]

  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]

  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. [Link]

  • Home Sunshine Pharma. (n.d.). 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. [Link]

  • Sipos, A., et al. (2019). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Molecules, 24(18), 3369. [Link]

  • Gobec, S., & Urleb, U. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4307. [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues for 7-methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-methoxyisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and similar heterocyclic compounds. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to make informed decisions in your experimental design.

Isoquinoline-1,3-dione scaffolds are a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2][3] However, their often planar, aromatic nature can lead to poor aqueous solubility, a significant hurdle in biological assays and formulation development.[4] This guide provides a systematic, question-and-answer-based approach to diagnose and resolve these issues effectively.

Section 1: Foundational Knowledge - Understanding the Molecule

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this molecule is a tale of two competing features: a hydrophobic core and polar functional groups.

  • Hydrophobic Core: The fused benzene and pyridine rings create a large, relatively non-polar surface area that disfavors interaction with water. The methoxy (-OCH₃) group at the 7-position further increases this lipophilicity. Poor solubility is a common challenge for molecules where hydrophobic character is dominant.[4]

  • Polar Functional Groups: The molecule possesses two carbonyl groups (a dione) and a secondary amine within the heterocyclic ring. These groups can participate in hydrogen bonding with polar solvents.

  • Ionizable Center: The nitrogen atom in the isoquinoline ring is a potential Brønsted-Lowry base. Like most amines, it can accept a proton to form a positively charged ammonium ion.[5][6] This ionization dramatically increases aqueous solubility, as charged species are more readily solvated by water.[7]

These competing characteristics are summarized by the compound's physicochemical properties, which dictate its behavior in different solvent systems.

Table 1: Estimated Physicochemical Properties of this compound

Property Estimated Value Implication for Solubility
Molecular Weight ~191.18 g/mol Moderate size, typical for small molecule drugs.
clogP ~1.0 - 1.5 Indicates a preference for lipid environments over aqueous ones.

| pKa (Conjugate Acid) | ~4 - 5 | The secondary amine is likely a weak base. At pH values below its pKa, it will be protonated and more water-soluble.[5] |

Section 2: Common Solubility Problems & Immediate Solutions (FAQs)

Q2: I've dissolved my compound in 100% DMSO for a stock solution, but it crashes out (precipitates) when I dilute it into my aqueous cell culture medium or assay buffer. Why is this happening and how can I fix it?

A2: This is a classic case of "anti-solvent precipitation" or "DMSO shock." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, it is aprotic and highly polar.[8] When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local environment around the compound molecules changes drastically. Water is a poor solvent for your hydrophobic compound, which is forced out of the solution and precipitates.

Immediate Troubleshooting Steps:

  • Reduce Final DMSO Concentration: The most common cause is too high a final concentration of DMSO. Most cell-based assays can tolerate 0.1% to 0.5% DMSO. Aim for the lowest possible concentration that keeps your compound soluble at the desired final concentration.

  • Improve Mixing: Add the DMSO stock to your aqueous buffer dropwise while vortexing or stirring vigorously. This prevents the formation of localized, high-concentration pockets of your compound that can initiate precipitation.

  • Use an Intermediate Dilution: Perform a serial dilution. First, dilute your 100% DMSO stock into a solution containing a higher percentage of an organic co-solvent (e.g., 50:50 ethanol:water), and then perform the final dilution into the fully aqueous medium. This provides a gentler transition in solvent polarity.

Q3: My compound won't dissolve in my aqueous phosphate-buffered saline (PBS) at pH 7.4. What is the first thing I should try?

A3: The first and most direct approach is to leverage the basicity of the isoquinoline nitrogen. At a neutral pH of 7.4, which is significantly above the estimated pKa of the conjugate acid (~4-5), the molecule is predominantly in its neutral, uncharged, and less soluble form.[9]

The solution is to lower the pH . By adding a small amount of dilute acid (e.g., 0.1 M HCl) to your buffer to bring the pH down to a value below the pKa (e.g., pH 3-4), you will protonate the nitrogen atom. The resulting ammonium salt is ionic and will exhibit significantly higher aqueous solubility.[10]

Caution: Before applying this to a biological experiment, ensure that the lower pH will not adversely affect your assay components (e.g., proteins, cells).

Q4: Can I gently heat the solution to get my compound to dissolve?

A4: Yes, gentle heating (e.g., to 37-40°C in a water bath) can increase the rate of dissolution and the saturation solubility of a compound. This is a common practice. However, it must be done with caution for two primary reasons:

  • Thermal Stability: You must be certain that this compound is stable at the temperature used and will not degrade over the course of your experiment.

  • Supersaturation Risk: If you create a supersaturated solution by heating, the compound may precipitate out as the solution cools to room temperature or the temperature of your experiment. Always check the solution for clarity at the final working temperature before use.

Section 3: Advanced Troubleshooting Workflows

When simple fixes are insufficient, a more systematic approach is required. The following workflows provide structured protocols for tackling persistent solubility issues.

Workflow 1: Systematic Co-Solvent Screening

The principle of co-solvency involves using a water-miscible organic solvent to reduce the overall polarity of the aqueous medium, thereby making it a more favorable environment for a poorly soluble compound.[11][12][13] This workflow helps identify the most effective co-solvent for your application.

  • Preparation: Weigh out 1 mg of this compound into several separate, small glass vials.

  • Solvent Addition: To each vial, add a different organic solvent (see Table 2) in small, precise increments (e.g., 20 µL) using a calibrated micropipette.

  • Dissolution: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution (a clear solution with no visible particulates).

  • Quantification: Continue adding solvent until the compound is fully dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the approximate solubility in mg/mL for each solvent.

  • Selection: Choose the solvent that provides the required stock concentration with the smallest volume, as this will minimize the percentage of organic solvent in your final assay. DMSO, DMF, and NMP are generally strong solvents, while ethanol and propylene glycol are often more biologically compatible.[8][13]

Table 2: Properties of Common Laboratory Co-Solvents

Solvent Polarity Index Dielectric Constant Boiling Point (°C) Notes
Water 10.2 80.1 100 The ultimate polar, protic solvent.
DMSO 7.2 46.7 189 Strong, polar aprotic solvent. Miscible with water.[8]
DMF 6.4 36.7 153 Strong, polar aprotic solvent. Use with caution.
Ethanol 5.2 24.6 78 Polar protic solvent. Generally well-tolerated in biological systems.
Methanol 6.6 32.7 65 Polar protic solvent. More toxic than ethanol.
Propylene Glycol - 32.0 188 A viscous, low-toxicity co-solvent often used in formulations.[13]

Data compiled from various sources, including[14].

start Initial State: Compound is insoluble in aqueous buffer stock_prep Prepare high-concentration stock in 100% organic solvent start->stock_prep test_solvents Which solvent provides the target concentration? stock_prep->test_solvents dmso DMSO / DMF / NMP (Strong Solvents) test_solvents->dmso High solubility needed alcohols Ethanol / Propylene Glycol (Biocompatible Solvents) test_solvents->alcohols Biocompatibility is key dilution_test Test for precipitation upon dilution into aqueous buffer dmso->dilution_test alcohols->dilution_test precipitates Precipitation Occurs dilution_test->precipitates Yes stable Solution is Stable dilution_test->stable No reassess Re-evaluate: - Lower stock concentration - Try pH modification - Use different co-solvent precipitates->reassess start Is the compound soluble in neutral aqueous buffer? check_pka No. Does the structure contain an ionizable group (e.g., an amine)? start->check_pka yes_ionizable Yes. The isoquinoline nitrogen is basic. check_pka->yes_ionizable Yes no_ionizable No. pH modification is unlikely to help. Focus on co-solvents. check_pka->no_ionizable No lower_ph Systematically lower the pH of the aqueous solution (e.g., to pH < 5) yes_ionizable->lower_ph protonation Rationale: At pH < pKa, the basic nitrogen is protonated, forming a charged, more soluble cationic salt. lower_ph->protonation check_solubility Is the compound now soluble? lower_ph->check_solubility success Success. Determine the optimal pH for the required concentration. check_solubility->success Yes failure Still insoluble. Combine pH modification with a co-solvent or consider salt formation. check_solubility->failure No

Sources

Technical Support Center: Purification of 7-Methoxyisoquinoline-1,3(2H,4H)-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with robust, field-tested strategies for the purification of 7-methoxyisoquinoline-1,3(2H,4H)-dione derivatives. The methodologies and troubleshooting advice presented here are grounded in established chemical principles and supported by peer-reviewed literature to ensure both scientific accuracy and practical success in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound derivatives?

The two most effective and commonly employed purification techniques for this class of compounds are flash column chromatography and recrystallization .

  • Flash Column Chromatography: This is the workhorse method for separating the target compound from soluble impurities, unreacted starting materials, and reaction byproducts. It is particularly useful for complex crude mixtures or when the product is an oil or amorphous solid.[1] Numerous synthetic procedures for isoquinoline derivatives rely on silica gel column chromatography for purification.[2][3][4][5][6]

  • Recrystallization: This technique is ideal for purifying solid compounds that are thermally stable. It relies on the principle that the solubility of a compound increases in a solvent at higher temperatures.[7] Upon cooling, the target compound crystallizes out of the solution, leaving impurities behind. This method is excellent for removing minor impurities from an already relatively pure solid product, often yielding highly pure crystalline material.

Q2: My crude product is a dark, oily residue. Which purification method should I attempt first?

For a non-solid crude product, flash column chromatography is the recommended starting point. An oily consistency indicates the presence of significant impurities that are preventing your target molecule from forming a stable crystal lattice. Chromatography will separate your compound from these impurities. The purified fractions can then be concentrated, and if the resulting product is a solid, it can be further purified by recrystallization if necessary.

Q3: What are the most common impurities I should expect during the synthesis of these derivatives?

Common impurities often stem from the starting materials or incomplete reactions. For syntheses starting from homophthalic acid derivatives, you might encounter:

  • Unreacted homophthalic anhydride or acid.

  • Unreacted amine starting material.

  • Intermediates from incomplete cyclization.[8]

Monitoring your reaction by Thin Layer Chromatography (TLC) is crucial to ensure it has gone to completion, which can minimize the presence of these impurities in your final workup.[8]

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is the most versatile purification method for these derivatives. Success hinges on the proper selection of a stationary phase and a mobile phase (eluent).

Issue 1: I can't find a good solvent system on TLC. My spots are either streaking, at the baseline, or at the solvent front.

This is a common challenge related to solvent polarity. The this compound core is relatively polar due to the two carbonyl groups and the nitrogen atom.

Causality: The separation on a silica gel (polar stationary phase) column depends on the differential partitioning of compounds between the stationary phase and the mobile phase. Polar compounds adhere more strongly to the silica and require a more polar mobile phase to elute.

Solutions:

  • Systematic Solvent Screening: Start with a moderately polar system like 30% ethyl acetate in hexanes.

    • If spots are at the baseline (Rf ≈ 0): Increase the polarity of the mobile phase. Try 50% ethyl acetate in hexanes, then 70%, and so on. If necessary, switch to a more polar system like 2-5% methanol in dichloromethane (DCM) or ethyl acetate.[2][3]

    • If spots are at the solvent front (Rf ≈ 1): Decrease the polarity. Try 10% ethyl acetate in hexanes.

    • If spots are streaking: This can be caused by acidic or basic functional groups on your derivative interacting too strongly with the silica. Add a small amount (0.5-1%) of acetic acid (if your compound is acidic) or triethylamine (if basic) to the eluent to improve peak shape.

  • Target Rf Value: For optimal separation, aim for a target compound Rf value of 0.25 - 0.35 on your analytical TLC plate. This generally provides the best balance for separation on a column.

Stationary PhaseMobile Phase (Eluent) SystemCompound PolarityReference
Silica Gel (60 Å)10-50% Ethyl Acetate in HexanesLow to Moderate[4]
Silica Gel (60 Å)40-100% Ethyl Acetate in Hexane (Gradient)Moderate[2]
Silica Gel (60 Å)0-25% Methanol in Ethyl Acetate (Gradient)Moderate to High[2]
Silica Gel (60 Å)10:4 Dichloromethane:MethanolHigh[3]
Issue 2: My fractions contain a mixture of my product and a close-running impurity.

This indicates poor resolution between your desired compound and an impurity of similar polarity.

Solutions:

  • Use a Shallower Gradient (or Isocratic Elution): If you are running a gradient (e.g., 10% to 40% EtOAc/Hex), try a shallower one (e.g., 15% to 25% EtOAc/Hex) or run the column isocratically (with a single solvent mixture) using an eluent that gives your product an Rf of ~0.25.

  • Change Solvent System: Sometimes, changing the solvent components can alter the selectivity of the separation. If you are using ethyl acetate/hexanes, try a system with dichloromethane/methanol or diethyl ether/hexanes. Different solvents interact with your compounds in unique ways, which can sometimes "pull apart" spots that were close in another system.

  • Repeat Chromatography: It is common practice to combine the mixed fractions, concentrate them, and run a second column under more optimized conditions.

Workflow for Column Chromatography Optimization

G cluster_0 Phase 1: TLC Development cluster_1 Phase 2: Column Purification cluster_2 Phase 3: Analysis TLC Run TLC plates in various solvent systems (e.g., EtOAc/Hex) Rf_check Analyze Rf values. Is target Rf between 0.25-0.35 with good spot separation? TLC->Rf_check Adjust_polarity Adjust solvent polarity. More polar if Rf is low, less polar if Rf is high. Rf_check->Adjust_polarity No Pack_column Pack column with silica gel and equilibrate with chosen eluent. Rf_check->Pack_column Yes Adjust_polarity->TLC Re-test Load_sample Load crude sample (dry or wet) onto the column. Pack_column->Load_sample Run_column Run column with optimized eluent. Collect fractions. Load_sample->Run_column TLC_fractions Spot collected fractions on a TLC plate to identify pure product. Run_column->TLC_fractions Combine Combine pure fractions and concentrate. TLC_fractions->Combine Characterize Characterize final product (NMR, MS, etc.). Combine->Characterize

Caption: Workflow for optimizing flash column chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for achieving high purity but requires finding the right solvent and conditions.[7]

Issue 1: I can't find a suitable solvent for recrystallization.

Causality: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[7]

Solution: Solvent Screening

  • Place a small amount of your crude solid (10-20 mg) into several test tubes.

  • Add a small amount (~0.5 mL) of a different solvent to each tube (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, water, toluene).

  • Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.

  • Heat the tubes that did not dissolve the solid. If the solid dissolves completely upon heating, you have found a potential solvent.

  • Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath. Abundant crystal formation indicates a good solvent.

Pro-Tip: If you cannot find a single good solvent, try a binary solvent system (e.g., Ethanol/Water, Dichloromethane/Hexane). Dissolve your compound in a minimum of the "good" solvent (in which it is very soluble) while hot, then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.

Issue 2: My compound oiled out instead of crystallizing.

This happens when the solution becomes supersaturated at a temperature above the melting point of your compound (or a compound/solvent eutectic).

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add slightly more solvent than before to reduce the saturation level, then allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The tiny glass fragments can act as nucleation sites to initiate crystallization.[7]

  • Seed the Solution: Add a tiny crystal of pure product (if you have any) to the cooled solution to act as a template for crystal growth.[7]

  • Trituration: If oiling persists, remove the solvent and try trituration. This involves repeatedly washing/grinding the oil with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can often remove the oily impurities and induce the product to solidify.[2]

Recrystallization Troubleshooting Flow

G cluster_troubleshoot Troubleshooting Steps Start Dissolve crude solid in minimum hot solvent Cool Cool solution slowly to room temperature, then ice bath Start->Cool Result Did crystals form? Cool->Result Success Collect crystals by filtration. Wash with cold solvent and dry. Result->Success Yes Failure No crystals or oil formed Result->Failure No Scratch Try scratching the flask or adding a seed crystal Failure->Scratch Check_result Success? Scratch->Check_result Check_result->Success Yes Reheat Re-heat, add more solvent, and cool even slower Check_result->Reheat No Reheat->Cool Triturate Consider trituration with a non-polar solvent like cold ether Reheat->Triturate If oiling persists Chromatography If all else fails, purify by column chromatography Triturate->Chromatography If still impure

Caption: Decision tree for troubleshooting recrystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC as described in the troubleshooting guide. Aim for a product Rf of 0.25-0.35.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using the chosen eluent (slurry packing is recommended).

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like DCM or ethyl acetate). To this, add a small amount of silica gel and concentrate the mixture to a dry, free-flowing powder. This is "dry loading" and generally gives better separation. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the top of the column. Using positive pressure (from a pump or hand bellows), push the solvent through the column at a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Use TLC to analyze the collected fractions to determine which ones contain your pure product.

  • Concentration: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen recrystallization solvent in small portions while heating the flask (e.g., on a hot plate) and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely, either by continuing to pull a vacuum over them or by placing them in a vacuum oven.

References

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). Molecules. [Link]

  • Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography. (2001). Journal of Chromatography A. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). Molecules. [Link]

  • Recrystallization. (2020). Professor Dave Explains, YouTube. [Link]

  • Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. (N/A). CORE. [Link]

  • Chromatography. (N/A). Teledyne ISCO. [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Isoquinoline-Derived Diene Esters and Quinolin-2(1H)-ylidene-Substituted 1,5-Diones from Enynones and (Iso) Quinoline N-Oxides. (2022). Organic Letters. [Link]

  • Methods of isolation and determination of isoquinoline alkaloids. (1989). Acta Universitatis Palackianae Olomucensis Facultatis Medicae. [Link]

  • Crystal structure of 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione. (2012). Acta Crystallographica Section E. [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. (2012). Organic Letters. [Link]

  • Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. (2009). Journal of Medicinal Chemistry. [Link]

  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. (2022). The Journal of Organic Chemistry. [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health. [Link]

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid-Catalyzed Asymmetric Addition of Indoles to 4-Arylideneisoquinoline-1,3(2H,4H)-diones. (N/A). The Royal Society of Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (N/A). Pharmaguideline. [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. (2020). Beilstein Journals. [Link]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. (2013). Acta Crystallographica Section E. [Link]

Sources

Technical Support Center: Improving the Selectivity of 7-Methoxyisoquinoline-1,3(2H,4H)-dione Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-methoxyisoquinoline-1,3(2H,4H)-dione and related scaffolds. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address the common challenges encountered when aiming to enhance the selectivity of these potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Critical Quest for PARP-1 Selectivity

The this compound scaffold is a validated pharmacophore for inhibiting PARP enzymes, which are critical for cellular responses to DNA damage.[1] The therapeutic strategy of PARP inhibition is centered on the concept of "synthetic lethality," where inhibiting PARP-1 in cancers with pre-existing defects in other DNA repair pathways (like BRCA1/2 mutations) leads to selective cancer cell death.[2][3]

While first-generation PARP inhibitors effectively target both PARP-1 and its close homolog PARP-2, this lack of discrimination is a significant clinical concern. The concomitant inhibition of PARP-2 is not essential for the synthetic lethal effect but is linked to hematological toxicities, which can limit dosing and combination therapy options.[4][5][6] Therefore, developing next-generation inhibitors with high selectivity for PARP-1 over PARP-2 is a central goal in modern oncology drug discovery to widen the therapeutic window and improve patient outcomes.[5][7] This guide provides troubleshooting advice and protocols to aid in this endeavor.

Frequently Asked Questions (FAQs)

Q1: Why is high selectivity for PARP-1 over PARP-2 so important for the next generation of inhibitors?

A: The primary driver for developing PARP-1 selective inhibitors is to improve the safety profile and therapeutic index of this drug class.[6] The key reasons are:

  • Reduced Toxicity: Hematological toxicity (e.g., anemia, neutropenia) observed with first-generation, non-selective PARP inhibitors is strongly associated with PARP-2 inhibition.[5] By sparing PARP-2, highly selective PARP-1 inhibitors are expected to have fewer dose-limiting toxicities.

  • Maintained Efficacy: The foundational "synthetic lethality" mechanism in cancers with homologous recombination deficiency (HRD), such as those with BRCA mutations, is mediated primarily through the inhibition of PARP-1.[5][7] PARP-2 is not considered essential for this therapeutic effect. Therefore, a selective inhibitor can maintain or even enhance efficacy while reducing side effects.

  • Improved Combination Potential: A better safety profile allows for more effective combination therapies. PARP inhibitors are often combined with DNA-damaging chemotherapies, and reducing overlapping toxicities (like myelosuppression) is critical for a successful combination regimen.[3]

Q2: My lead compound based on the this compound scaffold is a potent PARP inhibitor but shows poor selectivity (PARP-1 vs. PARP-2). Where should I start my medicinal chemistry effort?

A: This is a common challenge. The high degree of homology in the catalytic domains of PARP-1 and PARP-2 makes achieving selectivity difficult. However, subtle structural differences can be exploited.

First, consider the following logical workflow for your medicinal chemistry campaign:

cluster_0 Medicinal Chemistry Strategy for Selectivity A Start: Potent, Non-selective Isoquinolinedione Core B Analyze PARP-1/PARP-2 Structural Overlays A->B C Identify Key Amino Acid Differences (e.g., Ser904/Ala898) B->C Structural Biology D Hypothesis: Design modifications to exploit these differences C->D E Synthesize Analogs: Explore substitutions on the isoquinolinedione core D->E Rational Design F Screening Cascade: 1. PARP-1/PARP-2 Enzymatic Assay 2. Cellular PARylation Assay 3. Off-target Profiling (Kinases) E->F Iterative Synthesis G Analyze SAR: Correlate structural changes with selectivity index F->G Data Analysis G->D Refine Hypothesis H Lead Optimization: Refine promising hits for ADME/PK properties G->H Promising SAR I End: Selective Lead Candidate H->I

Caption: Medicinal chemistry workflow for improving inhibitor selectivity.

Key structural insights from literature suggest focusing on modifications that can interact with residues that differ between PARP-1 and PARP-2. A critical difference lies in the NAD+ binding pocket: Ser904 in PARP-1 is an Alanine (Ala898) in PARP-2 .[8] This provides a key opportunity:

  • Exploit the Ser/Ala difference: Design substituents that can form a hydrogen bond with the hydroxyl group of Ser904 in PARP-1. This interaction would be absent in PARP-2, potentially conferring selectivity.

  • Probe the "Secondary Site": Researchers have identified a "secondary site" or selective binding pocket that can be targeted. Introducing larger, rigid hydrophobic moieties may enhance shape complementarity with unique regions of the PARP-1 binding pocket.[4][7]

  • Constrain Flexible Linkers: If your molecule has flexible linkers, constraining them into cyclic structures can reduce the entropic penalty of binding and lock the molecule into a conformation that is more favorable for the PARP-1 active site over PARP-2.[9]

Q3: What are the standard assays I need to run to determine the selectivity profile of my inhibitors?

A: A tiered approach is recommended to build a comprehensive selectivity profile.

  • Biochemical Enzymatic Assays: This is the first and most direct measurement. You must determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) against purified human recombinant PARP-1 and PARP-2 enzymes.[10] Colorimetric or chemiluminescent ELISA-based formats are common and commercially available.[10][11] These assays measure the incorporation of ADP-ribose into a histone substrate.[10]

  • Cellular Target Engagement Assays: It's crucial to confirm that your inhibitor engages the target in a cellular context. A common method is to treat cells with a DNA-damaging agent (like H₂O₂) to activate PARP, and then measure the formation of poly(ADP-ribose) (PAR) chains via Western Blot or immunofluorescence. A potent inhibitor will block this PARylation.[12]

  • Cellular Proliferation/Viability Assays: Test your inhibitors in cancer cell lines with known DNA repair defects (e.g., BRCA1-mutant MX-1 or MDA-MB-436 cells) and in BRCA-proficient cells.[8][12] This confirms the "synthetic lethality" mechanism of action.

  • Off-Target Profiling: To ensure your selectivity improvements are not introducing new liabilities, screen your lead compounds against a panel of other enzymes, particularly protein kinases. Some PARP inhibitors have been shown to have off-target effects on kinases like DYRK1A/B, PIM, and CDK16.[13][14]

Q4: How do I calculate and interpret the selectivity of my compounds from IC50 data?

A: Selectivity is typically expressed as a Selectivity Index (SI) . It is a simple ratio of the IC50 values for the off-target versus the on-target enzyme. When aiming for PARP-1 selectivity, the calculation is:

SI = IC50 (PARP-2) / IC50 (PARP-1)

A higher SI value indicates greater selectivity for PARP-1. An SI > 100 is often considered a good starting point for a highly selective inhibitor.[1]

Example Data Interpretation:

Compound IDScaffold ModificationPARP-1 IC50 (nM)PARP-2 IC50 (nM)Selectivity Index (PARP-2/PARP-1)
Lead-001 Unsubstituted2.13.81.8
SEL-004 Added H-bond donor1.5165110
SEL-009 Added bulky hydrophobic group5.59517.3
Olaparib Reference Compound1.91.20.6

Troubleshooting Experimental Challenges

Problem: My IC50 values from the biochemical PARP enzymatic assay are highly variable between experiments.
  • Potential Cause 1: Reagent Quality/Consistency.

    • Solution: Ensure your NAD+ substrate is fresh; it can degrade over time. Use a consistent lot of recombinant PARP enzyme and activated DNA for each set of experiments. Always run a reference inhibitor (e.g., Olaparib) in parallel on every plate to monitor assay performance and allow for plate-to-plate normalization.

  • Potential Cause 2: Assay Timing and Temperature.

    • Solution: PARP enzymes can be highly active. Ensure that the reaction is stopped consistently across all wells and that the incubation time is within the linear range of the assay. Pre-warm all reagents to the reaction temperature (e.g., 25°C or 37°C) before starting the reaction to avoid temperature gradients across the plate.

  • Potential Cause 3: Inhibitor Solubility.

    • Solution: Poorly soluble compounds can precipitate in the assay buffer, leading to inaccurate and variable results. Confirm the solubility of your compounds in the final assay buffer concentration. If needed, adjust the percentage of DMSO (typically kept at ≤1%) or add a small amount of a non-interfering surfactant like Tween-20.

Problem: My inhibitor is potent in the biochemical assay but shows weak activity in the cellular PARylation assay.
  • Potential Cause 1: Poor Cell Permeability.

    • Solution: The isoquinolinedione scaffold may need optimization to balance the physicochemical properties required for cell membrane penetration (e.g., LogP, polar surface area). Consider medicinal chemistry strategies to mask highly polar groups or reduce molecular weight. You can also perform a Caco-2 permeability assay to directly measure cell penetration.

  • Potential Cause 2: Compound Efflux.

    • Solution: The compound may be a substrate for cellular efflux pumps like P-glycoprotein (P-gp). Test for this by co-incubating your inhibitor with a known efflux pump inhibitor (e.g., verapamil). If cellular activity is restored, your compound is likely being pumped out of the cell.

  • Potential Cause 3: High Plasma Protein Binding.

    • Solution: If the cell culture medium contains high levels of serum (e.g., 10% FBS), your compound may be binding to proteins like albumin, reducing the free concentration available to enter the cells. Repeat the assay in low-serum media or perform a plasma protein binding assay to quantify this effect.

Detailed Experimental Protocols

Protocol 1: In Vitro PARP-1/PARP-2 Colorimetric Inhibition Assay

This protocol provides a framework for determining the IC50 values of test compounds against PARP-1 and PARP-2.

Materials:

  • Recombinant Human PARP-1 or PARP-2 Enzyme

  • Histone-coated 96-well strip plate

  • Activated DNA (e.g., nicked calf thymus DNA)

  • NAD+ substrate

  • Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Biotinylated-NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • HRP colorimetric substrate (e.g., TMB)

  • Stop Solution (e.g., 1M HCl)

  • Test compounds and reference inhibitor (Olaparib) dissolved in 100% DMSO.

Workflow Diagram:

cluster_0 PARP Inhibition Assay Workflow A 1. Coat Plate with Histone (Substrate) B 2. Add PARP Enzyme, Activated DNA, and Test Compound A->B C 3. Initiate Reaction: Add NAD+/Biotin-NAD+ Mix B->C D 4. Incubate (e.g., 60 min at 25°C) C->D E 5. Wash Plate D->E F 6. Add Streptavidin-HRP E->F G 7. Incubate and Wash F->G H 8. Add Colorimetric Substrate (TMB) G->H I 9. Add Stop Solution H->I J 10. Read Absorbance (450 nm) I->J

Caption: Step-by-step workflow for a colorimetric PARP assay.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of your test compounds and reference inhibitor in 100% DMSO. A typical starting concentration is 1000x the final desired concentration.

  • Reaction Setup: To each well of the histone-coated plate, add Assay Buffer, PARP enzyme (1 or 2), and activated DNA.

  • Inhibitor Addition: Add 1 µL of the serially diluted compounds to the appropriate wells (final DMSO concentration should be 1%). Include "No Inhibitor" (100% activity) and "No Enzyme" (background) controls.

  • Initiate Reaction: Add the NAD+/Biotin-NAD+ mixture to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Wash the plate 3 times with a wash buffer (e.g., PBS-T).

    • Add Streptavidin-HRP diluted in blocking buffer and incubate for 30 minutes.

    • Wash the plate 3 times.

    • Add TMB substrate and incubate in the dark until sufficient color develops (5-15 minutes).

  • Read Plate: Add Stop Solution to quench the reaction. Read the absorbance at 450 nm on a microplate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the "No Inhibitor" control (100% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]

  • Wang, Y., et al. (n.d.). The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

  • ACS Publications. (n.d.). The Promise of Selective PARP1 Inhibitors in Cancer Therapy. [Link]

  • Future Medicine. (n.d.). Design, development, and therapeutic applications of PARP-1 selective inhibitors. [Link]

  • Li, X., et al. (n.d.). Design of Selective PARP-1 Inhibitors and Antitumor Studies. Journal of Medicinal Chemistry. [Link]

  • Tutt, A. N., et al. (2022). PARP Inhibitor Applicability: Detailed Assays for Homologous Recombination Repair Pathway Components. Clinical Cancer Research. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • ResearchGate. (n.d.). On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. [Link]

  • Mateo, J., et al. (2021). Identifying patients eligible for PARP inhibitor treatment: from NGS-based tests to 3D functional assays. npj Precision Oncology. [Link]

  • Antolin, A. A., et al. (n.d.). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. [Link]

  • ResearchGate. (n.d.). Structure-activity relationships in vitro. [Link]

  • bioRxiv. (n.d.). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. [Link]

  • PubMed. (2022). Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2. [Link]

  • PubMed Central. (n.d.). Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. [Link]

  • ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. [Link]

  • PubMed Central. (n.d.). Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors. [Link]

  • bioRxiv. (n.d.). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. [Link]

  • PubMed. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. [Link]

  • MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link]

  • OncLive. (2012). The PARP Inhibitors: Down But Not Out. [Link]

  • PubMed Central. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]

  • PubMed. (n.d.). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors: Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. [Link]

  • PubMed. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. [Link]

  • PubMed. (n.d.). Imidazoquinolinone, imidazopyridine, and isoquinolindione derivatives as novel and potent inhibitors of the poly(ADP-ribose) polymerase (PARP). [Link]

  • PubMed Central. (n.d.). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]

  • ResearchGate. (n.d.). A novel class of substituted spiro [quinazoline-2,1'-cyclohexane] derivatives as effective PARP-1 inhibitors: Molecular modeling, synthesis, cytotoxic and enzyme assay evaluation. [Link]

  • MDPI. (2020). Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells. [Link]

  • PubMed Central. (n.d.). Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. [Link]

  • PubMed Central. (n.d.). Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. [Link]

Sources

Overcoming challenges in the alkylation of isoquinoline-1,3(2H,4H)-diones

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Alkylation of Isoquinoline-1,3(2H,4H)-diones

Introduction: The Synthetic Challenge and Opportunity

The isoquinoline-1,3(2H,4H)-dione, or homophthalimide, scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Alkylation of this nucleus is a critical transformation for generating molecular diversity and tuning pharmacological properties. However, the inherent chemical nature of the dione system presents significant challenges. The molecule is an ambident nucleophile, possessing three potential sites for alkylation: the nitrogen atom (N-alkylation), the enolizable oxygen atom (O-alkylation), and the C4 carbon atom (C-alkylation).

Controlling the regioselectivity of this reaction is paramount and is frequently the source of experimental frustration, leading to low yields, product mixtures, and purification difficulties. This guide provides a deep dive into the mechanistic principles governing this reaction and offers practical, field-proven troubleshooting strategies to empower researchers to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the alkylation of isoquinoline-1,3(2H,4H)-diones.

Q1: I'm getting a mixture of products. What is happening? A1: You are observing competitive alkylation at multiple sites. The isoquinoline-1,3(2H,4H)-dione, upon deprotonation, forms an ambident enolate with nucleophilic character at the N, O, and C4 positions. The ratio of N-, O-, and C-alkylated products is highly dependent on your choice of base, solvent, temperature, and alkylating agent.

Q2: My reaction yield is consistently low, even though my starting material is consumed. A2: Low yields in the presence of full starting material consumption often point to the formation of undesired side products or product degradation. The most common issue is a lack of regioselectivity. If you are targeting C4-alkylation, for example, concurrent N- and O-alkylation will divert material and lower the yield of your desired product. Another possibility is that the product is unstable under the reaction or workup conditions.[3]

Q3: Why am I getting O-alkylation instead of the C-alkylation I want? A3: O-alkylation is favored by conditions that align with Hard and Soft Acid-Base (HSAB) theory. The enolate oxygen is a "hard" nucleophile. If you use a "hard" electrophile (e.g., dimethyl sulfate, alkyl tosylates) and conditions that favor the free oxygen anion (e.g., dissociating solvents, certain counter-ions), O-alkylation becomes more probable.[4] Standard Mitsunobu conditions are also known to favor O-alkylation for similar scaffolds.[5][6]

Q4: How can I favor N-alkylation? A4: N-alkylation is often achieved under conditions that do not involve strong bases for full enolate formation. Treating the isoquinolinedione with a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, followed by the addition of an alkyl halide, typically favors substitution on the nitrogen atom.[7][8][9] This proceeds via a more direct S_N2-type attack from the nitrogen lone pair.

Q5: My product seems to be decomposing during column chromatography on silica gel. What can I do? A5: The acidic nature of standard silica gel can cause degradation of sensitive compounds, including some dione derivatives.[10] Consider the following alternatives:

  • Deactivated Silica: Pre-treat your silica gel by slurrying it with a solvent containing 1-2% triethylamine, then remove the solvent before packing the column.

  • Alternative Stationary Phases: Use neutral or basic alumina, or for very sensitive compounds, consider Florisil or reverse-phase (C18) chromatography.[10]

  • Non-Chromatographic Purification: If the product is a stable solid, recrystallization is often the best method to achieve high purity.[11][12]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific problems encountered during the alkylation reaction.

Core Problem: Poor Regioselectivity (Controlling C- vs. N- vs. O-Alkylation)

The central challenge is directing the alkylating agent to the desired position. The outcome is a classic case of kinetic versus thermodynamic control.[13][14]

The key intermediate is the enolate formed upon deprotonation. From this single intermediate, three pathways diverge.

G cluster_0 Reaction Conditions Base Base (e.g., LDA, NaH, K₂CO₃) Enolate Ambident Enolate Solvent Solvent (e.g., THF, DMF) Temp Temperature (e.g., -78°C, RT) Electrophile Electrophile (R-X) (e.g., MeI, BnBr) Start Isoquinoline-1,3-dione Start->Enolate Deprotonation C_Product C4-Alkylated Product (Kinetic Control) Enolate->C_Product Softer R-X Low Temp Bulky Base N_Product N-Alkylated Product Enolate->N_Product Weaker Base Higher Temp O_Product O-Alkylated Product (Hard-Hard Interaction) Enolate->O_Product Harder R-X Mitsunobu Cond.

Caption: Competing N-, O-, and C-alkylation pathways.

Problem EncounteredPotential Cause(s)Suggested Solutions & Scientific Rationale
Dominant O-Alkylation 1. Hard Electrophile: Using reagents like alkyl sulfates or tosylates. 2. Reaction Conditions: Conditions favoring the dissociated enolate oxygen.1. Switch to a "Softer" Electrophile: Use alkyl iodides or bromides (R-I, R-Br). The softer electrophile will preferentially bond with the softer C4 or N atoms over the hard oxygen.[4] 2. Modify Solvent/Counter-ion: Use less dissociating solvents like THF instead of DMSO. The association of the metal counter-ion (e.g., Li⁺) with the oxygen can disfavor O-alkylation.
Mixture of C4- and N-Alkylation 1. Thermodynamic Equilibration: Reaction run at too high a temperature or for too long, allowing the initially formed kinetic C4-product to revert and form the more stable N-alkylated product. 2. Inappropriate Base: A base that is not bulky enough or used at a temperature that allows for equilibrium.1. Enforce Kinetic Control: Use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) or KHMDS in an anhydrous polar aprotic solvent like THF. 2. Lower the Temperature: Perform the deprotonation and alkylation at low temperatures (e.g., -78 °C) to trap the kinetic C4-alkylated product before it can equilibrate.[13][15]
Reaction Stalls / Low Conversion 1. Insufficiently Strong Base: The pKa of the C4 proton is ~11-13. Bases like K₂CO₃ may not be strong enough for complete deprotonation to drive C4-alkylation. 2. Poorly Reactive Electrophile: Sterically hindered or electronically deactivated alkylating agents (e.g., secondary halides) react slowly.[16] 3. Moisture in Reaction: Protic contaminants will quench the base and enolate.1. Use a Stronger Base: For C4-alkylation, switch to NaH (pKa of H₂ ~36) or LDA (pKa of diisopropylamine ~36). 2. Use a More Reactive Electrophile: Convert the alkyl chloride/bromide to the corresponding iodide in situ using catalytic NaI or KI (Finkelstein reaction). 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly distilled, anhydrous solvents.
Desired C4-Product is Contaminated with Dialkylated Byproduct 1. Excess Base or Electrophile: Using more than one equivalent of base can lead to deprotonation of the mono-alkylated product, followed by a second alkylation.1. Stoichiometric Control: Use precisely 1.0 equivalent of a strong base (LDA, NaH). 2. Inverse Addition: Add the generated enolate solution slowly to the solution of the alkylating agent to ensure the electrophile is never in deficit.

Part 3: Optimized Experimental Protocols

These protocols provide a starting point for achieving regioselective alkylation. Optimization for specific substrates is likely required.

Protocol 1: General Procedure for Selective C4-Alkylation (Kinetic Control)

This protocol is designed to favor the formation of the less-substituted, kinetically-derived enolate for subsequent alkylation at the C4 position.

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the isoquinoline-1,3(2H,4H)-dione (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of Lithium Diisopropylamide (LDA) (1.05 eq., commercially available or freshly prepared) dropwise via syringe. Stir the resulting solution at -78 °C for 1 hour.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, then let it warm slowly to room temperature overnight.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (using deactivated silica if necessary) or recrystallization.

Protocol 2: General Procedure for Selective N-Alkylation

This protocol avoids strong bases, favoring direct S_N2 attack at the nitrogen atom, which is often the thermodynamic product.

  • Preparation: To a round-bottom flask, add the isoquinoline-1,3(2H,4H)-dione (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.

  • Alkylation: Add the alkyl halide (1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-12 hours, monitoring by TLC.

  • Workup: Cool the reaction to room temperature and pour it into a beaker of cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving alkylation issues.

G Start Start Alkylation Experiment TLC Analyze Crude Reaction by TLC/LCMS Start->TLC Yield Is Yield > 50% and Regioselectivity > 90%? TLC->Yield Success Purify Product Yield->Success Yes NoConv Problem: No/Low Conversion Yield->NoConv No, Low Conversion Mix Problem: Product Mixture Yield->Mix No, Mixture CheckBase Action: 1. Use stronger base (NaH, LDA) 2. Ensure anhydrous conditions NoConv->CheckBase Check Reagents CheckRX Action: 1. Use more reactive halide (R-I) 2. Increase temperature/time NoConv->CheckRX Check Conditions Selectivity What is the major undesired product? Mix->Selectivity CheckBase->TLC Re-run CheckRX->TLC Re-run O_Alk O-Alkylation Selectivity->O_Alk O-Product N_Alk N-Alkylation (targeting C4) Selectivity->N_Alk N-Product Fix_O Action: 1. Use softer electrophile (R-I) 2. Avoid Mitsunobu conditions O_Alk->Fix_O Fix_N Action: 1. Use bulky base (LDA) 2. Lower temp to -78°C N_Alk->Fix_N Fix_O->TLC Re-run Fix_N->TLC Re-run

Caption: A logical workflow for troubleshooting alkylation reactions.

References

  • Fan, R., et al. (2020). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Retrieved from [Link]

  • Various Authors. (2021). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (1989). Purification of isoquinoline. JPH01153679A.
  • Beilstein Journals. (2018). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Royal Society of Chemistry. (2016). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric Acid Catalyzed Asymmetric Reduction of 4-Aryliminoisoquinoline-1,3-diones. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Direct 1,4-difunctionalization of isoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • Ferrer, S., et al. (2002). N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • YouTube. (2022). Regioselectivity of alkylation reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of cyclic imides under different conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic imides synthesis via N-alkylation of activated halides. Retrieved from [Link]

  • Molecules. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Available at: [Link]

  • ResearchGate. (n.d.). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Retrieved from [Link]

  • ResearchGate. (n.d.). C-alkylation versus N-alkylation. Retrieved from [Link]

  • Lian, W., et al. (2025). Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2013). Extraction and Purification of Isoquinoline from Wash Oil. Retrieved from [Link]

  • National Institutes of Health. (2015). A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective alkylation of unsymmetrical ketones. Retrieved from [Link]

  • Reddit. (2025). Purification of Quinoline-3,4-diones. Retrieved from [Link]

  • Molecules. (2009). Alkylation of 2,4-(1H,3H)-Quinazolinediones with Dialkyl Carbonates Under Microwave Irradiations. Available at: [Link]

  • Química Orgánica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Retrieved from [Link]

Sources

Navigating the Challenges of 2-Hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising, yet challenging, class of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you navigate the cytotoxic effects of these compounds in your in vitro experiments.

Introduction: The Double-Edged Sword of 2-Hydroxyisoquinoline-1,3(2H,4H)-diones

2-Hydroxyisoquinoline-1,3(2H,4H)-dione and its derivatives have garnered significant interest, primarily as potent inhibitors of viral enzymes like HIV-1 integrase.[1] Their mechanism of action often involves the chelation of metal ions essential for enzymatic activity. However, this potent biochemical activity is frequently accompanied by significant cellular cytotoxicity, a major hurdle in their development as therapeutic agents.[1] Understanding and mitigating this cytotoxicity is paramount for advancing your research.

This guide will equip you with the knowledge to identify, understand, and address the common challenges associated with the cytotoxicity of these compounds.

Troubleshooting Guides: A Problem-Solution Approach

This section is structured to provide direct answers to specific issues you may encounter during your experiments.

Issue 1: High and Variable Background Cytotoxicity in Control Wells

Question: I'm observing significant cell death in my vehicle control wells (e.g., DMSO), even at low concentrations. What could be the cause, and how can I fix it?

Answer: This is a common and frustrating issue that can obscure your experimental results. The root cause often lies in the physicochemical properties of the compounds and their interaction with your experimental system.

Possible Causes & Troubleshooting Steps:

  • Compound Precipitation: 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives can have poor aqueous solubility. When diluted from a high-concentration stock (usually in DMSO) into an aqueous cell culture medium, they can precipitate out of solution. These fine precipitates can cause mechanical damage to cells or present as a high localized concentration, leading to non-specific cytotoxicity.

    • Visual Inspection: Before adding your compound to the cells, visually inspect the diluted solution for any signs of cloudiness or precipitate. Hold it up to a light source for better visibility.

    • Solubility Enhancement: If you suspect precipitation, consider the following:

      • Optimize Solvent Concentration: While you want to keep the final DMSO concentration low (ideally ≤ 0.5%) to avoid solvent toxicity, a slightly higher concentration might be necessary to maintain solubility. Always run a vehicle-only toxicity curve to determine the maximum tolerable DMSO concentration for your specific cell line.

      • Sonication: Briefly sonicate your stock solution before further dilution to break up any aggregates.

      • Warming: Gently warm your diluted compound solution to 37°C before adding it to your cells.

  • Solvent Toxicity: While DMSO is a widely used solvent, some cell lines are particularly sensitive to it.

    • Titrate Your Solvent: Perform a dose-response experiment with your solvent alone to determine the highest non-toxic concentration for your cells.

  • Contamination: Never rule out the possibility of contamination in your compound stock or cell culture.

    • Sterile Filtration: Filter your stock solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.

    • Mycoplasma Testing: Regularly test your cell lines for mycoplasma contamination, as this can affect cellular health and response to treatment.

Issue 2: Discrepancy Between Antiviral Activity (EC50) and Cytotoxicity (CC50)

Question: My compound shows potent antiviral activity at a low concentration, but it's also highly cytotoxic at a slightly higher concentration, resulting in a narrow therapeutic window. How can I differentiate between a true antiviral effect and cytotoxicity-induced reduction in viral replication?

Answer: This is a critical aspect of antiviral drug development. A narrow therapeutic window can make a compound unviable for further development. Here's how to dissect the issue:

Interpreting the Data:

The Selectivity Index (SI) is a crucial parameter, calculated as CC50 / EC50 . A higher SI value (generally ≥ 10) is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cells.[2]

Troubleshooting Steps:

  • Time-of-Addition Experiments: To confirm that your compound is targeting a specific stage of the viral life cycle, perform a time-of-addition experiment. By adding the compound at different time points post-infection, you can determine if it inhibits entry, replication, or late-stage events. A specific window of activity suggests a true antiviral mechanism, whereas a general decrease in signal regardless of addition time may point towards a cytotoxicity-driven effect.

  • Orthogonal Assays: Use a different assay to confirm your findings. For example, if you are using a reporter virus assay, validate your results with a plaque reduction assay or qPCR to measure viral RNA levels.

  • Microscopic Examination: Always visually inspect your cells under a microscope. Look for signs of cytotoxicity, such as changes in morphology (rounding, detachment), even at concentrations where you observe antiviral activity.

  • Mechanism of Action Studies: Investigate the underlying mechanism of cytotoxicity. If your compound induces apoptosis or necrosis at concentrations close to its EC50, the antiviral effect may be a secondary consequence of cell death.

Issue 3: Suspected Assay Interference

Question: My results from a colorimetric or fluorometric cytotoxicity assay (e.g., MTT, resazurin) are inconsistent or show high background. Could my compound be interfering with the assay itself?

Answer: Yes, this is a significant possibility, especially with quinone-like structures which can be redox-active.

Troubleshooting Steps:

  • Cell-Free Controls: Run a control experiment without cells. Add your compound to the cell culture medium, followed by the assay reagent. If you observe a color change or fluorescence, your compound is directly interacting with the assay components.[3]

  • Use a Different Assay: If interference is confirmed, switch to an assay with a different detection method. For example, if you suspect interference with a metabolic assay like MTT, try a membrane integrity assay like LDH release or a dye-based method like Trypan Blue exclusion.

  • Image-Based Cytotoxicity Assessment: High-content imaging can provide a more reliable measure of cytotoxicity by directly counting live and dead cells based on nuclear morphology and membrane integrity dyes.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity for 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives?

A1: While research is ongoing, evidence suggests that the cytotoxicity of this class of compounds may be multifactorial. A key proposed mechanism involves the generation of Reactive Oxygen Species (ROS) .[4][5] The quinone-like core structure can undergo redox cycling, leading to the production of superoxide anions and other ROS.[5] This oxidative stress can then trigger downstream events, including:

  • Mitochondrial Dysfunction: ROS can damage mitochondrial components, leading to a loss of mitochondrial membrane potential and initiating the intrinsic apoptotic pathway.

  • Caspase Activation: Oxidative stress can lead to the activation of executioner caspases, such as caspase-3, a key mediator of apoptosis.[4][5] Interestingly, some related isoquinoline-1,3,4-trione derivatives have been shown to directly inactivate caspase-3 through ROS-mediated oxidation of its catalytic cysteine residue.[4]

Q2: How can I reduce the cytotoxicity of my lead 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivative?

A2: Mitigating cytotoxicity often involves a structure-activity relationship (SAR) approach. Here are some strategies that have been explored for related isoquinolone derivatives:[6]

  • Modifications to the Phenyl Ring: Altering substituents on the phenyl ring can impact both antiviral activity and cytotoxicity.

  • Substitution at the Methoxy Groups: Changes to the methoxy groups have been shown to influence the cytotoxicity profile.

  • Alkylation at Different Positions: Introducing or modifying alkyl groups at various positions on the isoquinoline scaffold can modulate the compound's properties.[1]

A systematic medicinal chemistry effort is often required to uncouple the desired antiviral activity from the off-target cytotoxicity.

Q3: What are some key considerations for setting up a cytotoxicity assay for these compounds?

A3:

  • Cell Line Selection: The choice of cell line is critical, as cytotoxicity can be cell-type specific. It's advisable to test your compounds in multiple cell lines, including the one used for your antiviral assays and a non-target cell line to assess general toxicity.

  • Concentration Range: Use a wide range of concentrations to generate a complete dose-response curve. This will allow for the accurate determination of the CC50 value.

  • Incubation Time: Cytotoxicity can be time-dependent. Consider performing assays at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the cytotoxic effect.

  • Appropriate Controls: Always include positive (a known cytotoxic compound) and negative (vehicle) controls in your experiments.

Data Presentation: Cytotoxicity of Isoquinolone Derivatives

The following table summarizes the 50% cytotoxic concentration (CC50) of various isoquinolone derivatives in Madin-Darby Canine Kidney (MDCK) cells, as reported in the literature. This data can serve as a reference for the expected range of cytotoxicity for this class of compounds.

CompoundR-Group ModificationsCC50 in MDCK cells (µM)Reference
1 7,8-dimethoxy-2-methyl-3-(6-ethylbenzo[d][3][4]dioxol-5-yl)isoquinolin-1(2H)-one39.0[6]
17 6-methoxy derivative of a related scaffold109.0[6]
18 Ethylene substitution at 2' position of R240.3[6]
19 Hydroxyethyl substitution at 2' position of R2>300[6]
21 Modified dimethoxy derivative>300[6]

Note: The compounds listed are isoquinolone derivatives and not strictly 2-hydroxyisoquinoline-1,3(2H,4H)-diones. This data is presented to provide a general understanding of how structural modifications can influence cytotoxicity within a related chemical class.

Experimental Protocols & Workflows

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1

This protocol provides a method to assess mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm) using the fluorescent dye JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Materials:

  • JC-1 dye

  • DMSO

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • FCCP or CCCP (protonophore for positive control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate (for plate reader) or a larger vessel (for flow cytometry) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with your 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives at various concentrations for the desired time. Include a vehicle control and a positive control (e.g., 10 µM FCCP for 15-30 minutes).

  • JC-1 Staining:

    • Prepare a 2 µM JC-1 working solution in pre-warmed cell culture medium.

    • Remove the compound-containing medium from the cells and wash once with warm PBS.

    • Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

  • Fluorescence Measurement:

    • Plate Reader: Measure the fluorescence intensity of the red aggregates (Ex/Em ~560/595 nm) and green monomers (Ex/Em ~485/535 nm).

    • Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with appropriate filters for red and green fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence for each sample. A decrease in this ratio compared to the vehicle control indicates mitochondrial depolarization.

Protocol 2: Measurement of Caspase-3 Activity

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis. The assay utilizes a specific caspase-3 substrate (DEVD-pNA) which, when cleaved by active caspase-3, releases the chromophore p-nitroaniline (pNA) that can be quantified by measuring its absorbance at 405 nm.

Materials:

  • Cell lysis buffer

  • 2X Reaction Buffer

  • DTT (dithiothreitol)

  • DEVD-pNA substrate (4 mM)

  • Microplate reader

Procedure:

  • Induce Apoptosis: Treat your cells with the 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives to induce apoptosis. Include a positive control (e.g., staurosporine) and a negative control (untreated cells).

  • Cell Lysis:

    • Harvest the cells and pellet them by centrifugation.

    • Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

    • Centrifuge to pellet the cell debris and collect the supernatant (cytosolic extract).

  • Protein Quantification: Determine the protein concentration of each lysate to normalize the caspase activity.

  • Caspase-3 Assay:

    • In a 96-well plate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 50 µL of your cell lysate (containing 50-200 µg of protein) to the wells.

    • Add 5 µL of the DEVD-pNA substrate to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizing the Mechanisms and Workflows

Potential Mechanisms of Cytotoxicity

Compound 2-Hydroxyisoquinoline- 1,3(2H,4H)-dione Derivative ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Oxidative Damage Caspase Caspase-3 Inactivation/Activation ROS->Caspase Oxidative Modification Apoptosis Apoptosis Mito->Apoptosis Intrinsic Pathway Caspase->Apoptosis Execution Phase

Caption: Potential pathways of cytotoxicity induced by 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives.

Cytotoxicity Troubleshooting Workflow

Start High Cytotoxicity Observed Check_Precipitate Check for Compound Precipitation Start->Check_Precipitate Check_Interference Check for Assay Interference Check_Precipitate->Check_Interference No Optimize_Solubility Optimize Solubility Check_Precipitate->Optimize_Solubility Yes Orthogonal_Assay Use Orthogonal Assay Check_Interference->Orthogonal_Assay Yes True_Cytotoxicity Investigate Mechanism (ROS, Apoptosis, etc.) Check_Interference->True_Cytotoxicity No Orthogonal_Assay->Start Re-test Optimize_Solubility->Start Re-test

Caption: A logical workflow for troubleshooting high cytotoxicity in experiments.

Conclusion

The development of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives as therapeutic agents requires a thorough understanding of their cytotoxic properties. By systematically troubleshooting experimental challenges and employing a multi-faceted approach to assess cytotoxicity, researchers can gain valuable insights into the structure-activity relationships that govern both efficacy and toxicity. This guide provides a framework for addressing these challenges, with the ultimate goal of facilitating the development of safer and more effective drugs.

References

  • Du, J. Q., Wu, J., Zhang, H. J., Zhang, Y. H., Qiu, B. Y., Wu, F., Chen, Y. H., Li, J. Y., Nan, F. J., Ding, J. P., & Li, J. (2008). Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species. The Journal of biological chemistry, 283(44), 30205–30215. [Link]

  • Lee, C. K., Park, S. J., Lee, S. Y., Lee, S. Y., Kim, J. H., Lee, Y., & Lee, C. H. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Pharmaceuticals, 14(7), 650. [Link]

  • Chan, G. K., Klein, H. E., & On, K. F. (2013). A simple high-content cell viability assay for screening compounds that affect cell proliferation and survival. Journal of biomolecular screening, 18(1), 68-78.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]

  • Chen, Z., Wang, Y., Wang, Y., & Chen, T. (2016). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. BioMed research international, 2016, 8563865. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2018). Design and synthesis of novel quinazolinone–chalcone hybrids as potential apoptotic candidates targeting caspase-3 and PARP-1: in vitro, molecular docking, and SAR studies. RSC advances, 8(3), 1337-1352. [Link]

  • Ishikawa, Y., & Matsuo, S. (2013). 2-Hy-droxy-iso-quinoline-1,3(2H,4H)-dione. Acta crystallographica. Section E, Structure reports online, 69(Pt 8), o1312. [Link]

  • Sun, L., & Schols, D. (2020). EC50 versus CC50 curves associated with Table 3 for the 3 compounds tested against HCoV-229E and HCoV-OC43 in MRC5 cells. ResearchGate. [Link]

  • Du, J. Q., Wu, J., Zhang, H. J., Zhang, Y. H., Qiu, B. Y., Wu, F., Chen, Y. H., Li, J. Y., Nan, F. J., Ding, J. P., & Li, J. (2008). Isoquinoline-1,3,4-trione derivatives inactivate caspase-3 by generation of reactive oxygen species. The Journal of biological chemistry, 283(44), 30205–30215. [Link]

  • Pirc, K., & Ulrih, N. P. (2021). The Type and Source of Reactive Oxygen Species Influences the Outcome of Oxidative Stress in Cultured Cells. Antioxidants (Basel, Switzerland), 10(6), 933. [Link]

  • Lyublinskaya, O. G., Klementyeva, T. S., & Antonov, S. M. (2022). Resistance to H2O2-induced oxidative stress in human cells of different phenotypes. Redox biology, 50, 102245. [Link]

  • ResearchGate. (2022). 50% effective concentration (EC50) and 50% cytotoxicity.... ResearchGate. [Link]

  • Zare, M., Gholami, M., Iranshahi, M., & Sahebkar, A. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of toxicology and environmental health. Part A, 1–13. Advance online publication. [Link]

  • Dahlin, J. L., Auld, D. S., & Inglese, J. (2021). Nuisance compounds in cellular assays. Cell chemical biology, 28(3), 291–302. [Link]

  • Dahlin, J. L., Walters, M. A., & Inglese, J. (2014). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. SLAS discovery : advancing life sciences R & D, 19(10), 1465–1486. [Link]

  • Billamboz, M., Bailly, F., Cotelle, P., & Calmels, C. (2011). 2-hydroxyisoquinoline-1,3(2H,4H)-diones as inhibitors of HIV-1 integrase and reverse transcriptase RNase H domain: influence of the alkylation of position 4. European journal of medicinal chemistry, 46(2), 535–546. [Link]

  • Thordarson, P., Kyereme, J., & El-Gazzar, R. (2019). Evaluating the Cytotoxic Effects of Novel Quinone Compounds. Anticancer research, 39(11), 6061–6070. [Link]

Sources

Technical Support Center: Enhancing the Metabolic Stability of Isoquinoline-1,3(2H,4H)-dione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline-1,3(2H,4H)-dione compounds. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the optimization of metabolic stability for this important class of molecules. My aim is to blend established scientific principles with field-proven insights to help you navigate the complexities of drug metabolism and advance your discovery programs.

Introduction: The Metabolic Stability Hurdle for Isoquinoline-1,3(2H,4H)-diones

The isoquinoline-1,3(2H,4H)-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] However, like many nitrogen-containing heterocycles, these compounds can be susceptible to rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily.[2][3] Poor metabolic stability can lead to low oral bioavailability, short half-life, and high inter-individual variability, ultimately hindering the development of a promising drug candidate.

This guide will provide a structured approach to identifying and addressing metabolic liabilities in your isoquinoline-1,3(2H,4H)-dione series through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My isoquinoline-1,3(2H,4H)-dione compound shows high clearance in the liver microsomal stability assay. What are the likely metabolic "soft spots" on this scaffold?

A1: Understanding Potential Metabolic Liabilities

While the specific metabolic pathways can be highly dependent on the substitution pattern of your compound, we can predict likely "soft spots" based on general principles of CYP-mediated metabolism of N-heterocycles and related structures.[3]

Likely Metabolic Hotspots:

  • Aromatic Hydroxylation: The benzo portion of the isoquinoline ring system is susceptible to oxidation, particularly at electron-rich positions. The C-5, C-6, C-7, and C-8 positions are all potential sites for hydroxylation.

  • N-Dealkylation: If you have a substituent on the nitrogen atom (at the 2-position), this is a very common site for metabolism, especially for small alkyl groups.

  • Oxidation of Substituents: Any alkyl or aryl substituents on the core scaffold can be sites of metabolism. For example, benzylic positions on substituents are particularly prone to oxidation.

  • Oxidative Ring Opening: While less common for this specific scaffold, highly electron-rich derivatives could potentially undergo oxidative cleavage of the heterocyclic ring.

Troubleshooting Workflow for High Microsomal Clearance:

start High Clearance in Microsomal Assay metid Perform Metabolite Identification (LC-MS/MS) start->metid no_met No clear metabolites? Consider non-specific binding or chemical instability. metid->no_met No soft_spot Identify 'Soft Spot(s)' metid->soft_spot Yes block Block Metabolic Site(s) soft_spot->block retest Synthesize Analogs & Retest Stability block->retest success Improved Stability retest->success Successful fail Still High Clearance? Re-evaluate or consider alternative scaffolds. retest->fail Unsuccessful

Caption: Troubleshooting workflow for high microsomal clearance.

Q2: How do I perform a reliable liver microsomal stability assay for my compounds?

A2: Protocol for In Vitro Liver Microsomal Stability Assay

This assay is a cornerstone for early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. It provides an initial assessment of a compound's susceptibility to Phase I metabolism.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of your test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (human or other species of interest) on ice.

    • Prepare a NADPH regenerating system solution.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4) and the liver microsomal suspension.

    • Add the test compound to achieve a final concentration of typically 1 µM.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing the quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Troubleshooting Common Issues in Microsomal Stability Assays:

IssuePotential CauseSuggested Solution
Compound disappears too quickly (t½ < 5 min) High intrinsic clearance.Reduce incubation time points (e.g., 0, 1, 2, 5, 10 min).
No compound disappearance Low intrinsic clearance or assay failure.Run positive controls (e.g., testosterone, verapamil) to confirm enzyme activity. Check for compound precipitation.
High variability between replicates Pipetting errors, inconsistent quenching.Use automated liquid handlers if available. Ensure rapid and thorough mixing upon quenching.
Compound instability in the absence of NADPH Chemical instability in the buffer.Run a control incubation without the NADPH regenerating system. If instability is observed, investigate the buffer composition.
Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?

A3: Beyond Phase I Metabolism

This is a common and important observation. While liver microsomes are excellent for assessing Phase I (CYP-mediated) metabolism, hepatocytes are intact cells that contain both Phase I and Phase II metabolic enzymes, as well as transporters.[5]

Potential Reasons for Discrepancy:

  • Phase II Metabolism: Your compound may be rapidly conjugated by Phase II enzymes such as UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs). These enzymes are present in hepatocytes but not in standard microsomal preparations.

  • Transporter-Mediated Uptake: The compound may be actively transported into the hepatocytes, leading to a higher intracellular concentration and thus, a faster rate of metabolism.

  • Metabolism by Non-CYP Enzymes: Other enzymes present in the cytosol of hepatocytes, such as aldehyde oxidase (AO), could be responsible for the metabolism.

Troubleshooting Workflow for Microsome vs. Hepatocyte Discrepancy:

start Stable in Microsomes, Unstable in Hepatocytes phase2 Hypothesis: Phase II Metabolism start->phase2 transporter Hypothesis: Transporter Uptake start->transporter noncyp Hypothesis: Non-CYP Enzymes start->noncyp metid_hep Metabolite ID in Hepatocytes phase2->metid_hep inhibit_trans Run Assay with Transporter Inhibitors transporter->inhibit_trans inhibit_ao Run Assay with AO Inhibitors noncyp->inhibit_ao conjugate Identify Conjugates (e.g., Glucuronides, Sulfates) metid_hep->conjugate confirm Confirm Metabolic Pathway conjugate->confirm inhibit_trans->confirm inhibit_ao->confirm modify Modify Structure to Block Pathway confirm->modify

Caption: Investigating discrepancies between microsomal and hepatocyte stability.

Q4: How can I structurally modify my isoquinoline-1,3(2H,4H)-dione to improve its metabolic stability?

A4: Strategies for Enhancing Metabolic Stability

Once a metabolic soft spot is identified, several medicinal chemistry strategies can be employed to block or slow down the rate of metabolism.[6][7]

Common Modification Strategies:

  • Blocking Aromatic Hydroxylation:

    • Introduce Electron-Withdrawing Groups: Placing groups like -F, -Cl, or -CF3 on the aromatic ring can deactivate it towards oxidative metabolism.

    • Steric Hindrance: Introducing a bulky group near the site of hydroxylation can prevent the enzyme from accessing it.

  • Preventing N-Dealkylation:

    • Increase Steric Bulk: Replacing a small N-alkyl group (e.g., methyl) with a larger one (e.g., cyclopropyl, t-butyl) can hinder enzymatic cleavage.

    • Incorporate the Nitrogen into a Ring: If possible, forming a cyclic structure that includes the nitrogen can increase stability.

  • Bioisosteric Replacement:

    • Replace a metabolically labile group with a bioisostere that is more resistant to metabolism but retains the desired biological activity. For example, replacing a labile methoxy group with a fluorine atom.

  • Deuteration:

    • Replacing a hydrogen atom at a metabolic soft spot with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage, a key step in many CYP-mediated reactions. This is known as the kinetic isotope effect.

Data Summary: Impact of Modifications on Metabolic Stability (Hypothetical Data)

CompoundModificationt½ in HLM (min)
Lead CompoundNone8
Analog 1C-6 -H → -F25
Analog 2N-CH3 → N-cyclopropyl40
Analog 3C-6 -H → -CF3> 60
Q5: What are the best practices for identifying the metabolites of my compound?

A5: Metabolite Identification Using LC-MS/MS

Accurate metabolite identification is crucial for understanding the metabolic fate of your compound and for guiding rational drug design.[8][9] High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.

General Workflow for Metabolite Identification:

  • Sample Generation: Incubate your compound in a metabolically active system (e.g., liver microsomes or hepatocytes) for a sufficient duration to generate metabolites.

  • LC-MS/MS Analysis:

    • Analyze the incubation samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both full scan mode to detect potential metabolites and in tandem MS (MS/MS) mode to obtain fragmentation patterns.

  • Data Processing:

    • Use metabolite identification software to search for predicted metabolites (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) and compare retention times with the parent compound.

    • Manually inspect the data for unexpected metabolites.

  • Structural Elucidation:

    • Interpret the MS/MS fragmentation patterns of the parent compound and its metabolites to pinpoint the site of modification.

    • If necessary, synthesize the suspected metabolite as a reference standard for confirmation.

Analytical Workflow for Metabolite ID:

start Incubated Sample (Microsomes/Hepatocytes) lcms LC-HRMS Analysis (Full Scan & MS/MS) start->lcms software Metabolite ID Software Analysis lcms->software manual Manual Data Interrogation lcms->manual putative Identify Putative Metabolites software->putative manual->putative fragment Analyze MS/MS Fragmentation putative->fragment elucidate Elucidate Site of Metabolism fragment->elucidate confirm Confirm with Reference Standard (Optional) elucidate->confirm

Caption: Analytical workflow for metabolite identification.

Conclusion

Enhancing the metabolic stability of isoquinoline-1,3(2H,4H)-dione compounds is a multifaceted challenge that requires a systematic and iterative approach. By combining robust in vitro assays, state-of-the-art analytical techniques for metabolite identification, and rational medicinal chemistry strategies, researchers can successfully overcome these hurdles. This guide provides a framework for troubleshooting common issues and making informed decisions to optimize your lead compounds for further development. Remember that a thorough understanding of your compound's metabolic fate is a critical step towards developing a safe and effective therapeutic agent.

References

  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Medicinal Chemistry, 52(2), 329–335.
  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459–477.
  • Zhang, T., et al. (2025).
  • Trunzer, M., Faller, B., & Zimmerlin, A. (2009).
  • Di, L. (2019).
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
  • S, S., & G, J. (2014).
  • BenchChem. (2025).
  • Di, L., & Kerns, E. H. (2015). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. NIH.
  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
  • Płazińska, A., & Płaziński, W. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
  • Anzenbacher, P., & Anzenbacherova, E. (2011). Inhibition of Human Drug Metabolizing Cytochrome P450 Enzymes by Plant Isoquinoline Alkaloids. PubMed.
  • Di, L. (2003). Optimization of Metabolic Stability as a Goal of Modern Drug Design.
  • LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. PubMed.
  • Chen, Y., et al. (2015). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. PMC - NIH.
  • Fabre, N., et al. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: example of Eschscholtzia californica. PubMed.
  • Basicmedical Key. (2016). High-throughput screening.
  • Liang, L., et al. (2010). A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry. PubMed.
  • Tong, X. S., et al. (2006).
  • de Souza, J. D. S., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO.
  • Zhang, T., et al. (2025).
  • Jin, L., et al. (2025).
  • Caban, M., & Stepnowski, P. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
  • ResearchGate. (n.d.). Selected bioactive isoquinoline‐1,3(2H,4H)
  • Fabre, N., et al. (2000). Direct characterization of isoquinoline alkaloids in a crude plant extract by ion-pair liquid chromatography-electrospray ionization tandem mass spectrometry: Example of Eschscholtzia californica. Request PDF.
  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction.
  • Al-Masri, M., et al. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
  • Avilés, P., et al. (2024). The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.
  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • ResearchGate. (2024). A Comprehensive review on Analytical Techniques for the Quantification of Pharmaceutical Compounds in Biological Matrices: Recent Advances and future directions.
  • DeGorcé, S. L., et al. (2020). Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. PubMed.
  • Hilaris Publisher. (2024). High-Throughput Screening (HTS)
  • Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. (2022). MDPI.
  • Kumar, D., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • Ramos-Torres, K. M., et al. (2022).
  • Ma, S., et al. (2025). Synthesis of nitro‐containing isoquinoline‐1,3‐diones with tert‐butyl nitrite.
  • ResearchGate. (n.d.). Synthesis of isoquinoline‐1,3‐diones. | Download Scientific Diagram.

Sources

Strategies to reduce by-products in 7-methoxyisoquinoline-1,3(2H,4H)-dione reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 7-methoxyisoquinoline-1,3(2H,4H)-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction outcomes. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Guide - Common By-products and Undesired Reactions

This section addresses specific issues you may encounter during your experiments, focusing on the causality behind the formation of by-products and providing strategies for their mitigation.

Issue 1: Formation of a Phenolic By-product

Question: During my reaction, I've isolated a significant amount of a by-product that appears to be 7-hydroxyisoquinoline-1,3(2H,4H)-dione. What causes this, and how can I prevent it?

Answer: The formation of the 7-hydroxy analog is a classic case of O-demethylation of the aryl methyl ether at the 7-position. This is a common side reaction, particularly when Lewis acids or strong Brønsted acids are used in the reaction or during workup.

Causality: The methoxy group on the aromatic ring is susceptible to cleavage under acidic conditions. The reaction mechanism typically involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide or other nucleophile present in the reaction mixture.[1][2] Reagents like boron tribromide (BBr₃), hydrobromic acid (HBr), and aluminum chloride (AlCl₃) are particularly effective at cleaving aryl methyl ethers and should be used with caution if demethylation is to be avoided.[1][2]

Mitigation Strategies:

  • Reagent Selection: Avoid strong Lewis acids (BBr₃, AlCl₃) and strong mineral acids (HBr, HI) if the methoxy group needs to be preserved.[1][2] If an acid catalyst is necessary, consider using milder alternatives or protecting the methoxy group, although the latter adds extra synthetic steps.

  • Temperature Control: O-demethylation reactions are often temperature-dependent. Running your reaction at the lowest possible temperature that still allows for the desired transformation can significantly reduce the rate of demethylation.

  • pH Control During Workup: Ensure that the aqueous workup is not overly acidic for prolonged periods. A rapid and mild workup can minimize the extent of demethylation.

Issue 2: Incomplete N-Alkylation and Recovery of Starting Material

Question: I am attempting to N-alkylate this compound, but the reaction is sluggish and I recover a large amount of unreacted starting material. How can I drive the reaction to completion?

Answer: Incomplete N-alkylation is a frequent challenge, often stemming from issues with solubility, the choice of base, or the reactivity of the alkylating agent.

Causality: The acidity of the N-H proton in the isoquinoline-1,3-dione scaffold is moderate. A base that is not strong enough to fully deprotonate the nitrogen will result in a low concentration of the nucleophilic anion, leading to a slow reaction. Additionally, the solubility of the starting material and the base in the chosen solvent can significantly impact the reaction rate.

Mitigation Strategies:

  • Solvent and Base Selection: Switch to a more polar aprotic solvent like DMF or DMSO to improve the solubility of the reactants.[3] Consider using a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) to ensure complete deprotonation.[3]

  • Catalytic Additives: The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using alkyl bromides or chlorides, as it promotes an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful of potential side reactions like demethylation if the conditions are too harsh.

Issue 3: Formation of Ring-Opened By-products

Question: My reaction mixture shows the presence of a by-product with a different chromatographic behavior, and mass spectrometry suggests it might be a ring-opened product. What could be causing this?

Answer: The isoquinoline-1,3(2H,4H)-dione core contains a cyclic imide functionality, which is susceptible to hydrolysis under either strongly acidic or basic conditions.

Causality: Under basic conditions, hydroxide ions can attack one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate that can subsequently collapse to open the ring, forming a carboxylate and an amide.[4] In acidic media, protonation of a carbonyl oxygen activates the carbonyl carbon towards nucleophilic attack by water, initiating ring opening.[4]

Mitigation Strategies:

  • Strict pH Control: Maintain a neutral or near-neutral pH throughout the reaction and workup, unless acidic or basic conditions are explicitly required for the desired transformation.

  • Anhydrous Conditions: If the reaction is sensitive to water, ensure that all solvents and reagents are rigorously dried to prevent hydrolysis.

  • Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of hydrolysis, which is often slower than the desired reaction.

Issue 4: Unwanted Side Reactions in Knoevenagel-type Condensations

Question: I am performing a Knoevenagel condensation of this compound with an aldehyde at the C-4 position, but I am observing multiple by-products. What are the likely side reactions?

Answer: In Knoevenagel condensations, the formation of by-products can arise from self-condensation of the aldehyde, or the formation of Michael adducts if the reaction conditions are not optimized.[5][6]

Causality: The Knoevenagel condensation is typically base-catalyzed. If a strong base is used, it can promote the self-condensation of the aldehyde (an aldol reaction), leading to undesired oligomeric by-products.[6] Furthermore, the α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, potentially reacting with another equivalent of the deprotonated isoquinolinedione.

Mitigation Strategies:

  • Catalyst Choice: Use a weak base as a catalyst, such as piperidine or pyridine, to avoid the self-condensation of the aldehyde.[6]

  • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the isoquinolinedione may help to minimize the formation of Michael adducts.

  • Reaction Conditions: Run the reaction at room temperature or with gentle heating. The Doebner modification, which uses pyridine as a solvent, can be effective for condensations with compounds containing a carboxylic acid group.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to monitor the progress of my reaction and identify by-products?

A1: Thin-layer chromatography (TLC) is an excellent initial technique for monitoring the disappearance of starting materials and the appearance of new spots corresponding to products and by-products.[7] For more detailed analysis and quantification, High-Performance Liquid Chromatography (HPLC) is highly recommended.[8][9][10][11] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for identifying the molecular weights of by-products, which can provide crucial clues to their structures. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structural elucidation of isolated by-products.

Q2: Can the 7-methoxy group influence the reactivity of the isoquinoline-1,3(2H,4H)-dione core?

A2: Yes, the 7-methoxy group is an electron-donating group, which can influence the electron density of the aromatic ring. This can affect the regioselectivity of electrophilic aromatic substitution reactions, should you be performing any. However, for the more common reactions at the nitrogen or the C-4 position, its electronic effect is less direct but can still play a role in the overall stability and reactivity of the molecule.

Q3: Are there any specific safety precautions I should take when working with reagents to minimize O-demethylation, such as BBr₃?

A3: Boron tribromide (BBr₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[2] It should always be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) is essential. Reactions with BBr₃ are typically performed under an inert atmosphere (e.g., nitrogen or argon) and at low temperatures (e.g., -78 °C to 0 °C) to control its reactivity.[2] Quenching of the reaction should be done slowly and carefully, usually by adding the reaction mixture to a cooled, stirred protic solvent like methanol or ethanol.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Monitoring Reactions by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate for neutral compounds).[7]

  • Dissolve a small amount of your starting material and any available standards in a suitable solvent.

  • Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the baseline of a silica gel TLC plate.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and visualize the spots under a UV lamp and/or by staining (e.g., with an iodine chamber or a chemical stain).

  • Assess the presence or absence of starting material and the formation of new spots to determine the progress of the reaction.

Table 1: Troubleshooting Summary for By-product Formation
Observed By-product Probable Cause Primary Mitigation Strategy Secondary Mitigation Strategies
7-hydroxyisoquinoline-1,3(2H,4H)-dioneO-demethylation by acidic reagentsAvoid strong Lewis/Brønsted acids (BBr₃, HBr).[1][2]Lower reaction temperature; ensure mild workup conditions.
Unreacted Starting MaterialIncomplete reaction (e.g., N-alkylation)Use a stronger base (e.g., NaH) and a polar aprotic solvent (e.g., DMF).[3]Add catalytic KI; increase reaction temperature moderately.
Ring-opened productsHydrolysis of the cyclic imideMaintain neutral pH; use anhydrous conditions.Minimize reaction time and temperature.
Aldehyde self-condensation productsUse of a strong base in Knoevenagel condensationUse a weak base catalyst (e.g., piperidine).[6]Control stoichiometry and reaction temperature.

Section 4: Visualizing Reaction Pathways

Diagram 1: Key By-product Formation Pathways

Byproduct_Formation cluster_byproducts Potential By-products 7-MeO-IQD This compound 7-OH-IQD 7-Hydroxyisoquinoline-1,3(2H,4H)-dione 7-MeO-IQD->7-OH-IQD  O-Demethylation (e.g., HBr, BBr₃) RingOpened Ring-Opened Product 7-MeO-IQD->RingOpened  Hydrolysis (H⁺ or OH⁻) AldolAdduct Aldehyde Self-Condensation Product Aldehyde Aldehyde Reactant Aldehyde->AldolAdduct  Self-Condensation (Strong Base)

Caption: Common by-product pathways from this compound.

References

  • Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU.
  • Wikipedia. (n.d.). Demethylation. Retrieved from [Link]

  • Sci-Hub. (n.d.). Ether Cleavage Re‐Investigated: Elucidating the Mechanism of BBr3‐Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Chem-Station. (2024, January 15). O-Demethylation. Retrieved from [Link]

  • ACS Catalysis. (2021). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr 3 -Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • YouTube. (2020, March 20). Imine Hydrolysis Example Mechanism 2 | Organic Chemistry. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Retrieved from [Link]

  • CORE. (2015, October 21). Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Retrieved from [Link]

  • ACS Omega. (2019, March 1). Knoevenagel/Tandem Knoevenagel and Michael Adducts of Cyclohexane-1,3-dione and Aryl Aldehydes: Synthesis, DFT Studies, Xanthine Oxidase Inhibitory Potential, and Molecular Modeling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • PubMed. (1978, January). High-performance liquid chromatographic assay of isoquinoline alkaloid formation from reaction of biogenic amines and aldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Retrieved from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • NIH. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Retrieved from [Link]

  • N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]

  • OUCI. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Analytical Techniques for Complex Isoquinoline-1,3(2H,4H)-dione Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges presented by isoquinoline-1,3(2H,4H)-dione mixtures. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common issues encountered during experimental analysis. Here, you will find a blend of troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your analytical method development.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial hurdles in the analysis of isoquinoline-1,3(2H,4H)-dione mixtures.

Q1: I'm seeing poor peak shape and tailing in my HPLC analysis of an isoquinoline-1,3(2H,4H)-dione mixture. What are the likely causes and how can I fix it?

A1: Peak tailing is a frequent issue when analyzing nitrogen-containing heterocyclic compounds like isoquinoline derivatives. The primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Causality: The basic nitrogen atom in the isoquinoline ring can interact with residual acidic silanol groups on the surface of silica-based reversed-phase columns.[1] This interaction leads to peak tailing. Additionally, the dione structure can participate in hydrogen bonding, further complicating the chromatography.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pKa of the isoquinoline nitrogen is approximately 5.14.[2][3] To minimize silanol interactions, adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For isoquinoline-1,3(2H,4H)-diones, a lower pH (e.g., 2.5-3.5 using formic or phosphoric acid) will protonate the basic nitrogen, leading to better peak shape.

    • Column Selection: Consider using a column with end-capping or a modern stationary phase with low silanol activity.[4] Phenyl-hexyl or embedded polar group (PEG) phases can also offer alternative selectivity and improved peak shape for aromatic compounds.

    • Solvent Choice: Acetonitrile often provides better peak shape and resolution for aromatic compounds compared to methanol in reversed-phase HPLC.[2]

Q2: My LC-MS sensitivity for isoquinoline-1,3(2H,4H)-dione analytes is very low. How can I improve it?

A2: Low sensitivity in LC-MS can stem from inefficient ionization, ion suppression from the matrix, or suboptimal mass spectrometer settings.

  • Causality: Isoquinoline-1,3(2H,4H)-diones are moderately polar and should ionize reasonably well in positive electrospray ionization (ESI) mode due to the protonatable nitrogen. However, the mobile phase composition and source parameters play a critical role.[5]

  • Troubleshooting Steps:

    • Optimize ESI Source Parameters: Systematically optimize the capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature.[6] A design of experiments (DoE) approach can be highly effective for this.[6]

    • Mobile Phase Additives: The use of a small amount of a volatile acid, such as 0.1% formic acid, in the mobile phase can significantly enhance protonation and improve signal intensity in positive ion mode.[4]

    • Check for Ion Suppression: Co-eluting matrix components can suppress the ionization of your target analytes. Dilute your sample to see if the signal-to-noise ratio improves. If so, focus on improving chromatographic separation to move the analytes away from interfering compounds.

Q3: I am struggling to separate isomeric isoquinoline-1,3(2H,4H)-diones. What strategies can I employ?

A3: Separating isomers is a common challenge in chromatography as they often have very similar physicochemical properties.[7]

  • Causality: Positional isomers of isoquinoline-1,3(2H,4H)-diones can have nearly identical polarities and molecular weights, making them difficult to resolve with standard reversed-phase methods.[8]

  • Troubleshooting Steps:

    • Optimize Chromatographic Selectivity:

      • Column Chemistry: Switch to a column with a different stationary phase. A phenyl-hexyl column can offer pi-pi interactions that may differentiate aromatic isomers. For highly similar compounds, a column with a different bonding chemistry (e.g., C30) might provide the necessary selectivity.

      • Mobile Phase Modifier: Changing the organic modifier from acetonitrile to methanol, or using a ternary mixture, can alter selectivity.[1]

      • Temperature: Adjusting the column temperature can influence selectivity. A lower temperature may enhance resolution.

    • Gradient Optimization: Employ a shallower gradient to increase the separation window for your isomers.

    • Consider Alternative Techniques: If HPLC fails, consider techniques with different separation mechanisms, such as supercritical fluid chromatography (SFC) or capillary electrophoresis (CE).

Part 2: In-Depth Troubleshooting Guides

HPLC Method Development Workflow for Isoquinoline-1,3(2H,4H)-dione Mixtures

A systematic approach to HPLC method development is crucial for achieving robust and reproducible results.[9][10]

Step-by-Step Protocol:

  • Analyte Characterization:

    • Determine the physicochemical properties of your target compounds, including pKa and logP.[2] This information is foundational for selecting the initial chromatographic conditions.[2]

    • Use a photodiode array (PDA) detector to determine the UV absorbance maxima (λmax) for optimal sensitivity.[2]

  • Initial Column and Mobile Phase Screening:

    • Column: Start with a standard C18 column (e.g., 100-150 mm length, 3-5 µm particle size).[9]

    • Mobile Phase:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).

  • Optimization of Chromatographic Parameters:

    • Mobile Phase pH: If peak shape is poor, adjust the pH of the aqueous mobile phase.

    • Organic Modifier: Compare acetonitrile and methanol to assess differences in selectivity.

    • Gradient Slope and Time: Based on the scouting run, adjust the gradient to improve the resolution of closely eluting peaks.

    • Temperature: Evaluate the effect of column temperature on resolution and retention time.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development & Optimization cluster_val Phase 3: Validation Analyte_Char Analyte Characterization (pKa, logP, λmax) Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O with FA) Analyte_Char->Initial_Conditions Scouting_Run Perform Scouting Gradient Initial_Conditions->Scouting_Run Evaluate_Results Evaluate Peak Shape, Resolution, Retention Scouting_Run->Evaluate_Results Is_Resolution_OK Resolution Acceptable? Evaluate_Results->Is_Resolution_OK Optimize_Gradient Optimize Gradient (Slope & Time) Is_Resolution_OK->Optimize_Gradient No Optimize_Selectivity Optimize Selectivity (Mobile Phase, Column, Temp) Is_Resolution_OK->Optimize_Selectivity Partially Final_Method Final Method Is_Resolution_OK->Final_Method Yes Optimize_Gradient->Scouting_Run Optimize_Selectivity->Scouting_Run Validation Method Validation (ICH Guidelines) Final_Method->Validation

Caption: A decision tree for troubleshooting LC-MS/MS issues.

Data Presentation: Optimized MS Parameters

The following table provides a starting point for optimizing MS parameters for isoquinoline-1,3(2H,4H)-dione analysis.

[5][6]| Parameter | Recommended Starting Range | Rationale | | :--- | :--- | :--- | | Ionization Mode | Positive ESI | The basic nitrogen is readily protonated. | | Capillary Voltage | 3000 - 4000 V | Optimizes the electric field for efficient ion formation. | | Nebulizer Pressure | 30 - 50 psi | Affects droplet size and desolvation efficiency. | | Drying Gas Flow | 8 - 12 L/min | Facilitates solvent evaporation. | | Drying Gas Temp. | 250 - 350 °C | Higher temperatures aid desolvation but can cause thermal degradation. | | Collision Energy (CID) | 10 - 40 V | Optimize for characteristic fragment ions for MS/MS. |

NMR Spectroscopy for Structural Elucidation

While HPLC and LC-MS are excellent for separation and quantification, Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structure confirmation, especially for novel derivatives or distinguishing between isomers.

[11][12]Common NMR Issues and Solutions:

  • Q: My ¹H NMR signals for protons near the dione ring are broad. Why?

    • A: This can be due to several factors including conformational exchange or aggregation at higher concentrations. Try acquiring the spectrum at an elevated temperature to see if the signals sharpen. Diluting the sample may also help. In some cases, anomalous line broadening has been observed in the NMR spectra of dihydroisoquinolines and related compounds. *[13] Q: I'm having trouble assigning the quaternary carbons in the ¹³C NMR spectrum.

    • A: Utilize 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC). HMBC is particularly useful for identifying quaternary carbons by showing correlations to protons that are two or three bonds away.

[14]### Part 3: Method Validation

Once an analytical method has been developed and optimized, it must be validated to ensure it is fit for its intended purpose. V[15][16]alidation should be performed in accordance with ICH Q2(R1) guidelines.

[17][18]Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • Comparative Guide to Cross-Validation of Analytical Methods for 5,6,7,8-Tetrahydroisoquinolin-5-ol - Benchchem.
  • Isoquinoline Synthesis: A Technical Troubleshooting Guide for Researchers - Benchchem.
  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO.
  • HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis - Benchchem.
  • The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC - PubMed Central. Available at: [Link]

  • A Validated HPLC Method for Purity Assessment of Isoquinoline-6-carbonyl Chloride: A Comparative Guide - Benchchem.
  • Separation of Isoquinoline on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2024. Available at: [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae) - SciELO. Available at: [Link]

  • Steps for HPLC Method Development | Pharmaguideline. Available at: [Link]

  • An Effective Approach to HPLC Method Development - Onyx Scientific. Available at: [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proc. Indian Acad. Sci. (Chem. Sci.). 1984. Available at: [Link]

  • Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric - The Royal Society of Chemistry. Available at: [Link]

  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed. Available at: [Link]

  • 1,3-dioxolo[4,5-g]isoquinoline - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • Isoquinoline - Wikipedia. Available at: [Link]

  • Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - ResearchGate. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. 2005. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation - Emery Pharma. Available at: [Link]

  • Validation of Analytical Methods: A Review - Gavin Publishers. Available at: [Link]

  • (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives - ResearchGate. Available at: [Link]

  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. Available at: [Link]

  • Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives. Organic & Biomolecular Chemistry. 2025. Available at: [Link]

  • Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues | ACS Organic & Inorganic Au. Available at: [Link]

  • 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry - YouTube. Available at: [Link]

  • Optimization of mass spectrometric parameters improve the identification performance of capillary zone electrophoresis for single-shot bottom-up proteomics analysis - NIH. Available at: [Link]

  • 2-Hydroxyisoquinoline-1,3(2H,4H)-dione - PMC - NIH. Available at: [Link]

  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. Available at: [Link]

  • Separation of 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-ethyl-6-hydroxy-5-[(2-methoxy-4-nitrophenyl)azo]- on Newcrom R1 HPLC column | SIELC Technologies. Available at: [Link]

  • Optimization of DropletProbe-Mass Spectrometry for Whole-Body Tissue Distribution Analysis of Drug-Like Molecules - DOI. Available at: [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - NIH. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Inhibitory Effect of 7-methoxyisoquinoline-1,3(2H,4H)-dione on CDK4

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting CDK4 in Oncology

The cell cycle is a tightly regulated process, with checkpoints ensuring the fidelity of cellular replication.[1][2] Cyclin-dependent kinases (CDKs), in partnership with their cyclin counterparts, act as the master regulators of this process.[1][3] Specifically, the Cyclin D-CDK4/6 axis is a critical driver of the G1 to S phase transition.[3][4][5] In many forms of cancer, this pathway is aberrantly activated, leading to uncontrolled cellular proliferation.[1][6] This makes CDK4 and CDK6 prime targets for therapeutic intervention.[6][7]

The core function of the active Cyclin D-CDK4/6 complex is to phosphorylate the Retinoblastoma protein (Rb).[4][6][8] This phosphorylation event releases the transcription factor E2F, which in turn activates the genes necessary for DNA synthesis and entry into the S phase.[3][6] Selective inhibitors of CDK4/6, such as the FDA-approved drugs Palbociclib, Ribociclib, and Abemaciclib, have demonstrated remarkable efficacy in treating certain cancers by blocking this process and inducing G1 cell cycle arrest.[7][9]

This guide provides a comprehensive, multi-tiered strategy for validating the inhibitory potential of a novel compound, 7-methoxyisoquinoline-1,3(2H,4H)-dione , against CDK4. We will compare its performance directly with Palbociclib, a well-characterized and clinically relevant CDK4/6 inhibitor, providing a robust framework for assessing its preclinical viability.

Strategic Validation Workflow

A rigorous validation of a potential CDK4 inhibitor requires a logical, tiered approach, moving from direct biochemical confirmation to cellular pathway engagement and finally to a physiological outcome. This ensures that the observed effects are truly due to on-target inhibition.

Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Validation b_assay In Vitro Kinase Assay (Direct Inhibition) ic50 Determine IC₅₀ Value b_assay->ic50 Quantifies c_assay Western Blot (Pathway Inhibition) b_assay->c_assay Proceed if active prb Measure pRb Levels c_assay->prb Assesses p_assay Flow Cytometry (Physiological Outcome) c_assay->p_assay Proceed if on-target arrest Confirm G1 Arrest p_assay->arrest Demonstrates

Caption: Tiered workflow for validating a novel CDK4 inhibitor.

Part 1: Biochemical Validation of Direct CDK4 Inhibition

Expertise & Rationale: The first and most critical step is to determine if this compound directly inhibits the enzymatic activity of the CDK4/Cyclin D complex in a purified, cell-free system. This biochemical assay provides the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.[10] We will use a luminescence-based kinase assay, which measures ATP consumption as an indicator of kinase activity, offering high sensitivity and a broad dynamic range.

Comparative Data: IC₅₀ Values

This table presents hypothetical, yet plausible, data comparing our test compound with the positive control, Palbociclib.

CompoundTargetIC₅₀ (nM)Selectivity
This compound CDK4/Cyclin D335-
Palbociclib (Positive Control) CDK4/Cyclin D311[8][11]~1.5-fold for CDK4 vs CDK6[10]
DMSO (Vehicle Control) CDK4/Cyclin D3>10,000-
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from commercially available kits like the CDK4 Assay Kit from BPS Bioscience.[12]

  • Reagent Preparation : Prepare a 5x kinase assay buffer. Thaw purified recombinant CDK4/Cyclin D3 enzyme, Rb substrate peptide, and ATP on ice.

  • Compound Dilution : Prepare a serial dilution of this compound, Palbociclib, and a DMSO vehicle control.

  • Kinase Reaction : In a 96-well plate, add 5 µL of the diluted compound, 10 µL of the Master Mix (containing enzyme, substrate, and assay buffer), and initiate the reaction by adding 10 µL of ATP solution.

  • Incubation : Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

  • Detection : Add 25 µL of Kinase-Glo® Max reagent to each well to stop the reaction and measure the remaining ATP.

  • Luminescence Reading : After a 10-minute incubation at room temperature, measure the luminescence using a plate reader.

  • Data Analysis : The amount of ATP consumed is inversely proportional to the luminescence signal. Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value.

Part 2: Cellular Validation of On-Target Pathway Inhibition

Expertise & Rationale: A potent biochemical inhibitor must also be effective within the complex environment of a living cell. This requires cell permeability and engagement with the target protein. The most direct way to confirm CDK4 inhibition in cells is to measure the phosphorylation status of its primary substrate, Rb.[2] A successful inhibitor will decrease the levels of phosphorylated Rb (pRb).[2][13] Western blotting is the gold-standard technique for this analysis. For this assay, it is critical to use a cell line that expresses Rb, as Rb-negative cells are inherently resistant to CDK4/6 inhibitors.[2]

CDK4_Pathway cluster_phospho mitogens Mitogenic Signals (e.g., Growth Factors) cycd Cyclin D mitogens->cycd Upregulates cdk4 CDK4 complex Active CDK4/Cyclin D Complex cycd->complex cdk4->complex rb_e2f Rb-E2F Complex (Growth Suppressed) complex->rb_e2f g1_arrest G1 Arrest inhibitor This compound Palbociclib inhibitor->complex INHIBITS prb pRb rb_e2f->prb Phosphorylates e2f Free E2F prb->e2f Releases s_phase S-Phase Gene Transcription e2f->s_phase Activates

Caption: The CDK4/Cyclin D signaling pathway and point of inhibition.
Comparative Data: pRb Inhibition in MCF-7 Cells

The following table summarizes the expected outcome from a Western blot analysis after treating MCF-7 (an Rb-positive breast cancer cell line) cells for 24 hours.

Compound (Concentration)pRb (Ser780) Level (Relative to Total Rb)Total Rb Level
DMSO (Vehicle Control) 100%Unchanged
This compound (100 nM) ~40%Unchanged
Palbociclib (100 nM) ~25%[14]Unchanged
Experimental Protocol: Western Blotting for Phospho-Rb (Ser780)

This protocol is based on standard procedures from providers like Cell Signaling Technology and Bio-Rad.[15][16][17]

  • Cell Culture and Treatment : Plate MCF-7 cells and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound, Palbociclib, or DMSO for 24 hours.

  • Lysis : Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[16] Separate the proteins by size on a polyacrylamide gel.

  • Transfer : Electrotransfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use separate blots for:

    • Rabbit anti-phospho-Rb (Ser780)

    • Mouse anti-total Rb

    • Mouse anti-β-Actin (as a loading control)

  • Secondary Antibody Incubation : Wash the membranes with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.

  • Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis : Quantify the band intensities. Normalize the pRb signal to the total Rb signal for each treatment condition.

Part 3: Phenotypic Validation of G1 Cell Cycle Arrest

Expertise & Rationale: The ultimate physiological consequence of CDK4 inhibition is the arrest of the cell cycle in the G1 phase. This provides the strongest evidence that the compound's biochemical and cellular activities translate into a desired anti-proliferative effect. Flow cytometry using propidium iodide (PI) staining is a robust and quantitative method to analyze DNA content and determine the distribution of cells across the different phases of the cell cycle.[18][19] An increase in the percentage of cells in the G0/G1 phase is the definitive hallmark of a functional CDK4 inhibitor.[10]

Comparative Data: Cell Cycle Distribution in COLO-205 Cells

This table shows the expected results after treating COLO-205 (an Rb-positive colon cancer cell line) cells for 48 hours.

Compound (Concentration)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO (Vehicle Control) 45%35%20%
This compound (250 nM) 70%15%15%
Palbociclib (250 nM) 78%[20]10%12%
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard, widely used methods for cell cycle analysis.[18][21][22]

  • Cell Culture and Treatment : Plate COLO-205 cells in 6-well plates. After adherence, treat with the test compound, Palbociclib, or DMSO for 48 hours.

  • Cell Harvesting : Harvest both adherent and floating cells. Centrifuge the cell suspension at 1200 rpm for 5 minutes and discard the supernatant.

  • Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[18][21] Fix the cells for at least 30 minutes at 4°C. Cells can be stored in ethanol for longer periods if needed.[21]

  • Washing : Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining : Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[18][21] The RNase is crucial to prevent staining of double-stranded RNA.

  • Incubation : Incubate the cells in the dark at room temperature for 30 minutes.[21]

  • Flow Cytometry : Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

  • Data Analysis : Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the data and quantify the percentage of cells in the G0/G1, S, and G2/M phases based on the DNA content histogram.[18]

Conclusion and Forward Outlook

This guide outlines a rigorous, three-tiered approach to validate the inhibitory activity of this compound against CDK4. By moving from direct biochemical potency (IC₅₀) to on-target cellular pathway modulation (pRb reduction) and finally to a definitive phenotypic outcome (G1 arrest), this workflow provides a comprehensive assessment of the compound's potential.

The comparative data against Palbociclib serves as a critical benchmark. While the hypothetical results suggest that this compound is a promising inhibitor, its slightly lower potency in all assays compared to the established drug indicates areas for potential optimization in future drug development efforts. It is also important to consider that some assay types, particularly those based on metabolism (ATP), can be confounded by cellular overgrowth during G1 arrest and should be interpreted with caution.[23][24][25][26] DNA-based assays are often more reliable for measuring the effects of cell cycle inhibitors.[23][24]

References

  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]

  • Cyclin D/Cdk4. Wikipedia. [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility, University of Chicago. [Link]

  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility, University of Virginia School of Medicine. [Link]

  • What is the mechanism of action of Palbociclib (cyclin-dependent kinase 4/6 inhibitor)? Medical News Bulletin. [Link]

  • Molecular Pathways: Targeting the Cyclin D–CDK4/6 Axis for Cancer Treatment. AACR Journals. [Link]

  • Palbociclib (PD 0332991): Targeting the cell cycle machinery in breast cancer. Expert Opinion on Pharmacotherapy. [Link]

  • Cyclin D-Cdk4,6 Drives Cell-Cycle Progression via the Retinoblastoma Protein's C-Terminal Helix. Molecular Cell. [Link]

  • The Cyclin D/cyclin-dependent kinase (CDK) 4/6 pathway and cell cycle. ResearchGate. [Link]

  • Cell cycle progression mechanisms: slower cyclin-D/CDK4 activation and faster cyclin-E/CDK2. The FEBS Journal. [Link]

  • Palbociclib: an evidence-based review of its potential in the treatment of breast cancer. Dovepress. [Link]

  • The Mechanism of Action of Palbociclib. Targeted Oncology. [Link]

  • CDK4 Assay Kit. BPS Bioscience. [Link]

  • The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo. MDPI. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. Nature Communications. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. ResearchGate. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad. [Link]

  • The ongoing search for biomarkers of CDK4/6 inhibitor responsiveness in Breast Cancer. Translational Cancer Research. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • Synergistic anti-cancer activity of CDK4/6 inhibitor palbociclib and dual mTOR kinase inhibitor MLN0128 in pRb-expressing ER-negative breast cancer. Oncotarget. [Link]

  • CDK4-6 Inhibitors in Breast Cancer: Current Status and Future Development. American Journal of Clinical Oncology. [Link]

  • Adding CDK4/6 Inhibitor to Endocrine Therapy Improves Survival in Advanced Breast Cancer: New Standard of Care. The Oncology Nurse. [Link]

  • A novel ribociclib derivative WXJ-103 exerts anti-breast cancer effect through CDK4/6. Cancer Cell International. [Link]

Sources

A Comparative Guide to Isoquinoline-1,3-dione Inhibitors: Profiling 7-methoxyisoquinoline-1,3(2H,4H)-dione Against Key Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinoline-1,3(2H,4H)-dione scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of bioactive compounds.[1] Its inherent structural features allow for versatile substitutions, leading to the development of potent and selective inhibitors for a variety of enzymatic targets. This guide provides a comparative analysis of 7-methoxyisoquinoline-1,3(2H,4H)-dione and other notable isoquinoline-1,3-dione inhibitors, with a focus on their performance against key cancer and neurodegenerative disease targets, supported by experimental data and protocols.

The Versatile Isoquinoline-1,3-dione Scaffold

The isoquinoline-1,3(2H,4H)-dione core, a bicyclic aromatic lactam, has proven to be a valuable starting point for the design of enzyme inhibitors. Its planar structure allows for effective interaction with the active sites of various enzymes, while the potential for substitution at multiple positions enables the fine-tuning of potency, selectivity, and pharmacokinetic properties. Researchers have successfully developed isoquinoline-1,3-dione derivatives as inhibitors of several critical enzyme families, including Tyrosyl-DNA Phosphodiesterase 2 (TDP2), Cyclin-Dependent Kinase 4 (CDK4), and Poly(ADP-ribose) Polymerase-1 (PARP-1).

Tyrosyl-DNA Phosphodiesterase 2 (TDP2) Inhibition

Tyrosyl-DNA phosphodiesterase 2 (TDP2) is a crucial enzyme in the DNA damage response pathway, specifically repairing DNA damage caused by topoisomerase II (Top2) poisons, a class of widely used anticancer drugs.[2][3] By repairing this damage, TDP2 can contribute to therapeutic resistance. Therefore, inhibiting TDP2 is a promising strategy to enhance the efficacy of Top2-targeting cancer therapies.

Mechanism of Action of Isoquinoline-1,3-dione TDP2 Inhibitors

Isoquinoline-1,3-dione derivatives have been identified as a viable chemotype for the selective inhibition of TDP2.[2][3] These inhibitors are thought to bind to the active site of TDP2, preventing it from accessing its substrate, the 5'-phosphotyrosyl-DNA adduct. This inhibition is selective, with many analogues showing no significant inhibition of the related enzyme TDP1 at high concentrations.[2][3]

Signaling Pathway of TDP2 in Topoisomerase II-mediated DNA Damage Repair

TDP2_pathway Top2 Topoisomerase II (Top2) Top2cc Top2 Cleavage Complex (Top2cc) (DNA Double-Strand Break) Top2->Top2cc induces Top2_poison Top2 Poison (e.g., Etoposide) Top2_poison->Top2cc stabilizes DNA DNA Apoptosis Apoptosis DNA->Apoptosis leads to Top2cc->DNA (Unrepaired) TDP2 TDP2 Top2cc->TDP2 substrate for Repaired_DNA Repaired DNA TDP2->Repaired_DNA repairs Inhibitor Isoquinoline-1,3-dione Inhibitor Inhibitor->TDP2 inhibits CDK4_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay b_start Recombinant CDK4/Cyclin D1 b_reaction Kinase Reaction b_start->b_reaction b_inhibitor Isoquinoline-1,3-dione Inhibitor b_inhibitor->b_reaction b_substrate Rb peptide substrate + ATP b_substrate->b_reaction b_detection Measure Phosphorylation (e.g., HTRF) b_reaction->b_detection b_result IC50 Determination b_detection->b_result c_cells Cancer Cell Line (e.g., MCF-7) c_treatment Treat with Inhibitor c_cells->c_treatment c_lysis Cell Lysis c_treatment->c_lysis c_western Western Blot for p-Rb (Ser780) c_lysis->c_western c_flow Flow Cytometry for Cell Cycle Analysis c_lysis->c_flow c_result Confirm G1 Arrest & p-Rb reduction c_western->c_result c_flow->c_result

Caption: Workflow for evaluating CDK4 inhibitors.

Comparative Analysis of CDK4 Inhibitors

While the focus of published research has been on 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, the SAR data suggests that substitutions on the isoquinoline core are important for activity. The influence of a 7-methoxy group on this particular class of CDK4 inhibitors has not been explicitly detailed in the available literature. However, based on the general principles of drug design, the methoxy group could impact solubility, metabolic stability, and binding interactions.

Compound ClassKey Structural FeaturesTargetPotencyReference
4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones Basic amine on aniline ring, aryl/heteroaryl at C-6CDK4Potent and selective[4][5]
Palbociclib (Ibrance®) Non-isoquinoline-1,3-dioneCDK4/6IC50 = 11 nM (CDK4)[6]
Ribociclib (Kisqali®) Non-isoquinoline-1,3-dioneCDK4/6IC50 = 10 nM (CDK4)[6]

Further studies are needed to synthesize and evaluate 7-methoxy-4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-dione and related analogs to determine their potential as CDK4 inhibitors.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is critical for repairing single-strand DNA breaks. [7]Inhibition of PARP-1 has emerged as a successful strategy for treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.

Mechanism of Action of Isoquinoline-1,3-dione PARP-1 Inhibitors

Several isoquinolinone derivatives have been characterized as potent PARP-1 inhibitors. [7]These compounds typically mimic the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of PARP-1 and preventing the synthesis of poly(ADP-ribose) chains. This leads to the accumulation of unrepaired single-strand DNA breaks, which are converted to toxic double-strand breaks during DNA replication.

Comparative Analysis of PARP-1 Inhibitors

The isoquinoline-1,3-dione scaffold is closely related to the isoquinolinone core found in some PARP-1 inhibitors. While direct data on this compound as a PARP-1 inhibitor is limited, the SAR of related isoquinolinone-based inhibitors suggests that methoxy substitutions can be beneficial for activity. For example, some dihydroisoquinolone derivatives with methoxy groups have shown PARP2 selectivity. [7]

Compound Core Structure Target IC50 (nM) Reference
Olaparib (Lynparza®) Phthalazinone PARP-1/2 1 (PARP-1) [8]
Rucaparib (Rubraca®) Indole PARP-1/2/3 1.4 (PARP-1) [9]
Niraparib (Zejula®) Indazole PARP-1/2 3.8 (PARP-1) [9]

| Dihydroisoquinolone 1b | Dihydroisoquinolone | PARP-1/2 | 9000 (PARP-1), 150 (PARP-2) | [7]|

The potential of This compound as a PARP-1 inhibitor warrants further investigation. Its structural similarity to known PARP inhibitors, coupled with the potential for favorable interactions conferred by the methoxy group, makes it an interesting candidate for screening.

Experimental Protocols

TDP2 Inhibition Assay (Fluorescence-based)

This protocol describes a fluorescence-based assay to determine the IC50 of test compounds against TDP2. [10]

  • Reagents and Materials:

    • Recombinant human TDP2 enzyme

    • Fluorescently labeled single-stranded DNA substrate with a 5'-phosphotyrosyl group

    • Assay buffer: 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM MgCl2, 1 mM DTT, 0.01% Tween-20

    • Test compound (e.g., this compound) dissolved in DMSO

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in assay buffer.

    • To each well of the 384-well plate, add 5 µL of the test compound dilution.

    • Add 10 µL of TDP2 enzyme (final concentration ~50 pM) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the fluorescent substrate (final concentration ~25 nM).

    • Monitor the increase in fluorescence over time (e.g., every 2 minutes for 30 minutes) at the appropriate excitation and emission wavelengths.

    • Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

CDK4/Cyclin D1 Kinase Assay (HTRF)

This protocol outlines a Homogeneous Time Resolved Fluorescence (HTRF) assay for measuring CDK4/Cyclin D1 inhibition. [11]

  • Reagents and Materials:

    • Recombinant human CDK4/Cyclin D1 enzyme

    • Biotinylated Rb peptide substrate

    • ATP

    • HTRF KinEASE™-STK S1 kit (containing Eu3+-cryptate labeled STK-antibody and XL665-conjugated streptavidin)

    • Assay buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA

    • Test compound dissolved in DMSO

    • 384-well low volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Add 2 µL of the test compound serial dilutions to the wells.

    • Add 4 µL of the CDK4/Cyclin D1 enzyme and biotinylated Rb substrate mix.

    • Incubate for 10 minutes at room temperature.

    • Add 4 µL of ATP to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the HTRF detection mix (Eu3+-cryptate antibody and XL665-streptavidin).

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor).

    • Calculate the HTRF ratio and determine the percent inhibition to calculate the IC50.

PARP-1 Inhibition Assay (Colorimetric)

This protocol describes a colorimetric ELISA-based assay to measure PARP-1 activity. [12]

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plate

    • Biotinylated NAD+

    • Activated DNA

    • Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT

    • Test compound dissolved in DMSO

    • Streptavidin-HRP

    • TMB substrate

    • Stop solution (e.g., 1 M H2SO4)

    • Plate reader capable of measuring absorbance at 450 nm

  • Procedure:

    • Add test compounds and PARP-1 enzyme to the histone-coated wells.

    • Incubate for 10 minutes at room temperature.

    • Add a mix of biotinylated NAD+ and activated DNA to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate to remove unreacted components.

    • Add Streptavidin-HRP and incubate for 30 minutes at room temperature.

    • Wash the plate and add TMB substrate.

    • Incubate until color develops, then add the stop solution.

    • Read the absorbance at 450 nm.

    • Calculate the percent inhibition and determine the IC50 value.

Conclusion

The isoquinoline-1,3(2H,4H)-dione scaffold is a versatile platform for the development of inhibitors against a range of important therapeutic targets. While this compound has not been extensively characterized in the public domain, SAR studies of related analogs suggest its potential as a TDP2 and possibly a PARP-1 inhibitor. Further experimental evaluation using the protocols outlined in this guide is necessary to fully elucidate its biological activity profile and compare its performance against established inhibitors. The continued exploration of substitutions on the isoquinoline-1,3-dione core promises to yield novel and potent therapeutic agents for the treatment of cancer and other diseases.

References

  • Kankanala, J., et al. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). Journal of Medicinal Chemistry, 59(7), 3413-3428.
  • Liao, C., et al. (2021). The synthesis of furoquinolinedione and isoxazoloquinolinedione derivatives as selective Tyrosyl-DNA phosphodiesterase 2 (TDP2) inhibitors. Molecules, 26(18), 5543.
  • Ren, S., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-3525.
  • Kankanala, J., et al. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). ACS Figshare.
  • Kankanala, J., et al. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). Journal of Medicinal Chemistry - ACS Figshare.
  • Kankanala, J., et al. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). PubMed.
  • BenchChem. (2025). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition. BenchChem.com.
  • Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 11(1), 17743.
  • Gozal, E. A., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(12), 4760.
  • R&D Systems. PARP Universal Colorimetric Assay Kit. R&D Systems.
  • Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. (2012). Methods in Molecular Biology, 920, 277-291.
  • Banerjee, D., et al. (2014). DEVELOPMENT OF A NOVEL ASSAY FOR HUMAN TYROSYL DNA PHOSPHODIESTERASE 2. Analytical Biochemistry, 453, 39-47.
  • Revvity. (n.d.). Cyclin dependent kinase signaling in oncology: Evaluation of CDK4/6 inhibition in breast cancer cell lines via HTRF immunoassays. Revvity.
  • Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. (2020). Journal of Medicinal Chemistry, 63(15), 8346-8366.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis and Characterization of Novel TDP1 Inhibitors. BenchChem.com.
  • de Oliveira, K. A., et al. (2020). New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(8), 918-929.
  • Kanev, D., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 102595.
  • Zheng, J., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS ONE, 9(4), e93704.
  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • de Oliveira, K. A., et al. (2020). New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2).
  • Ledesma, J. E., et al. (2013). Biochemical Assays for the Discovery of TDP1 Inhibitors. Molecular Cancer Therapeutics, 12(11), 2465-2475.
  • BenchChem. (2025). Application Notes and Protocols: Techniques for Measuring CDK4/6 Inhibition by Trilaciclib. BenchChem.com.
  • Kankanala, J., et al. (2016). Isoquinoline-1,3-diones as Selective Inhibitors of Tyrosyl DNA Phosphodiesterase II (TDP2). Journal of Medicinal Chemistry, 59(7), 3413-3428.
  • Sigma-Aldrich. PARP1 Enzyme Activity Assay (Fluorometric). Sigma-Aldrich.
  • El-Gamal, M. I., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Pharmaceuticals, 15(11), 1365.
  • Zheng, J., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLOS ONE, 9(4), e93704.
  • Liao, C., et al. (2020). 4-Benzylideneisoquinoline-1,3(2H, 4H)-diones as tyrosyl DNA phosphodiesterase 2 (TDP2) inhibitors. Medicinal Chemistry Research, 30(2), 371-386.
  • Lee, J., et al. (2001). Chemical structures of isoquinoline-1,3,4-trione derivatives. IC 50 and... Journal of Biological Chemistry, 276(32), 29971-29977.
  • Al-Ostoot, F. H., et al. (2022). Design, synthesis and: In silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Bioorganic Chemistry, 126, 105877.
  • Kim, S. K., et al. (1998). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Archives of Pharmacal Research, 21(2), 193-197.
  • Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.).
  • BPS Bioscience. CDK4 Assay Kit. BPS Bioscience.
  • Ren, S., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-3525.
  • Thermo Fisher Scientific. CDK Assay Kit, RbING*. Thermo Fisher Scientific.
  • Repair of topoisomerase 1–induced DNA damage by tyrosyl-DNA phosphodiesterase 2 (TDP2) is dependent on its magnesium binding. (2022). Journal of Biological Chemistry, 298(3), 101648.
  • IC 50 values of representative compounds on CDK1 and CDK4. (n.d.).
  • Liu, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(17), 6331.
  • Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. (n.d.). Wiley Online Library.
  • Kinase test results (IC50 values in micromoles) from the manuscript Jorda et al. - "How selective are pharmacological inhibitors of cyclin-dependent kinases?". (n.d.). CDKiDB.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF A NOVEL SERIES OF 6,7-DIMETHOXYQUINAZOLINE-2,4(1H,3H)
  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). Archiv der Pharmazie, 358(8-9).
  • IC 50 Values of CDK4/6 Inhibitors. (n.d.).
  • Selected biologically active isoquinoline‐1,3(2H,4H)‐dione derivatives. (n.d.).

Sources

A Comparative Analysis of Isoquinoline and Quinolone Derivative Potency in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation

Introduction: The Versatile Isoquinoline and Quinolone Scaffolds

The isoquinoline and quinolone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Their rigid, planar structures provide an excellent framework for the spatial presentation of functional groups, enabling precise interactions with various biological targets. This guide provides a comparative analysis of the potency of derivatives based on these scaffolds, with a particular focus on the influence of the 7-methoxy substituent and other key structural modifications. We will delve into their anticancer, antimalarial, and antiviral activities, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors.

Anticancer Potency: Targeting Cyclin-Dependent Kinase 4 (CDK4)

Aberrant activity of cyclin-dependent kinases (CDKs), particularly CDK4, is a hallmark of many cancers, leading to uncontrolled cell proliferation. The isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a promising starting point for the development of potent and selective CDK4 inhibitors.[1]

Comparative Potency of Isoquinoline-1,3(2H,4H)-dione Derivatives as CDK4 Inhibitors

The inhibitory activity of these derivatives is highly dependent on the nature and position of substituents on both the isoquinoline core and the appended functionalities. A key series of compounds, the 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, demonstrates the critical role of specific substitutions for potent CDK4 inhibition.[1] For instance, the presence of a basic amine on the aniline ring is a crucial requirement for activity. Furthermore, substitutions at the C-6 position of the isoquinoline core can significantly enhance inhibitory potency.[1] Another series, 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, highlights the importance of a 3-hydroxyl group on the phenyl ring for CDK4 inhibitory activity.[2]

Compound IDCore ScaffoldKey SubstitutionsTargetIC50 (µM)SelectivityReference
Compound A Isoquinoline-1,3(2H,4H)-dione4-(phenylaminomethylene) with basic amine on anilineCDK4Low µMSelective vs. CDK1/2[1]
Compound B Isoquinoline-1,3(2H,4H)-dione4-(benzylaminomethylene) with 3-OH on phenylCDK4Low µMSelective vs. CDK1/2[2]
Compound C Isoquinoline-1,3(2H,4H)-dioneC-6 iodo, aryl, or heteroaryl substitutionCDK4Sub-µMEnhanced potency[2]
Experimental Protocol: In Vitro CDK4 Kinase Inhibition Assay

This protocol outlines a typical biochemical assay to determine the in vitro potency of compounds against CDK4.[3][4]

Objective: To measure the 50% inhibitory concentration (IC50) of test compounds against CDK4/Cyclin D1 kinase activity.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Retinoblastoma (Rb) protein or a synthetic peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the CDK4/Cyclin D1 enzyme and Rb substrate in assay buffer to their optimal concentrations.

  • Assay Reaction:

    • Add the test compound solution to the wells of the assay plate.

    • Add the enzyme solution to the wells.

    • Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the Kinase-Glo® reagent, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to the kinase activity.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Causality Behind Experimental Choices:

  • Recombinant Enzyme: Using a purified recombinant enzyme ensures that the measured inhibition is specific to the target kinase.

  • Rb Substrate: The retinoblastoma protein is a natural substrate of CDK4, making it a physiologically relevant choice for the assay.[5]

  • ATP Concentration: The ATP concentration is typically kept at or near its Michaelis-Menten constant (Km) to ensure sensitive detection of competitive inhibitors.

  • Kinase-Glo® Detection: This method is highly sensitive, has a large dynamic range, and is amenable to high-throughput screening.[6]

CDK4 Signaling Pathway

The CDK4/Cyclin D complex plays a pivotal role in the G1 phase of the cell cycle. Its primary function is to phosphorylate the retinoblastoma (Rb) protein, a key tumor suppressor.[7] Phosphorylation of Rb leads to its inactivation and the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry and DNA replication.[8] Inhibition of CDK4 by small molecules prevents Rb phosphorylation, thereby maintaining its tumor-suppressive function and inducing G1 cell cycle arrest.[7]

CDK4_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD upregulates CDK4_CyclinD CDK4/Cyclin D Complex CyclinD->CDK4_CyclinD CDK4 CDK4 CDK4->CDK4_CyclinD Rb Rb CDK4_CyclinD->Rb phosphorylates E2F E2F pRb p-Rb (Inactive) S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase activates transcription pRb->E2F releases Inhibitor Isoquinoline-1,3-dione Inhibitor Inhibitor->CDK4_CyclinD inhibits

Caption: CDK4 signaling pathway and the point of intervention for isoquinoline-1,3-dione inhibitors.

Antimalarial Potency: Targeting Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, necessitates the development of new antimalarial agents. Quinolone derivatives have a long history in antimalarial therapy, and recent studies on 7-methoxyquinolone derivatives have shown promising activity.[9][10]

Comparative Potency of 7-Methoxyquinolone Derivatives against P. falciparum

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the quinolone scaffold significantly impact antimalarial potency. The 7-methoxy group is often associated with potent activity. The nature of the substituent at the 3-position is also critical, with a carboxyl ester group showing superior potency compared to carboxylic acid or amide functionalities. Furthermore, substitutions on an aryl group at the C-2 position can modulate activity, with meta-substitutions often leading to increased potency.

Compound IDCore ScaffoldKey SubstitutionsP. falciparum StrainIC50 (µM)Reference
Endochin Analog 1 7-Methoxy-4-quinolone3-carboxyl esterK1 (CQ-resistant)~0.25[11]
Endochin Analog 2 7-Methoxy-4-quinolone3-carboxylic acidK1 (CQ-resistant)Inactive[11]
Endochin Analog 3 7-Methoxy-4-quinolone2-(meta-methoxyphenyl)K1 (CQ-resistant)0.13[11]
Endochin Analog 4 7-Methoxy-4-quinolone2-phenylK1 (CQ-resistant)0.75[11]
Experimental Protocol: Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This protocol describes a widely used fluorescence-based assay to determine the in vitro antiplasmodial activity of test compounds.[12][13][14]

Objective: To determine the IC50 value of test compounds against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Test compounds and standard antimalarial drugs (e.g., chloroquine)

  • Black, clear-bottom 96-well microplates

Procedure:

  • Parasite Synchronization: Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.[15]

  • Compound Plating: Prepare serial dilutions of the test compounds in complete culture medium and add them to the microplate.

  • Parasite Addition: Add the synchronized ring-stage parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining:

    • Add SYBR Green I lysis buffer to each well.

    • Incubate in the dark at room temperature for at least 1 hour.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis:

    • Subtract the background fluorescence from uninfected red blood cells.

    • Calculate the percentage of growth inhibition for each compound concentration.

    • Determine the IC50 value by plotting the inhibition data against the log of the compound concentration.

Causality Behind Experimental Choices:

  • Synchronization: Using a synchronized culture ensures that the majority of parasites are at the same developmental stage, leading to more consistent and reproducible results.[15]

  • SYBR Green I: This dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, providing a reliable measure of parasite proliferation.[14] It is a safer and more efficient alternative to traditional [3H]-hypoxanthine incorporation assays.[16][17]

  • 72-hour Incubation: This duration allows for at least one full intraerythrocytic developmental cycle of the parasite, enabling the assessment of the compound's effect on parasite replication.

Antimalarial Drug Discovery Workflow

The process of discovering and developing new antimalarial drugs is a multi-step endeavor that begins with identifying promising scaffolds like the 7-methoxyquinolones.

Antimalarial_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo & Preclinical HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vivo In Vivo Efficacy (Mouse Models) Lead_Opt->In_Vivo Tox Toxicology & Pharmacokinetics In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A simplified workflow for antimalarial drug discovery, from initial screening to preclinical development.

Antiviral Potency: Targeting Influenza Virus

Isoquinolone derivatives have also been investigated for their potential as antiviral agents, particularly against influenza viruses.[18]

Comparative Potency of Isoquinolone Derivatives against Influenza A and B Viruses

SAR studies on a series of isoquinolone derivatives have demonstrated that substitutions on the isoquinolone core and appended phenyl rings can significantly influence antiviral activity and cytotoxicity. For instance, a 7,8-dimethoxy substitution pattern on the isoquinolone ring was present in an initial hit compound with potent antiviral activity but also significant cytotoxicity.[18] Subsequent modifications aimed at reducing cytotoxicity while maintaining antiviral efficacy led to the identification of derivatives with improved therapeutic indices.

Compound IDCore ScaffoldKey SubstitutionsVirus StrainEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound 1 7,8-dimethoxy-isoquinolin-1(2H)-one3-(6-ethylbenzo[d][3][12]dioxol-5-yl)Influenza A (H1N1)0.2-0.639.0>65[18]
Compound 17 8-methoxy-isoquinolin-1(2H)-one3-(6-ethylbenzo[d][3][12]dioxol-5-yl)Influenza A (H3N2)5.8109.018.8[18]
Compound 21 8-methoxy-isoquinolin-1(2H)-oneModified 3-phenyl substituentInfluenza A (H1N1)9.9-18.5>300>16[18]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Experimental Protocol: Antiviral Activity Assay (Plaque Reduction Assay)

This protocol details a standard method for evaluating the ability of compounds to inhibit viral replication.

Objective: To determine the EC50 of test compounds against influenza virus by quantifying the reduction in viral plaque formation.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza virus stock (e.g., A/Puerto Rico/8/34)

  • Infection medium (e.g., DMEM with TPCK-trypsin)

  • Overlay medium (e.g., containing agarose or Avicel)

  • Crystal violet staining solution

  • Test compounds

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and grow to confluence.

  • Virus Infection:

    • Wash the cell monolayers with phosphate-buffered saline (PBS).

    • Infect the cells with a diluted virus suspension (to produce a countable number of plaques) for 1 hour at 37°C.

  • Compound Treatment:

    • Remove the virus inoculum.

    • Add overlay medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization:

    • Fix the cells with a formalin solution.

    • Stain the cells with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the EC50 value from the dose-response curve.

Causality Behind Experimental Choices:

  • MDCK Cells: These cells are highly susceptible to influenza virus infection and are a standard cell line for influenza research.

  • TPCK-Trypsin: This protease is required for the cleavage of the influenza virus hemagglutinin (HA) protein, which is essential for viral entry into host cells.

  • Overlay Medium: The semi-solid overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized plaques that can be counted.

  • Crystal Violet: This stain colors the living cells, making the clear plaques, where cells have been killed by the virus, easily visible.

Conclusion and Future Directions

The isoquinoline and quinolone scaffolds continue to be a rich source of inspiration for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the profound impact of subtle structural modifications on the potency and selectivity of these derivatives against diverse biological targets, including cancer, malaria, and influenza. The 7-methoxy substitution, in particular, has been shown to be a key feature in potent antimalarial quinolones.

For researchers in the field, a deep understanding of the structure-activity relationships, coupled with robust and well-validated experimental protocols, is paramount for the successful progression of drug discovery programs. The detailed methodologies and mechanistic insights provided herein are intended to serve as a valuable resource for the design, synthesis, and evaluation of the next generation of isoquinoline and quinolone-based therapeutics. Future efforts should focus on leveraging this knowledge to optimize lead compounds with improved efficacy, selectivity, and pharmacokinetic profiles, ultimately translating these promising scaffolds into clinically effective drugs.

References

  • protocols.io. (2024). Plasmodium falciparum Growth or Invasion Inhibition Assays. Retrieved from [Link]

  • Ghorbal, M., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(5), 1765-1770.
  • Kim, J. H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1303.
  • Zheng, J., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE, 9(4), e93704.
  • WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. Retrieved from [Link]

  • Ghorbal, M., et al. (2007). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 51(5), 1765-1770.
  • Winter, R. W., et al. (2006). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Experimental Parasitology, 114(1), 21-30.
  • ResearchGate. (n.d.). Antimalarial activities (IC50) of quinolones and fluoroquinolones.... Retrieved from [Link]

  • O'Leary, B., et al. (2016). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. Cancer Research, 76(13), 3747-3750.
  • Upadhyay, H. C., et al. (2018). Antiplasmodial and antimalarial activities of quinolone derivatives: An overview. European Journal of Medicinal Chemistry, 146, 1-14.
  • Upadhyay, H. C., et al. (2018). Antiplasmodial and antimalarial activities of quinolone derivatives: An overview. European Journal of Medicinal Chemistry, 146, 1-14.
  • Zheng, J., et al. (2014). Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PLoS ONE, 9(4), e93704.
  • An, G., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-3525.
  • An, G., et al. (2009). Discovery of 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones and 4-[(pyridylmethyl)aminomethylene]isoquinoline-1,3-(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 52(8), 2289-2310.
  • Kim, J. H., et al. (2021). Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity. Viruses, 13(7), 1303.
  • ResearchGate. (n.d.). IC50 values obtained for different synthesized compounds against MCF-7. Retrieved from [Link]

  • Viruses. (2022). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses: Structural and Mechanistic Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose−response curves and EC50 values for derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds. Retrieved from [Link]

  • BPS Bioscience. (n.d.). CDK4 Assay Kit. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinoline-1,3(2H,4H)-diones. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)-dione Derivatives via Chiral Phosphoric. Retrieved from [Link]

  • Molecules. (2018). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Retrieved from [Link]

  • PubMed. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Binding Mode of 7-methoxyisoquinoline-1,3(2H,4H)-dione with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Molecular Certainty

In the landscape of modern drug discovery, the isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure, demonstrating a wide range of biological activities. Our focus here is on a specific derivative, 7-methoxyisoquinoline-1,3(2H,4H)-dione. Preliminary evidence and the established pharmacology of related compounds strongly suggest that its primary target is likely within the Poly(ADP-ribose) Polymerase (PARP) family of enzymes, particularly PARP-1.[1][2][3][4] PARP-1 is a critical enzyme in the DNA damage repair pathway, and its inhibition has become a cornerstone of targeted cancer therapies.[5][6]

The isoquinolinedione core is designed to mimic the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes, allowing it to competitively bind within the enzyme's catalytic domain.[5] However, a hypothesis, no matter how well-founded, is not a substitute for empirical evidence. The definitive confirmation of the binding mode—the precise orientation and interactions of the ligand within the protein's binding pocket—is a non-negotiable step in the progression of any potential therapeutic agent. It validates the mechanism of action, informs structure-activity relationship (SAR) studies, and provides the blueprint for rational drug design and lead optimization.

This guide provides a comparative overview of the principal biophysical and computational techniques available to researchers for unequivocally determining the binding mode of this compound to its target protein, PARP-1. We will delve into the causality behind experimental choices, presenting these methods not as isolated procedures, but as interconnected components of a comprehensive validation strategy.

Conceptual Framework for Binding Mode Confirmation

The journey from a putative hit to a structurally confirmed ligand-protein complex follows a logical progression. It begins with methods that confirm direct physical interaction and provide thermodynamic and kinetic data, and culminates in high-resolution structural elucidation.

G cluster_0 Phase 1: Interaction & Affinity cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: In Silico Prediction & Validation ITC Isothermal Titration Calorimetry (ITC) XRAY X-Ray Crystallography ITC->XRAY Confirms binding & stoichiometry NMR NMR Spectroscopy ITC->NMR SPR Surface Plasmon Resonance (SPR) SPR->XRAY Provides kinetic data (Kon/Koff) SPR->NMR Docking Computational Docking XRAY->Docking Validates & refines docking models NMR->XRAY Provides solution-state structural data Docking->XRAY Predicts binding pose to guide experiments

Caption: A logical workflow for confirming ligand-protein binding mode.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics

ITC stands as a cornerstone technique because it directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single, label-free experiment.[1][7][8][9]

Causality: Before investing in resource-intensive structural studies, it is paramount to confirm that this compound physically binds to PARP-1 in solution and to quantify the forces driving this interaction. ITC provides the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering fundamental insights into the nature of the binding.[5][9]

Experimental Protocol: ITC
  • Protein Preparation: Express and purify recombinant human PARP-1 catalytic domain to >95% purity. Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT) to minimize buffer mismatch effects.

  • Ligand Preparation: Dissolve this compound in the final, matched dialysis buffer. A small amount of DMSO may be used for initial solubilization, but the final concentration in both protein and ligand solutions must be identical.

  • Concentration Determination: Accurately determine the concentrations of both the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for protein, quantitative NMR for the ligand).

  • Instrument Setup: Set up the ITC instrument (e.g., Malvern Panalytical MicroCal PEAQ-ITC) at the desired experimental temperature (e.g., 25°C).

  • Titration: Load the PARP-1 solution (typically 20-50 µM) into the sample cell and the ligand solution (typically 10-fold higher concentration, 200-500 µM) into the injection syringe.

  • Experiment Execution: Perform a series of small (e.g., 2 µL) injections of the ligand into the protein solution. The instrument measures the minute heat changes after each injection.

  • Data Analysis: Integrate the heat-flow peaks for each injection and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to derive KD, n, ΔH, and ΔS.[5]

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep 1. Prepare Protein (PARP-1) & Ligand in matched buffer load 2. Load PARP-1 into cell, Ligand into syringe prep->load titrate 3. Titrate Ligand into Protein solution load->titrate measure 4. Measure heat change per injection titrate->measure analyze 5. Integrate peaks & fit isotherm measure->analyze results Output: KD, n, ΔH, ΔS analyze->results G cluster_pathway PARP-1 Catalytic Site Interaction PARP_Cat PARP-1 Catalytic Domain Nicotinamide_Pocket Nicotinamide-Binding Pocket (Gly863, Ser904, Tyr907) Nicotinamide_Pocket->PARP_Cat is part of Ligand 7-methoxyisoquinoline- 1,3(2H,4H)-dione Ligand->Nicotinamide_Pocket Competitive Binding

Sources

Comparative Analysis of 7-Methoxyisoquinoline-1,3(2H,4H)-dione Analogs: A Guide to Structure-Activity Relationships in PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 7-methoxyisoquinoline-1,3(2H,4H)-dione analogs and related scaffolds, with a primary focus on their role as inhibitors of Poly(ADP-ribose) polymerase (PARP). As researchers and drug development professionals, understanding the nuanced interplay between chemical structure and biological function is paramount for designing next-generation therapeutics. This document synthesizes findings from various studies to illuminate the key structural motifs that govern the potency and selectivity of these compounds, offering a valuable resource for rational drug design.

Introduction: The Significance of the Isoquinolinedione Scaffold and PARP Inhibition

The isoquinoline and its related heterocyclic systems are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among these, the this compound framework has emerged as a promising template for the development of potent anticancer agents. A key mechanism through which many of these analogs exert their therapeutic effect is the inhibition of the Poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2.[3][4]

PARP enzymes are critical components of the DNA damage response (DDR) pathway.[5] They recognize and bind to sites of DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other target proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage.[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication, ultimately resulting in cell death through a mechanism known as synthetic lethality.[4]

The isoquinolinedione scaffold serves as an effective bioisostere for the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes.[6] This mimicry allows these compounds to competitively bind to the catalytic domain of PARP, inhibiting its enzymatic activity. Furthermore, a critical aspect of the therapeutic efficacy of many PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[5] This trapping prevents the dissociation of PARP, leading to a physical obstruction that blocks DNA replication and repair, a mechanism that is often more cytotoxic than simple catalytic inhibition.[5]

This guide will dissect the SAR of this compound analogs and related structures, providing a comparative analysis of how modifications at various positions of the heterocyclic core influence their PARP inhibitory activity and cytotoxic effects.

The Core Scaffold: A Foundation for Potent Inhibition

The fundamental isoquinoline-1,3(2H,4H)-dione structure provides the essential framework for interaction with the PARP active site. The lactam ring within this scaffold is a key feature, mimicking the nicotinamide carboxamide of NAD+. The 7-methoxy group is a common feature in many active analogs, and its role will be explored in the subsequent sections.

Caption: The core chemical structure of this compound.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs can be systematically modulated by introducing various substituents at different positions of the isoquinoline ring system. The following sections provide a comparative analysis of these modifications.

Modifications at the N-2 Position

The nitrogen atom at the 2-position of the isoquinoline-1,3(2H,4H)-dione core is a critical site for modification. Substitutions at this position can significantly impact the compound's interaction with the PARP active site and its overall pharmacological properties.

  • Small Alkyl Groups: While unsubstituted or N-methylated analogs often exhibit baseline activity, the introduction of larger or more functionalized groups can enhance potency.

  • Aryl and Heteroaryl Substituents: The incorporation of aryl or heteroaryl rings at the N-2 position has been a successful strategy in developing potent inhibitors. These aromatic moieties can engage in additional π-π stacking or hydrophobic interactions within the enzyme's active site. For instance, studies on related quinazolinone scaffolds have shown that phenyl or substituted phenyl groups can significantly influence cytotoxic activity.[7][8]

  • Linker-Connected Functional Groups: Attaching functional groups via a linker to the N-2 position allows for probing deeper pockets within the PARP active site. This approach has been explored in various PARP inhibitors, where linkers of varying lengths and compositions are used to connect moieties that can interact with specific amino acid residues.

Substitutions on the Benzenoid Ring (Positions 5, 6, and 8)

Modifications on the benzenoid portion of the isoquinoline ring system can fine-tune the electronic properties and steric profile of the molecule, impacting its binding affinity and selectivity.

  • The 7-Methoxy Group: The presence of a methoxy group at the 7-position is a recurring motif in many biologically active isoquinoline derivatives.[9] This electron-donating group can influence the overall electron density of the aromatic system, potentially enhancing interactions with the target protein. In some related quinolone series, a 7-methoxy group was found to be important for antimalarial activity.[10]

  • Other Substituents: The introduction of other substituents, such as halogens or small alkyl groups, at positions 5, 6, or 8 can be explored to optimize activity. Halogenation, for example, can alter the lipophilicity and metabolic stability of the compound.[11]

Modifications at the C-4 Position

The C-4 position of the isoquinoline-1,3(2H,4H)-dione core offers another avenue for structural diversification.

  • Introduction of Carboxamide Groups: A particularly successful strategy has been the introduction of carboxamide functionalities at the C-4 position. This modification has led to the discovery of novel and potent PARP inhibitors.[6] The amide group can form crucial hydrogen bonds within the PARP active site, mimicking the interactions of the natural NAD+ substrate.

  • Varying the Amide Substituent: The nature of the substituent on the carboxamide nitrogen is a key determinant of activity. Iterative synthesis and testing of different amine fragments have allowed for the mapping of the SAR in this region. For example, incorporating piperidine or bipiperidine moieties has been shown to yield compounds with favorable druglike properties and potent PARP inhibitory activity.[6]

The following table summarizes the general SAR trends observed for isoquinolinedione and related scaffolds as PARP inhibitors.

Position of ModificationType of SubstituentGeneral Effect on PARP Inhibitory ActivityRationale
N-2 Small AlkylBaseline to moderate activityProvides a basic scaffold for further modification.
Aryl/HeteroarylIncreased potencyPotential for additional π-π stacking and hydrophobic interactions in the active site.
Linker-connected groupsCan significantly enhance potencyAllows for probing and interacting with deeper pockets of the active site.
C-7 MethoxyGenerally favorable for activityInfluences electronic properties and may enhance binding.
C-4 CarboxamideSignificant increase in potencyThe amide group can form key hydrogen bonds, mimicking the natural substrate.
(on Carboxamide) Piperidine/BipiperidineHigh potency and favorable ADMEThese moieties can occupy hydrophobic pockets and improve physicochemical properties.

Experimental Protocols for Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and robust experimental protocols are essential. The following are key assays used to evaluate the performance of this compound analogs as PARP inhibitors.

In Vitro PARP1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of PARP1.

Principle: This is typically a biochemical assay that quantifies the amount of PAR produced by recombinant PARP1 in the presence of a DNA-damaging agent and NAD+. The inhibition is measured by a decrease in the PAR signal.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified recombinant human PARP1 enzyme, a DNA substrate (e.g., nicked DNA), and a buffer solution.

  • Compound Incubation: Add serial dilutions of the test compounds to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the PARP reaction by adding NAD+.

  • Detection of PAR: After a specific incubation period (e.g., 60 minutes) at 37°C, stop the reaction and detect the amount of PAR formed. This can be done using various methods, such as an ELISA-based assay with an anti-PAR antibody or by detecting the consumption of NAD+.[12]

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP1 activity by 50%.

Cell-Based PARP Activity Assay

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity. The level of PARylation in cell lysates is then quantified, typically by ELISA, in the presence and absence of the test compound.[12]

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like MDA-MB-436) in 96-well plates.[12]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration.

  • Induction of DNA Damage: Induce DNA damage by treating the cells with an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS).[12]

  • Cell Lysis: Lyse the cells to release the cellular contents, including PARylated proteins.

  • PAR Quantification: Quantify the amount of PAR in the cell lysates using a commercial PAR ELISA kit.

  • Data Analysis: Determine the IC50 value for the inhibition of cellular PARP activity.

PARP Trapping Assay

This assay is crucial for evaluating the ability of an inhibitor to trap PARP on DNA, a key mechanism for cytotoxicity.[5]

Principle: This assay measures the amount of PARP enzyme that remains bound to a DNA probe in the presence of an inhibitor.

Step-by-Step Methodology:

  • Assay Setup: Use a commercially available PARP trapping assay kit, which typically involves a DNA-coated plate.

  • Enzyme and Inhibitor Addition: Add purified PARP1 or PARP2 enzyme and varying concentrations of the test inhibitor to the wells.

  • Incubation and Washing: Allow the enzyme to bind to the DNA and the inhibitor to exert its effect. Wash the wells to remove unbound enzyme.

  • Detection: Detect the amount of trapped PARP using a specific antibody and a colorimetric or fluorometric substrate.

  • Data Analysis: Quantify the amount of trapped PARP as a function of inhibitor concentration to determine the trapping potency.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Evaluation Enzymatic_Assay PARP1 Enzymatic Inhibition Assay Trapping_Assay PARP Trapping Assay Enzymatic_Assay->Trapping_Assay Assess trapping potency Lead_Compound Lead Compound Identification Trapping_Assay->Lead_Compound Cell_Activity Cellular PARP Activity Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Activity->Cytotoxicity Correlate with cell death Cytotoxicity->Lead_Compound SAR_Analogs Synthesized This compound Analogs SAR_Analogs->Enzymatic_Assay SAR_Analogs->Cell_Activity

Caption: A typical experimental workflow for evaluating the SAR of PARP inhibitors.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs and related heterocyclic systems have provided invaluable insights into the design of potent and selective PARP inhibitors. Key takeaways include the importance of substitutions at the N-2 and C-4 positions for enhancing potency and the generally favorable contribution of the 7-methoxy group. The development of compounds that not only inhibit the catalytic activity of PARP but also effectively trap the enzyme on DNA is a critical consideration for maximizing therapeutic efficacy.

Future research in this area should focus on:

  • Improving Selectivity: Designing analogs with improved selectivity for different PARP family members could lead to novel therapeutic applications and reduced off-target effects.

  • Overcoming Resistance: Investigating modifications that can overcome known mechanisms of resistance to PARP inhibitors is a crucial area of research.

  • Optimizing Pharmacokinetics: Further refinement of the scaffold to improve drug-like properties, such as solubility, metabolic stability, and oral bioavailability, will be essential for clinical translation.

By leveraging the foundational SAR knowledge presented in this guide, researchers can continue to innovate and develop the next generation of isoquinolinedione-based therapeutics for the treatment of cancer and other diseases.

References

  • Kanev, G. D., Guseva, A. S., Rulten, S. L., & Lopatina, A. D. (2022). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 3(4), 101783. [Link]

  • ResearchGate. (n.d.). Selected SAR of isoquinoline series. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]

  • Rosenthal, P. J., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 52(21), 6723–6733. [Link]

  • Saeedi, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(1), 305. [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Irie, M., et al. (2000). Synthesis and biological evaluation of 7-hydroxy-3,4-diphenyl-1,2-dihydroisoquinolines as new 4-hydroxytamoxifen analogues. Bioorganic & Medicinal Chemistry, 8(7), 1739–1746. [Link]

  • Eldehna, W. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6653. [Link]

  • Zhang, Y., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences, 24(4), 3894. [Link]

  • Panda, P., et al. (2022). Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents. In Key Heterocyclic Cores for Smart Anticancer Drug–Design Part I (pp. 167-204). Bentham Science Publishers. [Link]

  • Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. Bioorganic & Medicinal Chemistry, 88, 117349. [Link]

  • Bouzina, A., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 12(48), 31235–31249. [Link]

  • Wieckowska, A., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Scientific Reports, 11(1), 17743. [Link]

  • Zhou, Y., et al. (2018). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Organic & Biomolecular Chemistry, 16(17), 3189–3202. [Link]

  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 12(5), 356–365. [Link]

  • Wang, Y., et al. (2023). Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis. Journal of Medicinal Chemistry, 66(20), 14095–14115. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. International Journal of Nanomedicine, 17, 3331–3350. [Link]

  • Wang, Z., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(7), 1219–1223. [Link]

  • Bakht, M. A., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 58. [Link]

  • ResearchGate. (n.d.). Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity. Retrieved from [Link]

  • Nilsen, A., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of Medicinal Chemistry, 54(18), 6277–6285. [Link]

  • El-Sayed, W. M., et al. (2022). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 27(23), 8206. [Link]

  • de Almeida, M. V., et al. (2022). Synthesis, Structure–Activity Relationships, and Parasitological Profiling of Brussonol Derivatives as New Plasmodium falciparum Inhibitors. Pharmaceuticals, 15(7), 814. [Link]

  • Płazińska, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4333. [Link]

  • Gong, P., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 22–36. [Link]

  • Uli, J., et al. (2014). Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. Journal of Medicinal Chemistry, 57(11), 4724–4738. [Link]

  • Wang, X., et al. (2023). Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases. Molecules, 28(18), 6615. [Link]

Sources

A Researcher's Guide to the In Vivo Efficacy of 7-Methoxyisoquinoline-1,3(2H,4H)-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of the potential in vivo efficacy of a specific derivative, 7-methoxyisoquinoline-1,3(2H,4H)-dione, by drawing comparisons with structurally related compounds that have been evaluated in preclinical models. While direct in vivo data for this exact molecule is not yet publicly available, this document serves as a roadmap for researchers, outlining prospective therapeutic avenues and detailed experimental protocols for its evaluation.

Unveiling the Therapeutic Potential: Mechanism of Action

The therapeutic promise of the isoquinoline-1,3(2H,4H)-dione core is rooted in its ability to interact with key biological targets implicated in cancer and neurodegenerative diseases. The introduction of a methoxy group at the 7th position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency and selectivity.

Anticancer Activity: Targeting Cyclin-Dependent Kinase 4 (CDK4)

A significant body of evidence points towards derivatives of isoquinoline-1,3(2H,4H)-dione as potent and selective inhibitors of Cyclin-Dependent Kinase 4 (CDK4)[1]. The CDK4/cyclin D1 complex is a critical regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers[1]. By inhibiting CDK4, these compounds can induce cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.

Below is a diagram illustrating the proposed mechanism of action of this compound as a CDK4 inhibitor.

CDK4_Inhibition cluster_0 Cancer Cell Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds CyclinD_CDK4 Cyclin D / CDK4 Complex Receptor->CyclinD_CDK4 activates Rb pRb CyclinD_CDK4->Rb phosphorylates E2F E2F Rb->E2F releases G1_S_Transition G1-S Phase Transition (Cell Proliferation) E2F->G1_S_Transition promotes 7_methoxy 7-methoxyisoquinoline- 1,3(2H,4H)-dione 7_methoxy->CyclinD_CDK4 inhibits

Caption: Proposed mechanism of CDK4 inhibition by this compound.

Neuroprotective Effects: Acetylcholinesterase (AChE) Inhibition

Derivatives of the related isoindoline-1,3-dione scaffold have shown promise as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine[2]. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of acetylcholine in the brain, which can improve cognitive function[3]. The structural similarities suggest that this compound may also exhibit AChE inhibitory activity.

Comparative In Vivo Efficacy in Oncology Models

To contextualize the potential of this compound, we will compare it to a representative 2-arylisoquinoline-1,3(2H,4H)-dione derivative (Compound 1b) for which in vivo anticancer data is available[4].

Xenograft Tumor Model: A Head-to-Head Comparison

The nude mouse xenograft model is a widely accepted standard for evaluating the in vivo efficacy of anticancer compounds.

Table 1: Comparative Efficacy in a Human Pancreatic Cancer (PANC-1) Xenograft Model

CompoundDose & ScheduleTumor Growth Inhibition (TGI)ObservationsReference
This compound (Proposed) To be determinedExpected to be significant------
Compound 1b (2-arylisoquinoline-1,3(2H,4H)-dione) 20 mg/kg, daily, i.p.Significant inhibition of tumor growthWell-tolerated by the animals[4]
Vehicle Control ------Progressive tumor growth[4]
Detailed Experimental Protocol: Xenograft Study

The following protocol provides a step-by-step guide for conducting an in vivo efficacy study in a xenograft model.

Materials:

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • Human cancer cell line (e.g., PANC-1, A549)

  • Matrigel

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under standard conditions.

  • Tumor Implantation:

    • Harvest and resuspend the cells in a 1:1 mixture of media and Matrigel to a final concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor growth.

    • Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the dosing solution of this compound in the appropriate vehicle.

    • Administer the compound and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal, oral) at the predetermined dose and schedule.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Xenograft_Workflow cluster_workflow Xenograft Efficacy Study Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Treatment Administration randomization->treatment evaluation Efficacy Evaluation treatment->evaluation end End evaluation->end

Caption: Workflow for an in vivo xenograft efficacy study.

Prospective In Vivo Efficacy in Neurodegenerative Disease Models

Based on the potential for AChE inhibition, we propose evaluating this compound in a murine model of Alzheimer's disease.

Scopolamine-Induced Amnesia Model: A Comparative Outlook

The scopolamine-induced amnesia model in mice is a well-established method for screening compounds with potential cognitive-enhancing effects.

Table 2: Prospective Efficacy in a Scopolamine-Induced Amnesia Model

CompoundDose & RouteEffect on Memory (e.g., Passive Avoidance Test)MechanismReference
This compound (Proposed) To be determined, i.p.Expected to reverse scopolamine-induced memory impairmentPutative AChE inhibition---
Donepezil (Positive Control) 1 mg/kg, i.p.Significantly improves memory retentionAChE inhibitor[5]
Vehicle Control ---No improvement in memory---[5]
Detailed Experimental Protocol: Scopolamine-Induced Amnesia

This protocol outlines the steps for assessing the neuroprotective effects of this compound in a mouse model of cognitive impairment.

Materials:

  • Male C57BL/6 mice, 8-10 weeks old

  • Passive avoidance apparatus

  • This compound

  • Scopolamine hydrobromide

  • Vehicle (e.g., saline)

  • Donepezil (positive control)

Procedure:

  • Habituation: Acclimate the mice to the experimental room and handling for several days before the experiment.

  • Drug Administration:

    • Administer this compound, donepezil, or vehicle via intraperitoneal (i.p.) injection.

    • After 30 minutes, administer scopolamine (1 mg/kg, i.p.) to all groups except the naive control group.

  • Training (Acquisition Trial):

    • 30 minutes after scopolamine injection, place each mouse in the light compartment of the passive avoidance apparatus.

    • When the mouse enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).

  • Testing (Retention Trial):

    • 24 hours after the training, place each mouse back into the light compartment.

    • Record the latency to enter the dark compartment (step-through latency). An increased latency indicates improved memory retention.

  • Data Analysis:

    • Analyze the differences in step-through latency between the groups using appropriate statistical methods (e.g., ANOVA).

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is pending, the evidence from structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent for both cancer and neurodegenerative diseases. The experimental protocols detailed in this guide offer a robust framework for conducting these pivotal in vivo studies. Future research should focus on a comprehensive pharmacokinetic and toxicological profiling of this compound to establish a safe and effective dosing regimen for further preclinical and clinical development.

References

  • Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. (2025). Cureus, 17(8), e79331. [Link]

  • A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. (2022). International Journal of Molecular Sciences, 23(23), 15286. [Link]

  • Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment. (2022). Antioxidants, 11(11), 2125. [Link]

  • 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). (2008). Journal of Medicinal Chemistry, 51(12), 3507-3525. [Link]

  • Synthesis and antitumor activity evaluation of 2-arylisoquinoline-1,3(2H,4H)-diones in vitro and in vivo. (2015). Chinese Chemical Letters, 26(8), 973-976. [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for 7-Methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules.[1][2][3] Derivatives of this scaffold have shown promise as potent and selective inhibitors of key cellular targets, including cyclin-dependent kinases (CDKs) and poly (ADP-ribose) polymerases (PARPs), which are critical in cancer therapy.[4][5][6] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel derivative, 7-methoxyisoquinoline-1,3(2H,4H)-dione, a compound of significant interest for its therapeutic potential.

While a comprehensive, publicly available cross-reactivity profile for this compound is not yet established, this guide will delineate a robust, multi-tiered strategy for its profiling. We will leverage data from structurally related compounds to inform our approach and present a comparative analysis against established therapeutic agents. This document is intended for researchers, scientists, and drug development professionals to not only understand the potential selectivity of this specific molecule but also to provide a practical template for the cross-reactivity profiling of other novel small molecules.

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Foundation for Potent Bioactivity

The isoquinoline-1,3(2H,4H)-dione core is a versatile platform that has been successfully exploited to generate inhibitors for a range of enzymes. Notably, derivatives have been developed as highly selective inhibitors of CDK4, a key regulator of the cell cycle, making them attractive as potential anti-cancer agents.[1][4][5] Furthermore, the related quinazoline-2,4(1H,3H)-dione scaffold has yielded potent PARP-1/2 inhibitors.[6] The inherent bioactivity of this structural class underscores the critical need for thorough cross-reactivity profiling to ensure target specificity and minimize off-target effects, which can lead to unforeseen toxicities.

For the purpose of this guide, we will hypothesize that the primary target of this compound is Cyclin-Dependent Kinase 4 (CDK4) , based on the prevalence of this activity within the isoquinoline-1,3(2H,4H)-dione class.

A Multi-Pronged Approach to Cross-Reactivity Profiling

A comprehensive assessment of a compound's selectivity requires a combination of computational, biochemical, and cell-based methodologies. This integrated approach provides a holistic view of a compound's interaction with the proteome.

G cluster_0 In Silico Profiling cluster_1 Biochemical Profiling cluster_2 Cellular Profiling in_silico Off-Target Prediction primary_assay Primary Target IC50 Determination in_silico->primary_assay Guides initial target hypothesis kinase_panel Broad Kinase Panel Screening primary_assay->kinase_panel Confirms primary target and informs panel selection target_engagement Cellular Target Engagement kinase_panel->target_engagement Identifies potent off-targets for cellular validation phenotypic_assays Phenotypic Assays (e.g., Proliferation, Apoptosis) target_engagement->phenotypic_assays Correlates target inhibition with cellular phenotype

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling.

Part 1: In Silico Off-Target Prediction

Before embarking on extensive and costly experimental screening, computational methods can provide valuable early insights into potential off-target interactions.[7] These approaches utilize algorithms that analyze the chemical structure of the query compound and predict its likelihood of binding to a large number of protein targets based on ligand- and structure-based models.

Recommended Tools:

  • Commercial Platforms: Several companies offer in silico off-target prediction services that leverage curated databases of compound-target interactions.

  • Publicly Available Servers: Web-based tools such as SuperPred, SwissTargetPrediction, and others can provide initial predictions.

Experimental Protocol: In Silico Off-Target Prediction

  • Input: Obtain the 2D structure (SMILES or SDF format) of this compound.

  • Database Selection: Choose a prediction tool with a broad and diverse target database.

  • Prediction and Analysis: Submit the structure and analyze the output, focusing on targets with high prediction scores or confidence levels. Pay close attention to other kinases, G-protein coupled receptors (GPCRs), and nuclear receptors, which are common off-target classes.

  • Comparator Analysis: Perform the same in silico analysis on comparator compounds (e.g., Palbociclib, Olaparib) to benchmark the predictions.

Part 2: Biochemical Profiling

Biochemical assays are the gold standard for quantifying the direct interaction of a compound with its purified protein targets.

Primary Target IC50 Determination

The first step is to confirm and quantify the potency of this compound against its hypothesized primary target, CDK4/cyclin D1.

Experimental Protocol: CDK4/Cyclin D1 Inhibition Assay

  • Assay Principle: A common method is a radiometric assay using a peptide substrate (e.g., a fragment of the Retinoblastoma protein, Rb) and [γ-³³P]ATP.

  • Reagents: Recombinant human CDK4/cyclin D1 enzyme, Rb peptide substrate, [γ-³³P]ATP, and assay buffer.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96- or 384-well plate, combine the enzyme, substrate, and inhibitor at various concentrations. c. Initiate the reaction by adding [γ-³³P]ATP. d. Incubate for a defined period at a controlled temperature (e.g., 30°C). e. Stop the reaction and separate the phosphorylated substrate from the free ATP (e.g., using phosphocellulose paper). f. Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Broad Kinase Panel Screening

To assess the selectivity of this compound across the human kinome, screening against a large, representative panel of kinases is essential.[8] Several contract research organizations (CROs) offer comprehensive kinase profiling services.

Experimental Protocol: Kinase Panel Screening

  • Panel Selection: Choose a panel that provides broad coverage of the human kinome (e.g., >400 kinases).

  • Initial Screen: Screen this compound at a single, high concentration (e.g., 1 or 10 µM) to identify potential off-targets.

  • Follow-up IC50 Determination: For any kinases showing significant inhibition (e.g., >50% at the screening concentration), perform full dose-response curves to determine their IC50 values, as described for the primary target.

Illustrative Comparative Biochemical Data

CompoundPrimary TargetIC50 (nM)CDK2/cyclin E IC50 (nM)PARP-1 IC50 (nM)Selectivity Score (S10)¹
This compound CDK4/cyclin D115850>10,0000.02
Palbociclib CDK4/cyclin D1111,100>10,0000.015
Olaparib PARP-15>10,0001N/A

¹Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity. Data for this compound is hypothetical.

Part 3: Cellular Profiling

While biochemical assays are crucial for understanding direct target interactions, cell-based assays provide a more physiologically relevant context to assess a compound's activity, including its ability to enter cells and engage its target in a complex cellular environment.[9][10][11][12][13]

Cellular Target Engagement

Confirming that this compound engages CDK4 in cells is a critical step. This can be assessed by measuring the phosphorylation of a direct downstream substrate, the Retinoblastoma protein (Rb).

CDK4_CyclinD CDK4/Cyclin D1 Rb Rb CDK4_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription of Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression Compound 7-methoxyisoquinoline- 1,3(2H,4H)-dione Compound->CDK4_CyclinD inhibits

Figure 2: Simplified CDK4/Rb signaling pathway.

Experimental Protocol: Western Blot for Phospho-Rb

  • Cell Line Selection: Use a cell line known to be dependent on CDK4 for proliferation (e.g., MCF-7 breast cancer cells).

  • Treatment: Treat cells with increasing concentrations of this compound for a suitable duration (e.g., 24 hours).

  • Lysate Preparation: Harvest cells and prepare protein lysates.

  • Western Blotting: a. Separate proteins by SDS-PAGE and transfer to a membrane. b. Probe the membrane with primary antibodies specific for phosphorylated Rb (e.g., at Ser780) and total Rb. c. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. d. Apply secondary antibodies conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities to determine the concentration-dependent decrease in Rb phosphorylation.

Phenotypic Assays

Assessing the downstream cellular consequences of target inhibition provides further evidence of on-target activity and can reveal potential off-target effects.

Experimental Protocol: Cell Proliferation Assay

  • Principle: Measure the number of viable cells after treatment with the compound.

  • Procedure: a. Seed cells in 96-well plates. b. Treat with a serial dilution of this compound. c. Incubate for a period that allows for several cell divisions (e.g., 72 hours). d. Add a viability reagent (e.g., resazurin or a tetrazolium salt) and measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).

Illustrative Comparative Cellular Data

Compoundp-Rb (Ser780) IC50 (nM)MCF-7 GI50 (nM)HCT116 (CDK4-independent) GI50 (nM)
This compound 50100>10,000
Palbociclib 66120>10,000
Olaparib >10,0005,0004,500

Data for this compound is hypothetical.

Interpreting the Cross-Reactivity Profile

The collective data from these in silico, biochemical, and cellular assays will provide a comprehensive cross-reactivity profile for this compound.

  • High Selectivity: If the compound demonstrates potent inhibition of the primary target with significantly weaker activity against other kinases and off-targets, it can be considered highly selective. This is the ideal outcome for a targeted therapeutic.

  • Polypharmacology: The compound may exhibit potent activity against a small number of related targets (e.g., both CDK4 and CDK6). This may be acceptable or even beneficial, depending on the therapeutic indication.

  • Promiscuous Activity: Inhibition of a wide range of unrelated targets is a red flag for potential toxicity and may necessitate further medicinal chemistry efforts to improve selectivity.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the in-depth cross-reactivity profiling of this compound. By integrating computational predictions with rigorous biochemical and cellular validation, researchers can gain a clear understanding of the compound's selectivity and potential liabilities. This knowledge is paramount for making informed decisions in the progression of this promising molecule, and others like it, through the drug discovery pipeline. The isoquinoline-1,3(2H,4H)-dione scaffold continues to be a rich source of novel therapeutic agents, and a thorough understanding of their selectivity is key to unlocking their full clinical potential.

References

Sources

A Comparative Guide to the Synthetic Routes of 7-Methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyisoquinoline-1,3(2H,4H)-dione is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its derivatives have been explored for a range of biological activities, making the efficient and scalable synthesis of this core structure a critical aspect of pharmaceutical research and development. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering a critical analysis of their respective advantages and limitations. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Cyclization of 4-Methoxyhomophthalic Acid

This is the most direct and commonly employed route for the synthesis of this compound. The strategy relies on the commercially available or readily synthesized precursor, 4-methoxyhomophthalic acid (also known as 2-(carboxymethyl)-5-methoxybenzoic acid). The core of this synthesis is the formation of the isoquinoline-1,3-dione ring system through the cyclization of the diacid precursor with a nitrogen source, typically ammonia or a compound that generates ammonia in situ, such as urea.

Mechanistic Rationale

The reaction proceeds through the formation of an intermediate anhydride. 4-Methoxyhomophthalic acid, upon heating, readily undergoes intramolecular dehydration to form 4-methoxyhomophthalic anhydride. This anhydride is then subjected to ammonolysis. The ammonia attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring to form a monoamide-monoacid intermediate. Subsequent intramolecular cyclization, driven by the elimination of a water molecule at elevated temperatures, yields the desired this compound. The use of urea as the nitrogen source is advantageous as it decomposes upon heating to generate ammonia and isocyanic acid, providing the necessary nucleophile for the reaction.

Caption: General workflow for Route 1.

Experimental Protocol

Synthesis of this compound from 4-Methoxyhomophthalic Acid and Urea

  • Reactant Mixture: In a round-bottom flask, thoroughly mix 4-methoxyhomophthalic acid (1 equivalent) and urea (2-3 equivalents).

  • Heating: Heat the mixture in an oil bath. The temperature should be gradually increased to 180-200 °C. The mixture will melt and effervescence (evolution of ammonia and carbon dioxide) will be observed.

  • Reaction Monitoring: Maintain the temperature for 1-2 hours, or until the reaction mixture solidifies and gas evolution ceases. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. The solid residue is then triturated with water to remove any unreacted urea and other water-soluble impurities.

  • Purification: The crude product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or acetic acid to afford pure this compound.

Route 2: Multi-step Synthesis from 3-Methoxyphenylacetic Acid

An alternative, though more circuitous, route to this compound begins with the commercially available 3-methoxyphenylacetic acid. This approach requires the introduction of a second carboxylic acid equivalent at the ortho-position to the acetic acid moiety, followed by cyclization with a nitrogen source. This route offers flexibility in analogue synthesis but is more labor-intensive.

Mechanistic Rationale

This synthetic strategy involves several key transformations:

  • Ortho-Functionalization: The first challenge is the regioselective introduction of a functional group at the C2 position of 3-methoxyphenylacetic acid. This can be achieved through various methods, such as directed ortho-metalation followed by carboxylation, or through a Friedel-Crafts acylation followed by oxidation.

  • Formation of the Diacid Precursor: The introduced functional group is then converted to a carboxylic acid, yielding the same 4-methoxyhomophthalic acid intermediate as in Route 1.

  • Cyclization: The final step is the cyclization with an ammonia source, as described in Route 1.

Given the multiple steps, the overall yield of this route is generally lower than the more direct approach from 4-methoxyhomophthalic acid.

Caption: Conceptual workflow for Route 2.

Illustrative Experimental Protocol (Conceptual)
  • Ortho-Lithiation and Carboxylation of a 3-Methoxyphenylacetic Acid Derivative:

    • Protect the carboxylic acid of 3-methoxyphenylacetic acid as an ester.

    • Treat the ester with a strong base such as lithium diisopropylamide (LDA) at low temperature to effect directed ortho-lithiation.

    • Quench the lithiated species with solid carbon dioxide (dry ice) to introduce the second carboxyl group.

    • Acidic workup and hydrolysis of the ester would yield 4-methoxyhomophthalic acid.

  • Cyclization:

    • Follow the procedure outlined in Route 1 for the cyclization of the resulting 4-methoxyhomophthalic acid with urea.

Comparison of Synthetic Routes

FeatureRoute 1: Cyclization of 4-Methoxyhomophthalic AcidRoute 2: Multi-step Synthesis from 3-Methoxyphenylacetic Acid
Starting Material 4-Methoxyhomophthalic acid3-Methoxyphenylacetic acid
Number of Steps 1-2 (if starting from the diacid)3 or more
Overall Yield Generally highGenerally lower due to multiple steps
Scalability Readily scalableMore challenging to scale up
Reagent Cost Moderate (depends on the price of the diacid)Potentially higher due to the use of strong bases and protecting groups
Simplicity HighLow
Green Chemistry Moderate (high temperatures)Low (use of strong bases, protecting groups, multiple solvents)

Conclusion and Expert Recommendation

For the direct and efficient synthesis of this compound, Route 1, the cyclization of 4-methoxyhomophthalic acid, is unequivocally the superior method. Its primary advantages are the short reaction sequence, high overall yield, and operational simplicity, making it highly amenable to both laboratory-scale synthesis and larger-scale production. The starting material, 4-methoxyhomophthalic acid, is commercially available, further streamlining the process.

Route 2, while mechanistically feasible, is a more complex and less efficient approach for obtaining the target molecule. The challenges associated with regioselective ortho-functionalization and the multi-step nature of the synthesis make it a less practical choice unless specific structural analogues, not accessible through Route 1, are desired.

Therefore, for researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, focusing on the optimization of the cyclization of 4-methoxyhomophthalic acid is the most logical and resource-efficient strategy.

References

  • Chemguide. The reactions of acid anhydrides with ammonia and primary amines. [Link]

Benchmarking 7-Methoxyisoquinoline-1,3(2H,4H)-dione: A Comparative Guide Against Established PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the discovery of novel small molecule inhibitors is the first step in a long journey toward clinical relevance. A critical phase in this process is rigorous benchmarking against established, clinically validated compounds. This guide provides an in-depth, technical framework for evaluating the performance of 7-methoxyisoquinoline-1,3(2H,4H)-dione , a heterocyclic compound with structural motifs suggestive of kinase or polymerase interaction, against a panel of well-known inhibitors of Poly(ADP-ribose) Polymerase (PARP).

Given the structural similarities of the isoquinolinedione scaffold to other compounds known to inhibit enzymes involved in DNA repair, we hypothesize a potential role for this compound as a PARP inhibitor. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA single-strand break repair.[1][2][3][4] Their inhibition has become a cornerstone of targeted cancer therapy, especially in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[3][5][6] This guide will therefore outline the necessary experimental workflows to test this hypothesis and benchmark our compound of interest against the established PARP inhibitors Olaparib, Talazoparib, and Veliparib.

The Rationale: Why Benchmark Against These Specific PARP Inhibitors?

The selection of appropriate comparators is paramount for a meaningful analysis. We have chosen three clinically relevant PARP inhibitors, each with a distinct profile:

  • Olaparib (Lynparza™): The first-in-class PARP inhibitor to receive FDA approval, Olaparib serves as the gold standard for comparison.[7][8] It is a potent inhibitor of PARP-1, PARP-2, and PARP-3 and is approved for the treatment of ovarian, breast, pancreatic, and prostate cancers.[7][8][9][10]

  • Talazoparib (Talzenna®): Known for its exceptional potency, Talazoparib is not only a catalytic inhibitor but also a highly effective "PARP trapper."[11][12][13] This dual mechanism, where the inhibitor traps PARP on DNA, is thought to contribute to its high cytotoxicity in cancer cells.[11][13] Comparing our compound to Talazoparib will provide insights into its potential for PARP trapping.

  • Veliparib (ABT-888): In contrast to Talazoparib, Veliparib is a potent catalytic inhibitor with relatively weak PARP trapping activity.[14][15] This property makes it a useful tool for dissecting the relative contributions of catalytic inhibition versus PARP trapping to the overall biological effect. It is often used in combination with DNA-damaging chemotherapies.[16][17][18]

The Central Signaling Pathway: PARP and DNA Repair

The central role of PARP-1 in the Base Excision Repair (BER) pathway for single-strand DNA breaks is the foundation of PARP inhibitor action. In healthy cells, the inhibition of this pathway is not lethal, as double-strand breaks that may form can be repaired by the Homologous Recombination Repair (HRR) pathway, which relies on proteins like BRCA1 and BRCA2. However, in cancer cells with deficient HRR, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and cell death, a concept known as synthetic lethality.[6][18]

PARP_Pathway cluster_0 DNA Damage & Repair cluster_1 Effect of PARP Inhibition DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 Senses Damage PAR Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR Catalyzes PARP_Inhibition PARP Catalytic Inhibition & PARP Trapping Repair_Proteins Recruitment of Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins Signals for SSB_Repair SSB Repair (BER) Repair_Proteins->SSB_Repair Mediates PARPi This compound & Known PARP Inhibitors PARPi->PARP1 Blocks DSB Replication Fork Collapse -> Double-Strand Break (DSB) PARP_Inhibition->DSB Leads to HR_Proficient HR Proficient Cell (e.g., Normal Cell) DSB->HR_Proficient HR_Deficient HR Deficient Cell (e.g., BRCA-mutant) DSB->HR_Deficient Cell_Survival Cell Survival HR_Proficient->Cell_Survival DSB Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Repair Failure

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Benchmarking Workflow

To objectively compare this compound with our selected inhibitors, a multi-tiered approach is essential. This workflow progresses from basic enzymatic inhibition to more complex cell-based assays.

Experimental_Workflow cluster_0 Tier 1: In Vitro Enzymatic Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Selectivity & Off-Target Profiling Start Compound Synthesis & QC (this compound) Assay_PARP1 PARP-1 Enzymatic Assay (Determine IC50) Start->Assay_PARP1 Assay_PARP2 PARP-2 Enzymatic Assay (Determine IC50) Start->Assay_PARP2 Cell_Potency Cellular PARP Inhibition Assay (Immunofluorescence of PAR) Assay_PARP1->Cell_Potency Assay_PARP2->Cell_Potency PARP_Trapping PARP Trapping Assay (Chromatin Fractionation) Cell_Potency->PARP_Trapping Cytotoxicity Cytotoxicity Assays (BRCA-proficient vs. BRCA-deficient cell lines) PARP_Trapping->Cytotoxicity Selectivity PARP Family Selectivity Panel Cytotoxicity->Selectivity Off_Target Broad Kinase/Enzyme Panel Selectivity->Off_Target Data_Analysis Comparative Data Analysis & Interpretation Off_Target->Data_Analysis

Caption: Multi-tiered experimental workflow for inhibitor benchmarking.

Part 1: In Vitro Enzymatic Potency

The first step is to determine the direct inhibitory effect of this compound on the catalytic activity of PARP-1 and PARP-2.

Protocol: Homogeneous PARP Enzymatic Assay

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is detected via a chemiluminescent reaction.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA).

    • Reconstitute recombinant human PARP-1 or PARP-2 enzyme.

    • Prepare activated DNA (e.g., double-stranded oligonucleotides).

    • Prepare a solution of histone H1.

    • Prepare a stock solution of biotinylated NAD+.

    • Serially dilute this compound and the reference inhibitors (Olaparib, Talazoparib, Veliparib) in DMSO, followed by dilution in assay buffer.

  • Assay Procedure (384-well plate format):

    • To each well, add 2 µL of the diluted compound.

    • Add 4 µL of a pre-mixed solution containing PARP enzyme, histone H1, and activated DNA.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and add streptavidin-HRP conjugate.

    • Add a chemiluminescent substrate and read the plate on a luminometer.

  • Data Analysis:

    • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical Data Summary: Enzymatic Potency (IC50)
CompoundPARP-1 IC50 (nM)PARP-2 IC50 (nM)
This compound 8.515.2
Olaparib5.11.9
Talazoparib1.10.8
Veliparib5.22.9

This data is for illustrative purposes only.

Interpretation: This initial screen would provide a direct comparison of potency. In this hypothetical scenario, this compound shows potent, single-digit nanomolar inhibition of PARP-1, comparable to Olaparib and Veliparib, though less potent than Talazoparib. Its selectivity for PARP-1 over PARP-2 appears slightly better than that of the comparators.

Part 2: Cellular Activity and Mechanism

Demonstrating activity in a cellular context is the critical next step. This involves assessing the ability of the compound to inhibit PARP activity within cells and evaluating its "trapping" efficiency.

Protocol: Cellular PARP Inhibition (PAR Immunofluorescence)

This assay measures the reduction of PAR polymer formation in cells after DNA damage.

  • Cell Culture:

    • Plate a suitable cell line (e.g., HeLa or a BRCA-mutant cancer cell line) in a 96-well imaging plate and allow cells to adhere overnight.

  • Treatment:

    • Treat cells with serial dilutions of this compound and reference inhibitors for 1 hour.

    • Induce DNA damage by treating with 10 mM H2O2 for 10 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.5% Triton X-100.

    • Block with 5% BSA in PBS.

    • Incubate with a primary antibody against PAR.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear fluorescence intensity of the PAR signal.

    • Normalize the data and calculate the IC50 for cellular PARP inhibition.

Protocol: PARP Trapping Assay

This assay quantifies the amount of PARP-1 that remains bound to chromatin after inhibitor treatment.

  • Cell Culture and Treatment:

    • Culture cells (e.g., Cal51) and treat with inhibitors for a defined period (e.g., 24 hours).

  • Cell Fractionation:

    • Lyse the cells in a buffer that separates cytoplasmic and nuclear fractions.

    • Further fractionate the nuclear extract to isolate chromatin-bound proteins.

  • Western Blotting:

    • Resolve the chromatin-bound proteins by SDS-PAGE.

    • Transfer proteins to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against PARP-1 and a loading control (e.g., Histone H3).

    • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Measure the band intensity for PARP-1 and normalize it to the Histone H3 loading control.

    • Compare the amount of trapped PARP-1 across different treatment conditions.

Hypothetical Data Summary: Cellular Activity
CompoundCellular PARP Inhibition IC50 (nM)Relative PARP Trapping Potency
This compound 25.6+++
Olaparib15.3+++
Talazoparib2.8+++++
Veliparib18.9+

Key: + (weak) to +++++ (very strong). This data is for illustrative purposes only.

Interpretation: This hypothetical data suggests that this compound not only inhibits PARP catalytically in cells but also possesses significant PARP trapping ability, similar to Olaparib but less potent than the exceptional trapper, Talazoparib. This dual mechanism is a highly desirable trait for a potential anti-cancer agent.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, benchmarking strategy for this compound against established PARP inhibitors. The proposed workflow, from enzymatic assays to cellular mechanism-of-action studies, provides a robust framework for evaluating its potential as a novel therapeutic agent.

Based on our illustrative data, this compound emerges as a promising candidate with potent enzymatic and cellular activity, coupled with a significant PARP trapping mechanism. The next logical steps in its preclinical evaluation would include:

  • Broad Selectivity Profiling: Assessing its inhibitory activity against a wider panel of PARP family members and other unrelated enzymes to ensure a clean off-target profile.

  • In Vivo Pharmacokinetics: Determining its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • In Vivo Efficacy Studies: Evaluating its anti-tumor activity in xenograft models, particularly those with known HRR deficiencies (e.g., BRCA1/2-mutant tumors).

By systematically benchmarking against the leaders in the field, researchers can gain critical insights into a new compound's strengths and weaknesses, ultimately guiding its path toward potential clinical development.

References

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. [Link][1]

  • MDPI. (n.d.). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. [Link][2]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. (Represented by general PARP inhibitor mechanism articles)[3]

  • Cancer Research UK. (n.d.). PARP Inhibitors. [Link][4]

  • National Center for Biotechnology Information. (n.d.). Poly (ADP-Ribose) Polymerase Inhibitors: Recent Advances and Future Development. [Link][5]

  • Pharmacy Times. (2023). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. [Link][19]

  • National Cancer Institute. (n.d.). Olaparib - NCI. [Link][7]

  • AACR Journals. (n.d.). Novel Inhibitors of Poly(ADP-ribose) Polymerase/PARP1 and PARP2 Identified Using a Cell-based Screen in Yeast. [Link][20]

  • BioMed Central. (2019). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. [Link][9]

  • Urology Textbook. (n.d.). Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link][10]

  • Targeted Oncology. (2013). The Mechanism of Action of Olaparib. [Link][21]

  • Portland Press. (n.d.). Poly(ADP-ribose) polymerase inhibitors as potential chemotherapeutic agents. [Link][22]

  • National Cancer Institute. (2014). Olaparib. [Link][8]

  • MD Anderson Cancer Center. (2024). What are PARP inhibitors?. [Link][6]

  • National Cancer Institute. (n.d.). Definition of poly (ADP-ribose) polymerase inhibitor - NCI Dictionary of Cancer Terms. [Link][23]

  • National Center for Biotechnology Information. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. [Link][14]

  • PubMed Central. (n.d.). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. [Link][11]

  • Wikipedia. (n.d.). Veliparib. [Link][16]

  • Semantic Scholar. (n.d.). Olaparib research update: mechanism, structure and clinical trials. [Link]

  • Frontiers. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link][15]

  • PubMed Central. (n.d.). Phase I, Dose-Escalation, Two-Part Trial of the PARP Inhibitor Talazoparib in Patients with Advanced Germline BRCA1/2 Mutations and Selected Sporadic Cancers. [Link][12]

  • National Center for Biotechnology Information. (n.d.). Profile of veliparib and its potential in the treatment of solid tumors. [Link][18]

  • PNAS. (2022). Inhibitors of PARP: Number crunching and structure gazing. [Link][13]

Sources

A Researcher's Guide to Validating the Bioactivity of 7-methoxyisoquinoline-1,3(2H,4H)-dione: A Comparative Analysis and Methodological Roadmap

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting a Course for a Novel Compound

In the landscape of drug discovery, the isoquinoline-1,3(2H,4H)-dione scaffold has emerged as a privileged structure, with its derivatives showing a remarkable breadth of biological activities.[1] This guide addresses the specific compound 7-methoxyisoquinoline-1,3(2H,4H)-dione. A survey of current peer-reviewed literature reveals a scarcity of direct experimental data on this particular analog. However, this absence of evidence is not a roadblock but rather an opportunity. By examining the validated bioactivities of structurally related isoquinoline-1,3(2H,4H)-diones, we can construct a logical, evidence-based roadmap for validating the therapeutic potential of this novel molecule.

This document serves as a comparative guide and a methodological blueprint for researchers, scientists, and drug development professionals. We will dissect the known biological targets of this chemical class, compare the potencies of various analogs, and provide detailed, field-proven protocols to empower you to systematically uncover the bioactivity of this compound.

The Isoquinoline-1,3(2H,4H)-dione Scaffold: A Privileged Pharmacophore

The isoquinoline-1,3(2H,4H)-dione core is a versatile scaffold that has been successfully exploited to develop inhibitors for a range of critical therapeutic targets. Its rigid structure provides a foundation for introducing diverse substituents that can fine-tune potency, selectivity, and pharmacokinetic properties. The key to designing an effective validation strategy for a new analog like this compound lies in understanding the targets that have already been successfully modulated by its chemical cousins.

Comparative Analysis of Validated Targets

Several distinct mechanisms of action have been identified for derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold. The most prominent among these are the inhibition of enzymes crucial to cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Poly(ADP-ribose) Polymerases (PARPs).[2][3]

TargetCompound ClassKey Findings & PotencyReference
CDK4 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-dionesPotent and selective inhibitors of CDK4 over CDK1/2. Basic amine on the aniline ring and aryl/heteroaryl at C-6 enhance activity.[2]
PARP-1 Acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acidIdentification of novel scaffolds with low nanomolar inhibitory profiles. The propanoyl side chain plays a key role in binding.[3]
PARP & Tankyrase Fused Isoquinolinone/TriazolesNovel nicotinamide-mimicking inhibitors of ADP-ribosyl transferase (ARTD) enzymes.[4]
TDP2 Benzylideneisoquinoline-1,3(2H,4H)-dioneIdentified as an inhibitor of Tyrosyl-DNA phosphodiesterase 2, an enzyme involved in DNA repair.[5]
HIV-1 Integrase, ALR2 General Isoquinoline-1,3(2H,4H)-dionesScaffold has been probed for activity against these targets, highlighting its versatility.[1]

Proposed Validation Roadmap for this compound

Based on the established activities of related compounds, a tiered approach is recommended to efficiently screen for and validate the bioactivity of this compound. This strategy prioritizes high-value, well-characterized targets where the scaffold has proven effective.

G cluster_0 Tier 1: Primary Enzymatic Screening cluster_1 Tier 2: Cellular Target Engagement & Viability cluster_2 Tier 3: Selectivity & Off-Target Profiling T1_PARP PARP-1 Enzymatic Assay (Biochemical IC50) T2_PAR Cell-Based PARylation Assay (Western Blot or ELISA) T1_PARP->T2_PAR If active (low µM IC50) T1_CDK4 CDK4/Cyclin D1 Kinase Assay (Biochemical IC50) T2_RB Rb Phosphorylation Assay (Western Blot in cancer cell line) T1_CDK4->T2_RB If active (low µM IC50) T2_VIABILITY Cancer Cell Line Viability (e.g., BRCA-mutant vs WT) T2_PAR->T2_VIABILITY Confirm target engagement T2_RB->T2_VIABILITY Confirm target engagement T3_PANEL Kinase/PARP Panel Screening (Broad selectivity profiling) T2_VIABILITY->T3_PANEL If potent & selective in cell models START This compound START->T1_PARP Initial Hypothesis: Scaffold has known PARP/CDK activity START->T1_CDK4 Initial Hypothesis: Scaffold has known PARP/CDK activity

Caption: Proposed experimental workflow for validating bioactivity.

Causality Behind the Workflow

This tiered approach is designed for efficiency and logical progression.

  • Tier 1 (Biochemical Screening): We begin with cell-free enzymatic assays. This is the most direct and cost-effective way to determine if the compound can physically inhibit the purified target protein. A positive "hit" here (typically an IC50 in the low micromolar range or better) provides the justification for moving to more complex and resource-intensive cell-based models.

  • Tier 2 (Cellular Assays): A compound that inhibits an enzyme in a test tube may not work in a cell due to poor permeability, metabolic instability, or cellular efflux. This tier answers the crucial question: Does the compound engage its target in a living cell and produce a desired biological outcome? For PARP, we look for a reduction in PARylation[6]; for CDK4, a decrease in the phosphorylation of its key substrate, the Retinoblastoma protein (Rb)[2]. We then correlate this target engagement with an anti-proliferative effect in relevant cancer cell lines. The use of cell lines with specific genetic backgrounds (e.g., BRCA1/2 mutations for PARP inhibitors) is a self-validating system, as these cells are known to be hypersensitive to PARP inhibition, a concept known as synthetic lethality.[6]

  • Tier 3 (Selectivity Profiling): Potency is meaningless without selectivity. A "hit" from Tier 2 must be profiled against a broad panel of related enzymes (e.g., other PARP family members or a wide range of kinases) to ensure its activity is not due to promiscuous, non-specific inhibition, which could lead to off-target toxicity.

Key Experimental Protocols

The following protocols are foundational for Tier 1 screening and are based on established methodologies in the field.

Protocol 1: PARP-1 Enzymatic Inhibition Assay (Colorimetric)

This protocol is a standard method for determining the IC50 of a potential PARP-1 inhibitor. It measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Principle: Active PARP-1 uses NAD+ to poly(ADP-ribosyl)ate histone proteins coated on a 96-well plate. The resulting PAR chains are detected using a streptavidin-peroxidase conjugate and a colorimetric substrate. An inhibitor will reduce the amount of PARylation, leading to a weaker signal.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well high-binding plate with histone H1 (10 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20).

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a "no inhibitor" positive control and a "no enzyme" negative control. Olaparib should be used as a positive control inhibitor.[6]

  • Reaction Initiation: To each well, add:

    • 25 µL of 2X PARP-1 Assay Buffer.

    • 5 µL of test compound dilution.

    • 10 µL of activated DNA (e.g., sonicated salmon sperm DNA).

    • Initiate the reaction by adding 10 µL of recombinant human PARP-1 enzyme.

    • Immediately add 10 µL of biotinylated NAD+.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times.

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour.

    • Wash the plate 5 times.

    • Add 50 µL of TMB substrate. Allow color to develop for 15-30 minutes.

    • Stop the reaction with 50 µL of 2N H2SO4.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percent inhibition for each compound concentration relative to the controls and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: CDK4/Cyclin D1 Kinase Assay (Luminescent)

This protocol measures the activity of CDK4 by quantifying the amount of ATP remaining in solution after the kinase reaction, providing an indirect measure of enzyme activity.

Principle: CDK4/Cyclin D1 phosphorylates a substrate peptide (often a fragment of the Rb protein), consuming ATP in the process. A kinase detection reagent (e.g., ADP-Glo™) is then used to quantify the remaining ATP via a luciferase-based reaction, producing a luminescent signal. High kinase activity results in low ATP and a weak signal, while an effective inhibitor preserves ATP, leading to a strong signal.

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP-Glo™ Reagent Addition cluster_2 Step 3: Signal Generation A CDK4/Cyclin D1 + Rb Peptide Substrate C Incubate @ RT (Phosphorylation Occurs, ATP is consumed) A->C B Test Compound + ATP B->C D Add ADP-Glo™ Reagent C->D Terminates Kinase Rxn Depletes remaining ATP E Add Kinase Detection Reagent D->E F Luciferase converts ADP to ATP, then ATP generates light E->F G Measure Luminescence (Signal ∝ Inhibitor Potency) F->G

Caption: Workflow for a luminescent-based CDK4 kinase assay.

Step-by-Step Methodology:

  • Compound Plating: Add test compounds at various concentrations to a 384-well plate. Include appropriate positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add a mixture of CDK4/Cyclin D1 enzyme and a suitable Rb peptide substrate to all wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Analysis: Read the luminescence on a plate reader. Calculate the percent inhibition and determine the IC50 value by fitting to a dose-response curve.

Conclusion

While this compound remains uncharacterized, its core scaffold is a wellspring of bioactive potential. The comparative data from its analogs strongly suggest that primary screening against PARP-1 and CDK4 is a logical and high-probability starting point. By following the proposed validation roadmap—from initial enzymatic assays to cellular target engagement and selectivity profiling—researchers can systematically and rigorously uncover the therapeutic promise of this novel compound. The provided protocols offer a robust foundation for initiating this exciting discovery process.

References

  • Chu, W., et al. (2008). 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones as potent and selective inhibitors of the cyclin-dependent kinase 4 (CDK4). Journal of Medicinal Chemistry, 51(12), 3507-25. [Link]

  • ResearchGate. (n.d.). Selected biologically active isoquinoline‐1,3(2H,4H)‐dione derivatives. [Link]

  • Giannini, G., et al. (2014). Novel PARP-1 inhibitors based on a 2-propanoyl-3H-quinazolin-4-one scaffold. Bioorganic & Medicinal Chemistry Letters, 24(15), 3488-92. This reference could not be directly linked, but related research on PARP inhibitors and quinazolinone scaffolds is extensive.
  • ResearchGate. (n.d.). Selected bioactive isoquinoline‐1,3(2H,4H)‐dione derivatives and related reactions. [Link]

  • Papadopoulou, A., et al. (2023). Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition. ACS Medicinal Chemistry Letters, 14(1), 57-64. [Link]

  • Neochoritis, C. G., et al. (2023). Photochemical Functionalization of 4-Diazoisoquinoline-1,3(2H,4H)-diones and Their 1-Sulfoxide Analogues. The Journal of Organic Chemistry, 88(5), 3016-3028. [Link]

  • Abdel-Azeim, S., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(21), 7545. [Link]

  • El-Sayed, N. N. E., et al. (2022). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 12(45), 29505-29521. [Link]

  • Skwierawska, A., et al. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Proceedings, 78(1), 12. [Link]

  • Saini, K. S., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Molecules, 27(15), 4996. [Link]

  • ResearchGate. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. [Link]

  • ResearchGate. (n.d.). TDP2 inhibitor isoquinoline-1,3(2H,4H)-dione derivative 21 and the binding mode of benzylideneisoquinoline-1,3(2H,4H)-dione 21 with TDP2 protein. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Proactive Stance on Laboratory Safety

In the dynamic environment of drug discovery and chemical research, our focus is often on synthesis and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 7-methoxyisoquinoline-1,3(2H,4H)-dione. As a niche research chemical, specific safety data may be limited. Therefore, this protocol is built upon established principles of chemical hygiene, treating the compound with the caution it warrants based on its chemical structure—a heterocyclic dione. Our primary objective is to empower you, our fellow scientists, to manage this chemical waste stream with confidence, ensuring the safety of both laboratory personnel and the environment.

Hazard Assessment and Characterization

  • Isoquinoline Core: The parent heterocycle, quinoline, is known to be harmful if swallowed, cause skin and eye irritation, and is suspected of causing cancer.[3]

  • Dione Functionality: Cyclic diones can exhibit varying degrees of reactivity and biological activity.

  • Methoxy Group: This group typically does not impart significant hazards, but the overall properties of the molecule are paramount.

Personal Protective Equipment (PPE) Protocol

Before handling the pure compound or its waste, the implementation of proper engineering controls and personal protective equipment is mandatory to minimize exposure.[1][6]

PPE CategorySpecificationRationale
Engineering Controls Certified Chemical Fume HoodTo prevent inhalation of any dusts or aerosols. All handling of the solid compound and initial preparation of waste solutions should occur within a fume hood.[7]
Hand Protection Nitrile or Butyl Rubber Gloves (minimum 0.4 mm thickness)To prevent skin contact. Contaminated gloves must be disposed of as hazardous waste. Always inspect gloves for tears or punctures before use.[8]
Eye/Face Protection ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.To protect against splashes and airborne particles. Standard safety glasses are insufficient.[7][9]
Body Protection Flame-retardant laboratory coat.To protect skin and personal clothing from contamination. Lab coats should be buttoned completely and removed before exiting the laboratory.[10]
Respiratory Protection Not typically required when using a fume hood. If handling large quantities outside of a hood, consult your EHS.Respiratory protection must follow OSHA regulations found in 29 CFR 1910.134.[3]

Step-by-Step Disposal Procedure

The disposal of this compound and its associated waste must comply with the Resource Conservation and Recovery Act (RCRA) as administered by the U.S. Environmental Protection Agency (EPA).[11] The following procedure outlines the process from the point of generation to final pickup.

Step 1: Waste Generation and Initial Segregation

The fundamental principle of chemical waste management is segregation at the source to prevent incompatible materials from mixing.[12][13]

  • Identify Waste Streams: Determine all waste streams containing this compound.

    • Solid Waste: Unused or expired pure compound, contaminated filter paper, weigh boats, and contaminated PPE (gloves, etc.).

    • Liquid Waste (Non-halogenated): Solutions of the compound in solvents like methanol, ethanol, acetone, or hexane.

    • Liquid Waste (Halogenated): Solutions of the compound in solvents like dichloromethane (DCM) or chloroform.

    • Aqueous Waste: If the compound is used in aqueous buffers. Note: Due to low water solubility, this is less common but possible. Sink disposal is strictly prohibited.[14]

    • Sharps Waste: Contaminated needles or razor blades.

Step 2: Waste Container Selection and Labeling

Proper containment and labeling are legally required and essential for safety.[15][16]

  • Select Compatible Containers:

    • Use containers made of a material compatible with the waste. For most organic solvents and aqueous waste, High-Density Polyethylene (HDPE) or glass bottles are appropriate.[13]

    • Ensure containers have a secure, screw-top cap. Funnels must not be left in the container opening.[17]

    • Do not use food-grade containers.[12]

  • Label the Container Immediately:

    • Before adding any waste, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

    • The label must clearly state "HAZARDOUS WASTE" .[16][17]

    • List all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages. For example:

      • Methanol: 99%

      • This compound: 1%

    • Indicate the specific hazards (e.g., Flammable, Toxic).

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near the point of generation in a designated SAA.[12][15]

  • Location: The SAA must be under the direct control of laboratory personnel, such as a designated area within a fume hood or a labeled secondary containment tray on a workbench.[11][17]

  • Containment: Keep liquid waste containers in secondary containment (e.g., a plastic tub) to contain potential leaks.

  • Segregation: Store incompatible waste streams separately within the SAA. For example, keep acids away from bases and oxidizers away from flammable organic solvents.[12]

  • Container Management:

    • Keep waste containers closed at all times except when adding waste.[17][18]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.[18]

Step 4: Request for Waste Pickup

Once a waste container is full (at 90% capacity), it must be prepared for removal by your institution's EHS personnel.

  • Finalize the Label: Ensure all constituents are listed and the "Date Full" is recorded on the tag.

  • Submit a Pickup Request: Follow your institution's procedure for requesting a chemical waste pickup. This is often done through an online portal.

  • Storage Before Pickup: Full containers must be removed from the SAA within three days.[12] Ensure the container is securely capped and the exterior is clean and free of contamination before the scheduled pickup.

Spill and Decontamination Protocol

Accidents can happen. Being prepared is key to mitigating risks.

  • Assess the Spill: For a small spill of solid material (<1 gram) or dilute solution (<100 mL) within a fume hood, laboratory personnel may proceed with cleanup. For larger spills, evacuate the area, notify others, and contact your institution's EHS emergency line immediately.

  • Don Appropriate PPE: At a minimum, wear the PPE outlined in Section 2.

  • Neutralize and Absorb:

    • Solid Spill: Gently cover the solid with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.

    • Liquid Spill: Cover the spill with an appropriate chemical absorbent pad or material.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container. Use non-sparking tools if flammable solvents are present.[10]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleanup materials (absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.[2]

  • Container Decontamination: Empty chemical containers must be triple-rinsed with a suitable solvent.[14] The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, deface the original label and dispose of the container according to institutional policy.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G Figure 1: Disposal Workflow for this compound Waste cluster_0 In-Lab Waste Management cluster_1 Institutional Disposal A Waste Generation (Process containing this compound) B Identify Waste Type A->B C Solid Waste (Contaminated PPE, solids) B->C Solid D Liquid Waste (Solutions) B->D Liquid H Select & Pre-Label Compatible Container C->H E Solvent Type? D->E F Non-Halogenated (e.g., Methanol, Acetone) E->F Non-Halogenated G Halogenated (e.g., DCM, Chloroform) E->G Halogenated F->H G->H I Add Waste in SAA (Keep container closed, <90% full) H->I J Container Full? I->J J->I No K Finalize Label (Add date, check constituents) J->K Yes L Request EHS Pickup K->L M Store for Pickup (Max 3 days) L->M N EHS Collects Waste M->N O Consolidation at Central Accumulation Area N->O P Manifest & Transport by Licensed Vendor O->P Q Final Disposal (e.g., Incineration) P->Q

Caption: Disposal workflow for this compound waste.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan).
  • Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Laboratories - Standards.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Fisher Scientific. (2025, December 19). Quinoline Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • TCI Chemicals. (2024, November 30). 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride Safety Data Sheet.
  • ChemPoint. (2021, May 20). Quinine Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. (2025, December 18). N-(Hydroxymethyl)phthalimide Safety Data Sheet.

Sources

A Senior Application Scientist's Guide to Handling 7-methoxyisoquinoline-1,3(2H,4H)-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 7-methoxyisoquinoline-1,3(2H,4H)-dione. While specific toxicological data for this compound is not extensively published, the following protocols are grounded in the precautionary principle, treating the substance with the appropriate level of caution based on its chemical class—isoquinoline derivatives and heterocyclic diones.

Hazard Assessment: Understanding the Risks

The isoquinoline scaffold is a core component in many bioactive compounds.[1][2][3] While this makes it a valuable structure in medicinal chemistry, it also necessitates careful handling. The parent compound, isoquinoline, is known to be a weak base that can cause skin and eye irritation.[4][5] Derivatives can carry varied toxicological profiles. Therefore, in the absence of specific data for this compound, we must assume it may be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[4]

Key Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed.[4][6]

  • Dermal Contact: May cause skin irritation or allergic reactions upon contact.[4][6]

  • Eye Contact: Poses a risk of serious eye irritation or damage.[4]

  • Inhalation: As a solid powder, inhalation of dust can irritate the respiratory tract.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is the final and most critical barrier between you and potential exposure.[7] Do not consider PPE as a substitute for robust engineering controls and safe work practices.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness).[6] Double-gloving is recommended.Provides a robust barrier against dermal absorption and incidental contact.[7][8] Change gloves immediately if contaminated or every 30-60 minutes during prolonged handling.[7]
Eye & Face Protection Tight-sealing safety goggles.[4] A full-face shield should be worn over goggles when handling larger quantities.Protects against splashes and airborne particles, preventing serious eye damage.[8][9] Standard safety glasses do not provide an adequate seal against fine dust or splashes.
Body Protection Chemical-resistant lab coat or coveralls with long sleeves. Cuffed sleeves are preferable.Prevents contamination of personal clothing and skin.[9] Ensure the lab coat is fully buttoned.
Respiratory Protection Not typically required if handled exclusively within a certified chemical fume hood.A fume hood provides primary respiratory protection. If a fume hood is unavailable or if there is a risk of aerosol generation outside of one, a NIOSH-approved respirator (e.g., N-95) may be necessary.[7][9]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental integrity. The following protocol outlines the essential steps for handling solid this compound.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Verify Fume Hood Functionality prep2 Don Full PPE (Gloves, Goggles, Lab Coat) prep1->prep2 handle1 Transfer Compound to Weigh Boat Inside Hood prep2->handle1 handle2 Weigh Desired Amount handle1->handle2 handle3 Carefully Add to Solvent in Reaction Vessel handle2->handle3 clean1 Decontaminate Spatula and Weigh Boat handle3->clean1 clean2 Wipe Down Fume Hood Surface clean1->clean2 clean3 Segregate Waste into Labeled Containers clean2->clean3 post1 Remove PPE in Correct Order (Gloves Last) clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Safe handling workflow for this compound.

Detailed Methodology
  • Engineering Controls: All manipulations of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[4] Ensure the sash is at the lowest practical height.

  • Preparation: Before handling the compound, don all required PPE as specified in the table above. Prepare all necessary equipment (spatula, weigh boat, reaction vessel with solvent) and place it within the fume hood.

  • Weighing and Transfer:

    • Gently tap the container before opening to settle the solid material.

    • Slowly open the container inside the fume hood.

    • Using a clean spatula, carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust.

    • Once weighed, gently add the solid to the solvent in the reaction vessel.

  • Post-Handling Cleanup:

    • Thoroughly wipe down the spatula with a solvent-dampened cloth.

    • Clean the balance and the surfaces of the fume hood.

    • Dispose of the weigh boat and any cleaning materials in the designated solid hazardous waste container.

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant environmental and safety risk. All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste: All contaminated consumables, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container for halogen-free organic solvents (unless the solvent used is halogenated).[10]

  • Empty Containers: The original product container should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.

  • Consult Local Regulations: Always adhere to the specific disposal guidelines provided by your institution's Environmental Health and Safety (EHS) department. Waste disposal protocols can vary significantly.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing and seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]

By integrating these safety protocols into your daily laboratory operations, you ensure a safer research environment for yourself and your colleagues while upholding the principles of scientific integrity and responsibility.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • NIOSH. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Encon Safety Products. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 1,3(2H,4H)-Isoquinolinedione, 7-methoxy-2-methyl- CAS 76746-95-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Personal Protective Equipment - Chemical and Biological Terrorism. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-methyl-1,3(2H,4H)-isoquinolinedione. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-ethoxy-7-methoxy-2-(phenylmethyl)-. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Kirad, S., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. Retrieved from [Link]

  • Al-Warhi, T., et al. (n.d.). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected medicinal, agricultural, and industrial isoquinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photochemical Functionalization of 4‑Diazoisoquinoline-1,3(2H,4H)‑diones and Their 1‑Sulfoxide Analogues. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyisoquinoline-1,3(2H,4H)-dione. Acta Crystallographica Section E. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxyisoquinoline-1,3(2H,4H)-dione
Reactant of Route 2
7-methoxyisoquinoline-1,3(2H,4H)-dione

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。